molecular formula C13H18O7 B1674634 Gastrodin CAS No. 62499-27-8

Gastrodin

Numéro de catalogue: B1674634
Numéro CAS: 62499-27-8
Poids moléculaire: 286.28 g/mol
Clé InChI: PUQSUZTXKPLAPR-UJPOAAIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gastrodin (4-(Hydroxymethyl)phenyl β-D-glucopyranoside) is a phenolic glycoside recognized as the principal bioactive component of the orchid Gastrodia elata Blume, a herb with a long history of use in traditional medicine . This compound is a key phytochemical marker for the quality standardization of the plant material and is available through extraction or synthesis . This compound has demonstrated significant potential in scientific research due to its wide range of pharmacological activities. It exhibits notable neuroprotective, anti-inflammatory, and antioxidant properties, making it a compound of interest for studying central nervous system (CNS) disorders . Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as Nrf2, NF-κB, PI3K/AKT, and AMPK . Research indicates this compound can cross the blood-brain barrier, allowing for direct investigation of its effects on the CNS . Studies have explored its utility in models of epilepsy, neurodegenerative conditions like Alzheimer's and Parkinson's disease, emotional disorders, and cognitive impairment . Beyond neurology, its research applications extend to cardiovascular studies, where it has been shown to increase arterial elasticity and improve cerebral blood supply, and to metabolic research, where it demonstrates blood sugar-lowering and lipid-regulating effects . At a cellular level, this compound has been reported to stabilize the tissue microenvironment after injury, promote the expression of neurotrophic factors, and inhibit specific pain mechanisms, such as spinal synaptic potentiation, via the blockade of acid-sensing ion channels (ASICs) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQSUZTXKPLAPR-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30978086
Record name Gastrodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62499-27-8
Record name Gastrodin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62499-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gastrodin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062499278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gastrodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62499-27-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GASTRODIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YS9U2W3RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gastrodin: A Comprehensive Technical Guide to its Neuroprotective Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrodin, the primary bioactive component of the traditional Chinese medicinal plant Gastrodia elata Blume, has garnered significant attention for its potent neuroprotective properties. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound exerts its effects against a spectrum of neurological disorders. We delve into its molecular interactions, focusing on key signaling pathways, its role in mitigating oxidative stress and neuroinflammation, and its ability to inhibit apoptosis and modulate autophagy. This document synthesizes quantitative data from various preclinical studies into structured tables for comparative analysis, offers detailed experimental protocols for key assays, and presents visual representations of complex signaling cascades using Graphviz diagrams to facilitate a deeper understanding of this compound's neuroprotective actions.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective efficacy stems from its ability to influence multiple pathological processes implicated in neuronal damage and death. The primary mechanisms include the modulation of critical signaling pathways, attenuation of oxidative stress, suppression of inflammatory responses, inhibition of programmed cell death (apoptosis), and regulation of cellular housekeeping processes (autophagy).

Modulation of Key Signaling Pathways

This compound has been shown to modulate several signaling pathways crucial for neuronal survival and function. These include the Nrf2, PI3K/Akt, and NF-κB pathways.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: this compound is a potent activator of the Nrf2 pathway, a master regulator of the antioxidant response.[1][2] By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD).[2] This enhancement of the endogenous antioxidant defense system is a cornerstone of its neuroprotective effects.

  • Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. This compound has been demonstrated to activate this pathway, leading to the phosphorylation and activation of Akt.[3][4] Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9, thereby promoting neuronal survival.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. In the context of neuroinflammation, its activation leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] this compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators and mitigating neuroinflammatory damage.[6]

  • PKA/CREB/BDNF Pathway: this compound has been found to activate the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) pathway.[7][8] This pathway is crucial for neuronal survival, synaptic plasticity, and neurogenesis. By activating this cascade, this compound can improve neurobehavioral function following traumatic brain injury.[7]

  • NLRP3 Inflammasome Pathway: this compound has been shown to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in initiating inflammatory responses.[5][9] By inhibiting the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines IL-1β and IL-18, thereby alleviating neuroinflammation.[9]

This compound This compound PI3K PI3K This compound->PI3K activates Nrf2 Nrf2 This compound->Nrf2 activates NFkB NF-κB This compound->NFkB inhibits PKA PKA This compound->PKA activates NLRP3 NLRP3 Inflammasome This compound->NLRP3 inhibits Akt Akt PI3K->Akt activates Akt->Nrf2 activates Apoptosis Apoptosis Akt->Apoptosis inhibits HO1_NQO1 HO-1, NQO1 Nrf2->HO1_NQO1 upregulates Neuroprotection Neuroprotection HO1_NQO1->Neuroprotection promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines induces Pro_inflammatory_Cytokines->Apoptosis promotes CREB CREB PKA->CREB activates BDNF BDNF CREB->BDNF upregulates BDNF->Neuroprotection promotes IL1b_IL18 IL-1β, IL-18 NLRP3->IL1b_IL18 produces IL1b_IL18->Apoptosis promotes

Caption: Key signaling pathways modulated by this compound for neuroprotection.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a major contributor to neuronal damage in various neurological disorders. This compound effectively counteracts oxidative stress through multiple mechanisms:

  • ROS Scavenging: this compound exhibits direct ROS scavenging activity, neutralizing harmful free radicals and reducing their damaging effects on cellular components.[10]

  • Enhancement of Antioxidant Enzyme Activity: By activating the Nrf2 pathway, this compound increases the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).

  • Reduction of Lipid Peroxidation: this compound has been shown to decrease the levels of malondialdehyde (MDA), a key marker of lipid peroxidation, thereby protecting cell membranes from oxidative damage.

Anti-Inflammatory Effects

Neuroinflammation, mediated by activated microglia and astrocytes, plays a pivotal role in the progression of neurodegenerative diseases. This compound exerts potent anti-inflammatory effects by:

  • Inhibiting Microglial and Astrocyte Activation: this compound can suppress the activation of microglia and astrocytes, the primary immune cells of the central nervous system, thereby reducing the production of pro-inflammatory mediators.[5]

  • Downregulating Pro-inflammatory Cytokines: As mentioned earlier, this compound inhibits the NF-κB and NLRP3 inflammasome pathways, leading to a significant reduction in the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[5][9]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism in the removal of damaged or unwanted cells. However, excessive apoptosis contributes to neuronal loss in neurodegenerative conditions. This compound protects neurons from apoptosis by:

  • Modulating Bcl-2 Family Proteins: this compound upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the expression of the pro-apoptotic protein Bax, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival.[11][12]

  • Inhibiting Caspase Activity: this compound has been shown to inhibit the activation of caspases, particularly caspase-3, a key executioner caspase in the apoptotic cascade.[11]

Regulation of Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. While autophagy is generally a pro-survival mechanism, its dysregulation can contribute to cell death. This compound's role in regulating autophagy is complex and appears to be context-dependent. Some studies suggest that this compound can inhibit excessive autophagy, thereby preventing autophagy-mediated cell death.

Quantitative Data on this compound's Neuroprotective Effects

The following tables summarize quantitative data from various preclinical studies, providing a comparative overview of this compound's efficacy in different models of neurological disorders.

Table 1: Effects of this compound on Oxidative Stress Markers

Experimental ModelThis compound DosageDurationMDA LevelSOD ActivityReference
TBI in rats50, 100 mg/kg24 hoursDecreasedIncreased
2VO rats50 mg/kg4 weeksDecreasedIncreased[10]
H₂O₂-induced SH-SY5Y cells0.1, 0.5, 1 µM24 hoursNot AssessedNot Assessed[10]

Table 2: Effects of this compound on Inflammatory Cytokines

Experimental ModelThis compound DosageDurationTNF-α LevelIL-1β LevelIL-6 LevelReference
LPS-induced rats50, 100, 200 mg/kg14 daysDecreasedDecreasedDecreased[5]
TBI in rats15, 30, 60 mg/kg24 hoursDecreasedDecreasedNot Assessed[13]
MCAO rats100 mg/kg3 daysNot AssessedDecreasedNot Assessed[14]

Table 3: Effects of this compound on Apoptosis-Related Proteins

Experimental ModelThis compound DosageDurationBax ExpressionBcl-2 ExpressionCaspase-3 ActivityReference
Myocardial I/R in rats50 mg/kgNot SpecifiedDecreasedIncreasedDecreased[12]
Ang II-induced mice50, 100 mg/kg4 weeksDecreasedIncreasedDecreased[11]
PE rats50, 100, 200 mg/kgNot SpecifiedDecreasedIncreasedNot Assessed[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vivo and in vitro experiments commonly used to evaluate the neuroprotective effects of this compound.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.[14][15][16]

Protocol:

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are used. The animals are anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate).

  • Surgical Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected distally.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

    • The suture is left in place for a predetermined duration (e.g., 90-120 minutes) to induce ischemia.

  • Reperfusion: After the ischemic period, the suture is withdrawn to allow for reperfusion.

  • This compound Administration: this compound is typically administered intraperitoneally or orally at various doses before or after the induction of ischemia.

  • Neurological Deficit Scoring: Neurological deficits are assessed at different time points post-MCAO using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: At the end of the experiment, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

Start Start Anesthesia Anesthetize Rat Start->Anesthesia Incision Midline Cervical Incision Anesthesia->Incision Expose_Arteries Expose CCA, ECA, ICA Incision->Expose_Arteries Ligate_ECA Ligate and Dissect ECA Expose_Arteries->Ligate_ECA Insert_Suture Insert Suture into ECA Ligate_ECA->Insert_Suture Advance_to_MCA Advance Suture to Block MCA Insert_Suture->Advance_to_MCA Ischemia Ischemia (90-120 min) Advance_to_MCA->Ischemia Withdraw_Suture Withdraw Suture for Reperfusion Ischemia->Withdraw_Suture Gastrodin_Admin Administer this compound Withdraw_Suture->Gastrodin_Admin Neurological_Scoring Neurological Deficit Scoring Gastrodin_Admin->Neurological_Scoring Euthanize Euthanize and Harvest Brain Neurological_Scoring->Euthanize TTC_Staining TTC Staining Euthanize->TTC_Staining Infarct_Volume Measure Infarct Volume TTC_Staining->Infarct_Volume End End Infarct_Volume->End Start Start Culture_Cells Culture SH-SY5Y Cells Start->Culture_Cells Pretreat_this compound Pre-treat with this compound Culture_Cells->Pretreat_this compound Add_H2O2 Induce Oxidative Stress with H₂O₂ Pretreat_this compound->Add_H2O2 Incubate Incubate for 24 hours Add_H2O2->Incubate Cell_Viability Assess Cell Viability (MTT/CCK-8) Incubate->Cell_Viability Measure_ROS Measure Intracellular ROS (DCFH-DA) Incubate->Measure_ROS Assess_Apoptosis Assess Apoptosis (Annexin V/PI, Caspase-3) Incubate->Assess_Apoptosis End End Cell_Viability->End Measure_ROS->End Assess_Apoptosis->End

References

Gastrodin's Effect on Neuroinflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neuroinflammation is a critical pathological component of numerous neurodegenerative diseases. Gastrodin (GAS), the primary bioactive constituent of the traditional medicinal herb Gastrodia elata, has demonstrated significant neuroprotective properties. This document provides a detailed examination of the molecular mechanisms through which this compound modulates neuroinflammatory processes. It focuses on its inhibitory effects on key signaling cascades, including the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. This guide summarizes quantitative data from preclinical studies, outlines detailed experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.

Core Mechanisms of Action: Modulation of Pro-inflammatory Signaling

This compound exerts its anti-neuroinflammatory effects by targeting several upstream and downstream components of key signaling pathways that are chronically activated in neurodegenerative conditions. The primary mechanisms involve the suppression of microglial and astrocyte activation, thereby reducing the production of pro-inflammatory mediators.[1][2]

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune response in the central nervous system (CNS). Its activation by ligands such as lipopolysaccharide (LPS) triggers a cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[3][4] this compound has been shown to intervene at multiple points in this pathway.[3][5] Studies suggest that this compound may bind to the MD2 protein, a co-receptor of TLR4, thereby interfering with LPS recognition and subsequent pathway activation.[6] This inhibition prevents the phosphorylation and degradation of IκB-α, the inhibitory subunit of NF-κB.[7] As a result, the NF-κB p65 subunit is unable to translocate to the nucleus, leading to a significant reduction in the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][7][8] Furthermore, this compound's regulation of this pathway is also linked to the stimulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which can in turn inhibit NF-κB activation.[9][10]

TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates TRAF6 TRAF6 TLR4_MD2->TRAF6 IKK IKK Complex TRAF6->IKK IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release This compound This compound This compound->TLR4_MD2 Inhibits This compound->TRAF6 This compound->NFkB_nuc Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Caption: this compound's inhibition of the TLR4/NF-κB signaling pathway.
Table 1: Quantitative Effects of this compound on the NF-κB Pathway

Model SystemTreatmentTarget MeasuredResultReference
LPS-stimulated BV-2 MicrogliaThis compound (30, 40, 60 µM)NF-κB/RelA Protein ExpressionSignificant dose-dependent reduction[7]
LPS-induced C57BL/6 MiceThis compound (100 mg/kg/d)TLR4, TRAF6, NF-κB Protein ExpressionSignificant decrease in hippocampus[3]
D-gal-induced AD Model MiceThis compound (90, 210 mg/kg)TLR4/NF-κB PathwayAttenuated neuroinflammation
APP/PS1 AD MiceThis compoundp-P65 / P65 RatioSignificant decrease[9]
Attenuation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK1/2), is another critical component of the inflammatory response.[7] Upon stimulation by factors like LPS, these kinases are phosphorylated and activated, leading to the activation of downstream transcription factors that also promote the expression of inflammatory mediators.[7][8] this compound has been demonstrated to significantly inhibit the LPS-induced phosphorylation of p38, JNK, and ERK1/2 in microglial cells without affecting their total protein levels.[4][7] This action contributes to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further reducing the neurotoxic inflammatory environment.[4][7]

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS / Inflammatory Stimuli Receptor Upstream Receptors (e.g., TLR4) LPS->Receptor p38 p38 MAPK Receptor->p38 P JNK JNK Receptor->JNK P ERK ERK1/2 Receptor->ERK P This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK This compound->ERK Downstream Downstream Transcription Factors (e.g., AP-1, CREB) p38->Downstream JNK->Downstream ERK->Downstream Output iNOS, COX-2, Pro-inflammatory Cytokines Downstream->Output Increased Expression NLRP3_Inflammasome cluster_assembly Inflammasome Assembly Signal1 Signal 1 (e.g., LPS via TLR4/NF-κB) NLRP3 NLRP3 Signal1->NLRP3 Upregulates Expression proIL1b Pro-IL-1β Signal1->proIL1b Upregulates Expression proIL18 Pro-IL-18 Signal1->proIL18 Upregulates Expression Signal2 Signal 2 (e.g., ATP, ROS) Inflammasome Assembled NLRP3 Inflammasome Signal2->Inflammasome Triggers Assembly This compound This compound This compound->Signal1 Inhibits This compound->Inflammasome Inhibits Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome proCasp1 Pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Casp1->proIL1b Cleavage Casp1->proIL18 Cleavage IL1b Mature IL-1β proIL1b->IL1b IL18 Mature IL-18 proIL18->IL18 Inflammation Neuroinflammation IL1b->Inflammation IL18->Inflammation Experimental_Workflow cluster_analysis Downstream Analysis start Animal Acclimation (e.g., C57BL/6 Mice) grouping Random Grouping (Control, LPS, LPS+GAS) start->grouping induction Neuroinflammation Induction (e.g., LPS 1 mg/kg, i.p.) grouping->induction LPS & LPS+GAS Groups treatment This compound Administration (e.g., 50-200 mg/kg, i.p.) induction->treatment LPS+GAS Group behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior sacrifice Euthanasia & Tissue Collection (Hippocampus, Cortex) behavior->sacrifice elisa ELISA (Cytokine Quantification) sacrifice->elisa wb Western Blot (Protein Expression) sacrifice->wb ihc Immunohistochemistry (Microglial Activation) sacrifice->ihc end Data Analysis & Conclusion elisa->end wb->end ihc->end

References

The Antioxidant Effects of Gastrodin in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodin, a phenolic glycoside derived from the orchid Gastrodia elata, has emerged as a promising natural compound with significant neuroprotective properties. Its therapeutic potential in a range of neurological disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury, is well-documented.[1][2][3] A cornerstone of this compound's neuroprotective action lies in its potent antioxidant effects, which mitigate oxidative stress-induced neuronal damage, a common pathological hallmark of these conditions.[3][4][5] This technical guide provides an in-depth overview of the antioxidant effects of this compound in neuronal cells, focusing on its molecular mechanisms, experimental validation, and relevant signaling pathways.

Core Mechanism of Action: Nrf2 Signaling Pathway Activation

The primary mechanism by which this compound exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][6] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, or upon stimulation by activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[7] There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[5]

This leads to the upregulation of a battery of antioxidant enzymes, including:

  • Heme oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[5][8]

  • NAD(P)H quinone dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[5][6]

  • Superoxide (B77818) dismutase (SOD): Converts superoxide radicals into hydrogen peroxide and molecular oxygen.[2]

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[2]

  • Glutathione peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[4][5]

By bolstering the endogenous antioxidant defense system, this compound effectively reduces the levels of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage and apoptosis.[2][4]

Quantitative Data on this compound's Antioxidant Effects

The following tables summarize the quantitative data from various studies investigating the antioxidant effects of this compound in different neuronal cell models.

Table 1: In Vitro Efficacy of this compound in Neuronal Cell Lines

Cell LineInsultThis compound Concentration(s)Key FindingsReference(s)
SH-SY5YH₂O₂1-10 μMSignificantly attenuated H₂O₂-induced cytotoxicity and reduced ROS levels.[9]
SH-SY5YHydrogen Peroxide0.1, 0.5, 1 μMIncreased cell viability in a dose-dependent manner.[4]
HT-22Glutamate1, 5, 25 μMSignificantly decreased glutamate-induced cell death and LDH release; normalized iron ion concentration.[8][10]
C6Zn²⁺50, 100, 250 μMSuppressed Zn²⁺-induced cell death and ROS production.[1][11]
SH-SY5YMPP⁺1, 5, 25 μMProtected against MPP⁺-induced neurotoxicity by regulating free radicals.[12]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelConditionThis compound Dosage(s)Key FindingsReference(s)
RatsTraumatic Brain Injury (TBI)50, 100 mg/kgDecreased MDA levels and increased antioxidant enzyme levels (GSH-peroxidase, CAT, SOD).[2]
RatsSubarachnoid Hemorrhage100 mg/kgIncreased Nrf2 and HO-1 expression, and prevented neuronal apoptosis and oxidative stress.
RatsVascular DementiaNot specifiedImproved learning and memory; decreased MDA levels.[4]
MiceLead-induced Brain InjuryNot specifiedEnhanced activities of SOD and total antioxidant capacity; promoted expression of HO-1 and NQO1.[5]
RatsTransient Middle Cerebral Artery Occlusion (tMCAO)40 mg/kgReduced mean infarct volume.[11]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antioxidant effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, HT-22) in 96-well plates at a density of 5 × 10³ cells/well and culture overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

  • Induction of Oxidative Stress: Expose the cells to an oxidative insult, such as hydrogen peroxide or glutamate, for a defined period (e.g., 24 hours).

  • MTT Incubation: Add MTT solution (final concentration 500 μg/ml) to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 550 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[1]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is a common method for detecting intracellular ROS.

  • Cell Culture and Treatment: Culture and treat neuronal cells with this compound and an oxidative stressor as described for the cell viability assay.

  • DCFH-DA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate them with 10 μM DCFH-DA in the dark for 30 minutes.

  • Measurement: After incubation, wash the cells again to remove excess probe. The fluorescence intensity, which is proportional to the amount of intracellular ROS, can be measured using a fluorescence microplate reader or visualized using fluorescence microscopy.[4]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Nrf2, HO-1, and other antioxidant enzymes.

  • Protein Extraction: Lyse the treated neuronal cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-HO-1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 This compound's Antioxidant Mechanism This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates ROS_Reduction ROS Reduction Antioxidant_Enzymes->ROS_Reduction Leads to Neuronal_Protection Neuronal Protection ROS_Reduction->Neuronal_Protection Results in

Caption: this compound's core antioxidant signaling pathway.

G cluster_1 In Vitro Experimental Workflow cluster_2 Endpoint Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Gastrodin_Treatment This compound Pre-treatment Cell_Culture->Gastrodin_Treatment Oxidative_Stress Induction of Oxidative Stress (e.g., H₂O₂) Gastrodin_Treatment->Oxidative_Stress Cell_Viability Cell Viability Assay (MTT) Oxidative_Stress->Cell_Viability ROS_Measurement ROS Measurement (DCFH-DA) Oxidative_Stress->ROS_Measurement Protein_Expression Protein Expression (Western Blot) Oxidative_Stress->Protein_Expression

Caption: A typical in vitro experimental workflow.

Conclusion

This compound demonstrates robust antioxidant effects in neuronal cells, primarily through the activation of the Nrf2 signaling pathway. This leads to the enhanced expression of a wide array of antioxidant enzymes, which in turn combat oxidative stress and confer significant neuroprotection. The presented data and experimental protocols provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound for neurological disorders characterized by oxidative damage. Future research should focus on elucidating the precise molecular interactions between this compound and the Nrf2/Keap1 complex and on optimizing its delivery to the central nervous system to maximize its therapeutic efficacy.

References

Bioavailability and pharmacokinetics of Gastrodin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Gastrodin

Executive Summary

This compound, the primary bioactive constituent of the traditional Chinese herb Gastrodia elata Blume, is a phenolic glycoside with significant therapeutic potential, particularly for central nervous system disorders.[1] A thorough understanding of its pharmacokinetic profile is crucial for its development as a clinical agent. This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and graphical representations of key processes. This compound is characterized by rapid absorption and wide distribution, with the ability to cross the blood-brain barrier.[2] It is primarily metabolized to p-hydroxybenzyl alcohol (HBA) and is subject to influence from intestinal microflora and various membrane transporters.[3][4] This guide synthesizes current research to provide a technical resource for researchers, scientists, and professionals in drug development.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in various preclinical and clinical settings. Following intravenous administration, its pharmacokinetics are generally described by a two-compartment model, whereas oral administration fits a one-compartment model.[3][5]

Absorption

This compound is absorbed rapidly following oral administration. In rats, the compound can be detected in plasma as early as 5 minutes after intragastric administration.[6] Studies in humans receiving a 200 mg oral dose showed a time to maximum plasma concentration (Tmax) of approximately 0.81 hours.[6][7]

The absolute oral bioavailability in rats is notably high, reported to be over 80%.[2][3][6] This efficient absorption is partly attributed to the involvement of the sodium-dependent glucose transporter 1 (SGLT1) in the intestine.[3] Consequently, the presence of glucose or glucose transporter inhibitors can influence this compound's absorption rate.[3]

Distribution

Once absorbed, this compound distributes widely throughout the body. Following oral administration in rats, the highest concentrations are found in the kidneys, liver, and lungs.[3] Crucially for its neurological applications, this compound can penetrate the blood-brain barrier (BBB).[1] After intravenous administration in rats (100 and 300 mg/kg), peak concentrations (Cmax) of 1.4 and 5.2 µg/mL, respectively, were observed in the brain within 10-20 minutes.[3] The volume of distribution (Vd) has been shown to be influenced by co-administered herbal components, which can promote its distribution in vivo.[5]

Metabolism

This compound undergoes rapid metabolism, primarily through deglycosylation to its main active aglycone, p-hydroxybenzyl alcohol (4-HBA).[3][4] This biotransformation is significantly mediated by β-glucosidase enzymes produced by intestinal microflora.[4] Studies have shown that antibiotic treatment, which suppresses gut microbiota, significantly reduces the conversion of this compound to 4-HBA, thereby altering its pharmacokinetic profile.[4]

Other minor metabolites have been identified in rat plasma, including p-formylphenyl-β-D-glucopyranoside (M1) and p-hydroxybenzoic acid (M2).[3] The metabolic rate varies across tissues, with the kidney showing the highest activity, followed by the brain and liver.[3] Hepatic uptake appears to be mediated by organic anion transporting polypeptides (OATPs) and organic cation transporters (OCTs).[8]

Excretion

This compound and its metabolites are excreted at a high rate, primarily through urine as the parent compound.[3] Hepatobiliary excretion is also a significant route of elimination. The elimination half-life (t1/2) in human plasma has been reported to be approximately 6.06 hours after oral administration.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration Route Dose Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) t1/2 (h) Bioavailability (%) Reference
Intragastric (ig) 100 mg/kg 44.84 0.42 57.92 1.13 >80% [2][3]
Intragastric (ig) 21 mg/kg 10.78 - 9.45 1.43 - [3]
Intravenous (iv) 50 mg/kg - - - - 100 (Ref.) [9]
Intranasal (in) 50 mg/kg - - - - 8.85 (Plasma) [9]

| Intragastric (ig) | 100 mg/kg (as G. elata extract) | 22.26 | - | 75.65 | 1.14 | - |[3] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

Administration Route Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t1/2 (h) Apparent Clearance (CL/F) (L/h) Reference

| Oral (capsule) | 200 mg | 1484.55 | 0.81 | - | 6.06 | 62.50 |[3][6] |

Detailed Methodologies

The determination of this compound's pharmacokinetic parameters relies on robust experimental and bioanalytical protocols.

Preclinical Pharmacokinetic Study Protocol (Rat Model)

A typical study involves the following steps:

  • Subjects: Male Sprague-Dawley or Wistar rats are commonly used.[9][10] Animals are fasted overnight prior to dosing, with free access to water.

  • Administration:

    • Intragastric (ig): this compound, either as a pure compound or as a component of an herbal extract, is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage.[11]

    • Intravenous (iv): A solution of this compound in saline is administered via the tail vein to serve as a reference for bioavailability calculations.[9]

  • Sample Collection: Serial blood samples (approx. 0.2-0.3 mL) are collected from the jugular or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.[5][10]

  • Sample Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -20°C or -80°C until analysis.[10] To extract this compound, plasma proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile (B52724), followed by vortexing and centrifugation.[10][12]

  • Bioanalytical Method:

    • Instrumentation: Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with UV or photodiode array detection, or more sensitively with tandem mass spectrometry (LC-MS/MS).[3][10][12]

    • Chromatography: A C18 column is commonly used for separation, with a mobile phase consisting of a mixture of an aqueous solution (e.g., 0.4% formic acid) and an organic solvent like acetonitrile in a gradient elution.[12]

    • Quantification: The concentration of this compound in the samples is determined by comparing its peak area to that of a calibration curve constructed with known standards. An internal standard (e.g., bergenin (B1666849) or thiamphenicol) is used to ensure accuracy.[11][12]

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.[10][11]

Visualized Pathways and Workflows

Metabolic Pathway of this compound

The primary metabolic transformation of this compound is its hydrolysis into the aglycone p-hydroxybenzyl alcohol (HBA), a reaction catalyzed by intestinal microflora.

gastrodin_metabolism cluster_absorption Intestinal Lumen cluster_metabolism Metabolism This compound This compound hba p-hydroxybenzyl alcohol (HBA) (Main Metabolite) This compound->hba  β-glucosidase (Intestinal Flora) minor_metabolites Minor Metabolites (e.g., M1, M2) This compound->minor_metabolites  Other Enzymes (e.g., in Liver, Kidney)

Caption: Primary metabolic pathway of this compound to p-hydroxybenzyl alcohol (HBA).

Factors Affecting Oral Bioavailability of this compound

The journey of orally administered this compound from the gut to systemic circulation is influenced by several key factors.

gastrodin_bioavailability cluster_gut Gastrointestinal Tract start Oral Administration of this compound absorption Intestinal Absorption start->absorption metabolism Metabolism by Intestinal Flora absorption->metabolism Deglycosylation to HBA transporters SGLT1 Transporter (Uptake) absorption->transporters Facilitates systemic_circulation Systemic Circulation (Bioavailable this compound & HBA) metabolism->systemic_circulation HBA Absorption transporters->systemic_circulation

Caption: Key factors influencing the oral bioavailability of this compound.

Standard Pharmacokinetic Study Workflow

The process of conducting a pharmacokinetic study follows a structured sequence from administration to final data analysis.

pk_workflow cluster_in_vivo In-Vivo Phase cluster_in_vitro Bioanalytical Phase cluster_analysis Data Analysis Phase animal_model 1. Animal Model Preparation (e.g., Rats, Fasted) dosing 2. Drug Administration (Oral or IV) animal_model->dosing sampling 3. Serial Blood Sampling dosing->sampling processing 4. Plasma Separation & Protein Precipitation sampling->processing analysis 5. LC-MS/MS Analysis processing->analysis pk_calc 6. Concentration Determination (vs. Calibration Curve) analysis->pk_calc reporting 7. Pharmacokinetic Parameter Calculation (WinNonlin) pk_calc->reporting

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

References

Gastrodin: A Technical Guide to Its Role in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. Gastrodin, a phenolic glucoside and the primary active component of the traditional Chinese herb Gastrodia elata, has emerged as a promising therapeutic agent with potent antioxidant properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's role in mitigating oxidative stress. We delve into the core signaling pathways modulated by this compound, present quantitative data from key preclinical studies in a structured format, and provide detailed experimental protocols for the assays and models discussed. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction: The Challenge of Oxidative Stress

Oxidative stress arises from an excessive accumulation of ROS, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). These highly reactive molecules can inflict damage upon crucial cellular components, including lipids, proteins, and nucleic acids, leading to cellular dysfunction and eventual cell death. The cellular antioxidant defense system, comprising both enzymatic and non-enzymatic components, works to neutralize these harmful species. Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). When the production of ROS overwhelms the capacity of this defense system, a state of oxidative stress ensues, contributing to the pathophysiology of numerous diseases.

This compound has demonstrated significant protective effects against oxidative stress in a variety of preclinical models. Its multifactorial mechanism of action involves the direct scavenging of ROS and, more importantly, the modulation of key intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes.

Molecular Mechanisms of this compound in Oxidative Stress Mitigation

This compound's antioxidant effects are primarily mediated through the activation of several interconnected signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway stands as the central hub in this protective network.

The Nrf2/HO-1 Signaling Pathway: The Master Regulator of Antioxidant Defense

The Nrf2 pathway is the principal cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and components of the glutathione system.[1]

This compound has been consistently shown to induce the nuclear translocation of Nrf2 and the subsequent upregulation of HO-1 expression, thereby enhancing the cell's capacity to neutralize ROS and resist oxidative damage.[1][2]

Signaling Pathway Diagram: this compound-mediated activation of the Nrf2/HO-1 pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasome Degradation Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates transcription NQO1_gene NQO1 Gene ARE->NQO1_gene Activates transcription GCL_gene GCL Gene ARE->GCL_gene Activates transcription HO1_protein HO-1 HO1_gene->HO1_protein Translation Antioxidant_enzymes Other Antioxidant Enzymes NQO1_gene->Antioxidant_enzymes Translation GCL_gene->Antioxidant_enzymes Translation HO1_protein->ROS Neutralizes Antioxidant_enzymes->ROS Neutralizes Interconnected_Pathways cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK p38_MAPK p38 MAPK This compound->p38_MAPK PI3K_Akt PI3K/Akt This compound->PI3K_Akt Nrf2 Nrf2 Activation AMPK->Nrf2 p38_MAPK->Nrf2 PI3K_Akt->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 Antioxidant_Defense Enhanced Antioxidant Defense HO1->Antioxidant_Defense Cell_Survival Increased Cell Survival Antioxidant_Defense->Cell_Survival Reduced_Apoptosis Reduced Apoptosis Antioxidant_Defense->Reduced_Apoptosis Podocyte_Experiment Start Start: Differentiated Mouse Podocytes (MPC5) Serum_Starvation Serum Starvation (12 hours) Start->Serum_Starvation Pre_Treatment Pre-treatment with this compound (2 hours) Serum_Starvation->Pre_Treatment NG_Control Normal Glucose (5.5 mM) Control Serum_Starvation->NG_Control Osmotic_Control Osmotic Control (5.5 mM D-glucose + 24.5 mM L-glucose) Serum_Starvation->Osmotic_Control HG_Treatment High Glucose (30 mM) Treatment (24-48 hours) Pre_Treatment->HG_Treatment Analysis Endpoint Analysis: - Oxidative Stress Markers - Protein Expression - Apoptosis HG_Treatment->Analysis NG_Control->Analysis Osmotic_Control->Analysis

References

A Technical Guide to Gastrodin: Chemical Synthesis vs. Natural Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodin, a phenolic glycoside, is the primary bioactive component of the traditional Chinese medicinal herb Gastrodia elata Blume.[1][2] It is widely recognized for its extensive pharmacological effects, particularly on the central nervous system, where it exhibits sedative, anticonvulsive, and neuroprotective properties.[2][3][4] As a result, this compound holds significant promise for the treatment of various neurological disorders, including epilepsy, neurodegenerative diseases like Parkinson's and Alzheimer's, as well as affective and cognitive impairments.[5] The increasing demand for high-purity this compound for clinical and research purposes has spurred the development of various production methods. This technical guide provides an in-depth comparison of the two primary approaches: chemical synthesis and natural extraction, offering a comprehensive overview of their respective methodologies, quantitative outputs, and associated advantages and disadvantages. Additionally, this guide briefly touches upon the emerging field of biosynthesis as a promising alternative.

Methods of Production: A Comparative Analysis

The acquisition of this compound primarily relies on three methods: direct extraction from Gastrodia elata, chemical synthesis, and, more recently, biosynthesis.[5] While natural extraction is the traditional method, it is often hampered by low yields and the over-exploitation of natural resources.[3] Chemical synthesis offers a more scalable and consistent supply, but it can involve hazardous reagents and generate environmental pollutants.[5][6] Biosynthesis is emerging as a sustainable and efficient alternative, though it is still under development for large-scale production.[5]

Quantitative Comparison of Production Methods

The choice between chemical synthesis and natural extraction often involves a trade-off between yield, purity, cost, and environmental impact. The following table summarizes the key quantitative data for each method to facilitate a clear comparison.

MetricChemical SynthesisNatural ExtractionBiosynthesis (Emerging)
Overall Yield ~58.1% (specific multi-step synthesis)[3][6]Varies significantly based on method; e.g., 47.5% - 54.2% for ultrasonic atomization extraction of crude extract[7]High-titer production achieved in engineered yeast (13.4 g/L)[5]; 545 mg/L in engineered E. coli[4][8]
Purity High purity achievable after purification steps[9]Purity of crude extract is low (e.g., 10.3%); requires further purification to achieve high purity (e.g., 96%)[10]Generally produces higher purity products due to the high selectivity of metabolic pathways[5]
Key Reagents Penta-O-acetyl-β-D-glucopyranose, p-cresol, BF3•Et2O, NBS, sodium bicarbonate[6]Ethanol (B145695), n-butanol, ethyl acetate, water[10][11]Glucose, engineered microorganisms (E. coli, Yarrowia lipolytica)[4][12]
Environmental Impact Involves toxic reagents such as phenols, phosphates, and bromides, posing environmental concerns[5][6]Less polluting than chemical synthesis, but can lead to over-exploitation of plant resources[3]Environmentally friendly, with reduced energy consumption and less hazardous waste[3]
Cost Can be high due to multi-step processes and expensive reagentsHigh cost associated with the raw plant material and extraction processes[5]Potentially lower production costs compared to traditional methods[5]

Experimental Protocols

Chemical Synthesis of this compound

A highly practical, four-step synthesis of this compound has been developed with an overall yield of 58.1%.[3][6] The following protocol is based on this method.

Step 1: Synthesis of 4-methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

  • Treat penta-O-acetyl-β-D-glucopyranose with p-cresol.

  • Use BF3•Et2O as a catalyst.

  • This reaction generates 4-methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside with a 76.3% yield.[3][6]

Step 2: Radical Bromination

  • Subject the product from Step 1 to radical bromination.

  • Use N-bromosuccinimide (NBS) as the brominating agent.

  • This step provides 4-(bromomethyl)phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside in a 91% yield.[3][6]

Step 3: Synthesis of 4-(hydroxymethyl)phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

  • React the product from Step 2 with a solution of acetone (B3395972) and saturated aqueous sodium bicarbonate.[3][6]

  • This substitution reaction leads to the formation of 4-(hydroxymethyl)phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside with a 93% yield.[3][6]

Step 4: Deprotection to Yield this compound

  • Perform a global deprotection of the product from Step 3.

  • Utilize Zemplen conditions for the deprotection reaction.

  • This final step furnishes this compound with a 90% yield.[3][6]

Natural Extraction of this compound

Various methods are employed for the extraction of this compound from the dried rhizomes of Gastrodia elata.[3] The following protocol describes a common approach using ultrasonic-assisted extraction followed by purification.

Step 1: Preparation of Plant Material

  • Crush dried Gastrodia elata rhizomes to a fine powder (e.g., passing through an 80-mesh sieve).[7]

Step 2: Ultrasonic-Assisted Extraction

  • Mix the powdered plant material with ethanol at a specific ratio (e.g., 1:2 to 1:5 weight/volume).[7]

  • Perform ultrasonic atomization extraction. Typical conditions are a temperature of 25-40°C, a frequency of 1-2 MHz, and an extraction time of 20-40 minutes.[7]

  • Repeat the extraction process twice.[7]

  • Concentrate the extract to obtain the crude this compound extract.

Step 3: Purification by High-Speed Counter-Current Chromatography (HSCCC)

  • Dissolve the crude extract in a suitable solvent.

  • Utilize a two-phase solvent system, such as n-butanol-ethyl acetate-water (2:3:5, v/v/v), for HSCCC.[10]

  • This one-step separation can yield this compound with a purity of 96% from a crude extract containing 10.3% this compound, with a recovery of approximately 90%.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound's Neuroprotective Effects

This compound exerts its neuroprotective effects through the modulation of various signaling pathways. These pathways are crucial in mediating anti-inflammatory, antioxidant, and anti-apoptotic effects in the central nervous system.

GAST_Signaling cluster_stimuli Cellular Stressors cluster_this compound Therapeutic Intervention cluster_pathways Signaling Pathways cluster_effects Neuroprotective Outcomes LPS LPS Nrf2 Nrf2 Pathway LPS->Nrf2 p38_MAPK p38 MAPK Pathway LPS->p38_MAPK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway LPS->PI3K_AKT_mTOR Glutamate Glutamate Glutamate->p38_MAPK Trauma Traumatic Brain Injury NLRP3 NLRP3 Inflammasome Trauma->NLRP3 GAST This compound GAST->Nrf2 Activates GAST->p38_MAPK Inhibits GAST->PI3K_AKT_mTOR Regulates Wnt_beta_catenin Wnt/β-Catenin Pathway GAST->Wnt_beta_catenin Activates GAST->NLRP3 Inhibits Anti_Oxidation Anti-oxidation Nrf2->Anti_Oxidation Anti_Inflammation Anti-inflammation p38_MAPK->Anti_Inflammation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition Neurogenesis Promotes Neurogenesis Wnt_beta_catenin->Neurogenesis NLRP3->Anti_Inflammation

Caption: this compound's neuroprotective signaling pathways.

Chemical Synthesis Workflow

The chemical synthesis of this compound is a multi-step process that involves the protection of functional groups, key reactions to form the desired bonds, and a final deprotection step.

Chemical_Synthesis_Workflow Start Starting Materials: Penta-O-acetyl-β-D-glucopyranose and p-cresol Step1 Step 1: Glycosylation (BF3•Et2O catalyst) Yield: 76.3% Start->Step1 Intermediate1 4-methylphenyl 2,3,4,6-tetra- O-acetyl-β-D-glucopyranoside Step1->Intermediate1 Step2 Step 2: Radical Bromination (NBS) Yield: 91% Intermediate1->Step2 Intermediate2 4-(bromomethyl)phenyl 2,3,4,6-tetra- O-acetyl-β-D-glucopyranoside Step2->Intermediate2 Step3 Step 3: Substitution (Acetone, NaHCO3) Yield: 93% Intermediate2->Step3 Intermediate3 4-(hydroxymethyl)phenyl 2,3,4,6-tetra- O-acetyl-β-D-glucopyranoside Step3->Intermediate3 Step4 Step 4: Deprotection (Zemplen conditions) Yield: 90% Intermediate3->Step4 End Final Product: This compound Step4->End

Caption: Chemical synthesis workflow for this compound.

Natural Extraction and Purification Workflow

The process of obtaining pure this compound from its natural source involves extraction from the plant material followed by purification to isolate the target compound.

Natural_Extraction_Workflow Start Starting Material: Dried Gastrodia elata Rhizomes Step1 Step 1: Crushing (e.g., to 80-mesh powder) Start->Step1 Crushed_Material Powdered Plant Material Step1->Crushed_Material Step2 Step 2: Ultrasonic-Assisted Extraction (Ethanol) Crushed_Material->Step2 Crude_Extract Crude this compound Extract Step2->Crude_Extract Step3 Step 3: Concentration Crude_Extract->Step3 Concentrated_Extract Concentrated Crude Extract Step3->Concentrated_Extract Step4 Step 4: Purification (High-Speed Counter-Current Chromatography) Concentrated_Extract->Step4 End Final Product: High-Purity this compound Step4->End

Caption: Natural extraction and purification workflow for this compound.

Conclusion

Both chemical synthesis and natural extraction present viable methods for obtaining this compound, each with a distinct set of advantages and limitations. Chemical synthesis provides a reliable and high-yielding route to pure this compound, but at the cost of using potentially hazardous chemicals and generating waste.[5][6] Natural extraction, while being a more traditional and "greener" approach, is often limited by the availability of the plant source, lower yields of the final pure product, and the need for extensive purification.[3]

The future of this compound production may lie in biosynthesis, which promises a more sustainable, cost-effective, and environmentally friendly approach.[5] As research in metabolic engineering and synthetic biology advances, microbial fermentation is likely to become an increasingly important source of this valuable therapeutic compound. For researchers and drug development professionals, the choice of production method will depend on a careful consideration of factors such as required scale, purity standards, cost constraints, and environmental regulations.

References

Gastrodin's Impact on Blood-Brain Barrier Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The blood-brain barrier (BBB) is a highly selective, dynamic interface crucial for maintaining central nervous system (CNS) homeostasis. Its disruption is a key pathological feature in numerous neurological disorders. Gastrodin (GAS), the primary bioactive constituent of the medicinal herb Gastrodia elata Blume, has demonstrated significant neuroprotective properties. While its intrinsic ability to cross a healthy BBB is limited due to its hydrophilic nature, a growing body of evidence reveals a more critical role for this compound: the protection and restoration of a compromised BBB. This technical guide synthesizes current research on this compound's impact on BBB permeability, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the underlying signaling pathways. The findings indicate that this compound primarily exerts a protective effect by mitigating neuroinflammation and oxidative stress, thereby upregulating tight junction protein expression and reducing pathological BBB hyperpermeability.

Introduction to the Blood-Brain Barrier (BBB)

The BBB is a complex cellular system that forms a physical and metabolic barrier between the peripheral circulation and the CNS. It is composed of a continuous monolayer of non-fenestrated brain microvascular endothelial cells (BMECs), interconnected by intricate protein complexes known as tight junctions (TJs) and adherens junctions. This core structure is supported by pericytes and astrocytic end-feet, collectively forming the "neurovascular unit."

The primary function of the BBB is to strictly regulate the passage of molecules into and out of the brain, protecting it from toxins, pathogens, and peripheral inflammation while facilitating the transport of essential nutrients. The integrity of the paracellular pathway is maintained by TJ proteins, including transmembrane proteins like Occludin and Claudins (especially Claudin-5), which are anchored to the actin cytoskeleton by scaffolding proteins such as Zonula Occludens-1 (ZO-1) . Disruption of these TJ complexes leads to increased BBB permeability, a hallmark of neurological diseases like stroke, Alzheimer's disease, traumatic brain injury, and neuroinflammatory conditions.

This compound: Pharmacokinetics and Interaction with the BBB

This compound is a phenolic glycoside with well-documented anti-inflammatory, antioxidant, and neuroprotective effects.[1] Upon systemic administration, this compound can cross the BBB, though its efficiency is debated.[1][2] Some studies suggest its hydrophilicity results in low intrinsic permeability.[3][4] Critically, this compound is rapidly metabolized to its aglycone form, p-hydroxybenzyl alcohol (HBA) , also known as gastrodigenin.[5] In vivo and in vitro studies have shown that HBA can penetrate the BBB more readily than its parent compound.[4][6] A study using in vivo microdialysis in rats found that approximately 20% of HBA in the blood could be transported into the brain.[6]

This guide focuses not on this compound's role as a CNS-penetrating drug itself, but on its profound ability to modulate the permeability of a pathologically compromised BBB.

This compound's Protective Effects on BBB Integrity

In various models of neurological disease, this compound consistently demonstrates the ability to protect the BBB from injury and reduce pathological hyperpermeability.[7][8] This protective capacity is multifactorial, stemming from its potent anti-inflammatory and antioxidant activities that converge on the preservation of TJ protein complexes.

Attenuation of Pathological Hyperpermeability

Under conditions of neuroinflammation, ischemia, or trauma, the BBB becomes "leaky." this compound has been shown to counteract this effect. For instance, in a rat model of subarachnoid hemorrhage, this compound administration significantly attenuated the increase in BBB permeability as measured by Evans blue dye extravasation. In a model of HIV-Tat and methamphetamine-induced neurotoxicity, pretreatment with this compound significantly suppressed the leakage of Evans blue and fluorescein (B123965) sodium into the brain parenchyma.[9] Furthermore, in mouse models of Alzheimer's disease, this compound contributes to the restoration of BBB integrity.[10]

Mechanisms of BBB Protection

This compound's protective effects are mediated through several interconnected signaling pathways that strengthen the neurovascular unit.

The structural integrity of the BBB is dependent on the expression and correct localization of TJ proteins. Neuroinflammatory and oxidative insults often lead to the downregulation or mislocalization of these proteins. Research shows that this compound can counteract these effects. In a study using human brain microvascular endothelial cells (hCMEC/D3), this compound treatment increased the expression of Occludin, ZO-1, and Junctional Adhesion Molecule A (JAMA) that had been diminished by neurotoxic stimuli.[9] By preserving the TJ protein scaffolding, this compound directly reinforces the paracellular barrier.

Neuroinflammation is a primary driver of BBB breakdown. Activated microglia and astrocytes release pro-inflammatory cytokines like TNF-α and IL-1β, which increase BBB permeability. This compound potently suppresses neuroinflammation by inhibiting key pro-inflammatory signaling cascades. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway .[1][3] this compound has been shown to inhibit NF-κB activation by stimulating Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[11] It also modulates the Toll-like Receptor 4 (TLR4)/TRAF6/NF-κB pathway , preventing the downstream transcription of inflammatory genes.[12][13][14]

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), leads to endothelial cell damage and TJ disruption. This compound mitigates oxidative stress primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8][15] Under normal conditions, Nrf2 is bound to its inhibitor, Keap1. In the presence of oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[5] There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and Glutathione Peroxidase 4 (GPx4), which neutralize ROS and protect the endothelial cells of the BBB.[8]

Quantitative Data on this compound and BBB Permeability

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound and its metabolite on BBB permeability and related markers.

Table 1: Summary of In Vivo Studies

Animal Model Compound & Dosage Method of Assessment Key Quantitative Finding Reference
Tree Shrew (HIV-Tat + METH-induced injury) This compound (20 mg/kg) Evans Blue & Sodium Fluorescein Extravasation Significantly suppressed the increase in extravasation of both tracers compared to the injury group. [9]
Tree Shrew (HIV-Tat + METH-induced injury) This compound (20 mg/kg) Western Blot Significantly upregulated protein expression of GLUT1 (p<0.01) and GLUT3 (p<0.01) compared to injury group. [9]
Sprague-Dawley Rat Gastrodigenin (HBA) In vivo microdialysis Brain-to-blood AUC ratio was ~0.2, indicating approx. 20% of HBA in blood crosses the BBB. [6]

| Traumatic Brain Injury (TBI) Rat Model | this compound | Brain Water Content | Significantly decreased brain water content (edema), an indirect measure of reduced permeability, compared to TBI group. |[16] |

Table 2: Summary of In Vitro Studies

Cell Model Compound & Concentration Parameter Measured Key Quantitative Finding Reference
hCMEC/D3 Cells (HIV-Tat + METH-induced injury) This compound (4 mM) Western Blot Significantly upregulated protein expression of GLUT1 (p<0.5) and GLUT3 (p<0.5) compared to injury group. [9]
hCMEC/D3 Monolayer Gastrodigenin (HBA) Permeability Assay 32.91% of HBA penetrated the in vitro BBB model after 240 minutes. [6]
hCMEC/D3 Monolayer Sodium Fluorescein (Control) Apparent Permeability (Papp) Papp was 3.94 × 10⁻⁷ cm·s⁻¹, indicating a restrictive barrier model. [6]

| C6 Astroglial Cells | this compound (100 µM) | Immunofluorescence | Induced nuclear translocation of Nrf2, peaking between 3 and 9 hours. |[5] |

Key Experimental Protocols

In Vivo Assessment of BBB Permeability (Evans Blue Extravasation)

This protocol is a generalized method based on common laboratory practices for assessing BBB integrity in rodent models.[17][18]

  • Preparation: Prepare a 2% (w/v) solution of Evans blue (EB) dye in sterile 0.9% saline and filter it.

  • Administration: Anesthetize the subject animal (e.g., rat or mouse). Administer the EB solution via intravenous injection (e.g., tail vein) at a dose of 4 mL/kg.

  • Circulation: Allow the dye to circulate for a specified period (e.g., 60 minutes). During this time, EB binds to serum albumin. In cases of BBB disruption, the EB-albumin complex extravasates into the brain parenchyma.

  • Perfusion: Deeply anesthetize the animal and perform a transcardial perfusion with cold phosphate-buffered saline (PBS) until the fluid draining from the right atrium is clear. This removes the dye remaining within the vasculature.

  • Tissue Collection: Carefully dissect the brain and collect the region of interest (e.g., hippocampus, cortex).

  • Quantification:

    • Homogenize the brain tissue in a suitable solvent (e.g., formamide (B127407) or trichloroacetic acid).

    • Incubate the homogenate (e.g., at 60°C for 24-48 hours) to extract the dye.

    • Centrifuge the samples to pellet the tissue debris.

    • Measure the fluorescence of the supernatant using a spectrophotometer or fluorometer (excitation ~620 nm, emission ~680 nm).

    • Calculate the concentration of EB in the brain tissue (e.g., in µg/g of tissue) by comparing it against a standard curve.

In Vitro BBB Model (hCMEC/D3 Monolayer)

This protocol describes the establishment of a widely used in vitro BBB model based on the hCMEC/D3 cell line.[19][20][21][22]

  • Coating Inserts: Coat the microporous membranes of Transwell™ inserts (e.g., 0.4 µm pore size) with a suitable extracellular matrix protein, typically Rat Tail Collagen Type I. Aspirate excess collagen and allow the inserts to dry.

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical (upper) chamber of the coated inserts at a high density (e.g., 2.5 x 10⁴ cells/cm²). Culture in complete endothelial cell growth medium.

  • Monolayer Formation: Culture the cells for several days (typically 3-5 days post-confluence) to allow for the formation of a tight monolayer and the expression of TJ proteins.

  • Integrity Assessment (TEER):

    • Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER) using a volt-ohm meter (e.g., EVOM2).

    • TEER values should increase as the monolayer matures. Experiments are typically initiated when TEER values plateau (e.g., >100 Ω·cm²).

  • Permeability Assay:

    • Replace the medium in the apical and basolateral chambers with assay buffer.

    • Add the test compound (e.g., this compound) and/or pathological stimulus to the apical chamber.

    • Add a low-permeability fluorescent tracer (e.g., sodium fluorescein or FITC-dextran) to the apical chamber.

    • At specified time points, collect samples from the basolateral (lower) chamber.

    • Measure the fluorescence of the samples and calculate the amount of tracer that has crossed the monolayer.

    • The apparent permeability coefficient (Papp) can be calculated to quantify the barrier's permeability.

Signaling Pathways and Visualizations

The following diagrams, generated using DOT language, illustrate the key molecular pathways through which this compound protects the BBB and a typical experimental workflow.

G cluster_0 Pathological Stimulus cluster_1 Cellular Signaling Cascade cluster_2 BBB Integrity cluster_3 This compound Intervention Stimuli Inflammatory Stimuli (LPS, Aβ, etc.) TLR4 TLR4 Activation Stimuli->TLR4 NFKB NF-κB Activation TLR4->NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFKB->Cytokines TJ Tight Junction Degradation (↓ Occludin, ↓ ZO-1) Cytokines->TJ BBB Increased BBB Permeability TJ->BBB GAS This compound PPAR Stimulates PPARγ GAS->PPAR PPAR->Inhibit Inhibit->NFKB

Caption: this compound's anti-inflammatory mechanism protecting the BBB.

G cluster_0 Pathological Stimulus cluster_1 Cellular Signaling Cascade cluster_2 BBB Integrity cluster_3 This compound Intervention Stimuli Ischemia / Reperfusion ROS Oxidative Stress (↑ ROS) Stimuli->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation BBB_damage Endothelial Damage (BBB Leakage) ROS->BBB_damage Nrf2 Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2 ARE ARE Activation Nrf2->ARE Enzymes Antioxidant Enzymes (HO-1, GPx4) ARE->Enzymes BBB_protect BBB Protection Enzymes->BBB_protect GAS This compound GAS->Keap1_Nrf2 promotes dissociation

Caption: this compound's anti-oxidative stress mechanism protecting the BBB.

G A Seed hCMEC/D3 cells on collagen-coated Transwell insert B Culture to form a confluent monolayer A->B C Monitor barrier integrity via TEER measurement until values plateau B->C D Treat cells with this compound and/or pathological stimulus in apical chamber C->D E Add fluorescent tracer (e.g., Sodium Fluorescein) to apical chamber D->E F Collect samples from basolateral chamber at defined time points E->F G Measure fluorescence intensity of samples F->G H Calculate Apparent Permeability Coefficient (Papp) G->H

Caption: Experimental workflow for an in vitro BBB permeability assay.

Conclusion and Future Perspectives

The available evidence strongly indicates that this compound's primary impact on the blood-brain barrier is protective rather than disruptive. In healthy conditions, its permeability is modest, but in the context of neurological disease, it emerges as a potent stabilizing agent. By targeting fundamental pathological processes—namely neuroinflammation and oxidative stress—this compound preserves the structural and functional integrity of the BBB. Its ability to inhibit the NF-κB pathway and activate the Nrf2 pathway allows it to maintain the expression of critical tight junction proteins, thereby reducing edema and preventing the infiltration of harmful peripheral molecules into the CNS.

For drug development professionals, this positions this compound not as a CNS delivery agent itself, but as a valuable adjunctive therapy to be used alongside other treatments. By "sealing" a pathologically leaky BBB, this compound could enhance the therapeutic environment of the brain and prevent secondary injury.

Future research should focus on:

  • Differentiating the roles of this compound and its metabolite, HBA: Elucidating the specific contributions of each compound to BBB protection.

  • Advanced In Vitro Models: Utilizing microfluidic "BBB-on-a-chip" or 3D co-culture models that incorporate pericytes and astrocytes to more accurately recapitulate the neurovascular unit and study this compound's effects in a more complex, physiological context.

  • Clinical Translation: Investigating the efficacy of this compound in clinical trials for conditions characterized by BBB breakdown, such as ischemic stroke and vascular dementia.

References

Gastrodin's Modulation of the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodin, a phenolic glycoside and the primary bioactive component of the traditional Chinese medicinal herb Gastrodia elata, has garnered significant scientific interest for its diverse pharmacological activities.[1] Among its various therapeutic potentials, the anti-inflammatory effects of this compound are particularly noteworthy.[2] A crucial mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of the inflammatory response.[2][3] This technical guide provides an in-depth exploration of this compound's interaction with the NF-κB pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The NF-κB family of transcription factors plays a central role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[3] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by various signals, such as pro-inflammatory cytokines or pathogen-associated molecular patterns, a cascade of events leads to the phosphorylation and subsequent degradation of IκB proteins. This process allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases.

This compound has been shown to exert its anti-inflammatory effects by intervening at multiple points within the NF-κB signaling cascade. Evidence suggests that this compound can inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[5] This inhibitory action effectively dampens the inflammatory response by reducing the production of NF-κB-mediated pro-inflammatory cytokines and enzymes.[5]

Quantitative Data on this compound's Regulation of NF-κB Signaling

The following tables summarize the quantitative effects of this compound on key components and targets of the NF-κB signaling pathway, as documented in various in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on NF-κB Signaling

Cell LineStimulantThis compound ConcentrationMeasured ParameterResultReference
BV-2 microgliaLPS (1 µg/ml)30, 40, 60 µMiNOS protein expressionDose-dependent inhibition[6]
BV-2 microgliaLPS (1 µg/ml)30, 40, 60 µMCOX-2 protein expressionDose-dependent inhibition[6]
BV-2 microgliaLPS (1 µg/ml)30, 40, 60 µMTNF-α productionDose-dependent inhibition[6]
BV-2 microgliaLPS (1 µg/ml)30, 40, 60 µMIL-1β productionDose-dependent inhibition[6]
BV-2 microgliaLPS (1 µg/ml)30, 40, 60 µMp-IκB-α expressionDose-dependent suppression[7]
H9c2 cardiomyocytesLPSNot specifiedp-IκB-α phosphorylationInhibition[5]
HTR/SVneo cellsNot specifiedNot specifiedp-NF-κB (p65) protein expressionDose-dependent depression[8]
MPC5 podocytesHigh Glucose10, 100 µMTNF-α, IL-1β, IL-6 secretionSignificant reversal of HG-induced increase[9]

Table 2: In Vivo Effects of this compound on NF-κB Signaling

Animal ModelTreatmentThis compound DosageMeasured ParameterResultReference
LPS-induced neuroinflammation in ratsIntraperitoneal LPS injectionNot specifiedHippocampal TNF-α, IL-1β, IL-6 levelsReversal of LPS-induced increase[10]
Colitis-associated carcinogenesis in miceAOM and DSS50 mg/kgTLR4/NF-κB signaling moleculesDownregulation[11]
Preeclampsia in ratsNot specifiedNot specifiedMyD88 and NF-κB (p65) protein expressionDose-dependent depression[8]
Myocardial infarction in miceLeft coronary artery clamping100 mg/kgIL-1β, TNF-α, IL-6 levels in myocardial tissueInhibition of increase[12]
Intervertebral disc degeneration in ratsPuncture-inducedNot specifiedp-IKKα, p-IKKβ, p-IκBα, p-p65 protein levelsAbolished TNF-α-induced increase[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effect of this compound on the NF-κB signaling pathway.

Western Blot Analysis of p-IκBα, IκBα, and p65

This protocol outlines the procedure for detecting the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

a. Cell Culture and Treatment:

  • Seed cells (e.g., RAW264.7 macrophages or BV-2 microglia) in 6-well plates and culture until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α (20 ng/mL), for a predetermined time (e.g., 30 minutes for p-IκBα analysis, 1-2 hours for p65 translocation).

b. Protein Extraction:

  • For Total Protein (p-IκBα and IκBα):

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • For Nuclear and Cytoplasmic Fractions (p65):

    • Utilize a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate the protein fractions.

c. SDS-PAGE and Protein Transfer:

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction, or GAPDH for cytoplasmic fraction) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants or serum.

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add standards and samples (cell culture supernatants or diluted serum) to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add a detection antibody (e.g., biotinylated anti-human TNF-α) and incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add avidin-HRP or streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times.

  • Add a substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Real-Time Quantitative PCR (RT-qPCR) for NF-κB Target Gene Expression

This protocol details the measurement of mRNA levels of NF-κB target genes.

a. RNA Extraction and cDNA Synthesis:

  • Treat cells as described in the Western Blot protocol.

  • Extract total RNA from the cells using a commercial RNA isolation kit.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

b. RT-qPCR:

  • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

  • Perform the RT-qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the NF-κB signaling pathway as modulated by this compound and a typical experimental workflow.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α This compound This compound p-IκBα p-IκBα This compound->p-IκBα Inhibition of Degradation NF-κB (p65/p50) NF-κB (p65/p50) This compound->NF-κB (p65/p50) Inhibition of Translocation TLR4/TNFR TLR4/TNFR IKK Complex IKK Complex TLR4/TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα P IκBα->NF-κB (p65/p50) Inhibition Proteasomal Degradation Proteasomal Degradation p-IκBα->Proteasomal Degradation p-IκBα->NF-κB (p65/p50) Release Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Inflammatory Genes (TNF-α, IL-6, etc.) Inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Inflammatory Genes (TNF-α, IL-6, etc.) Transcription

Caption: this compound inhibits NF-κB signaling at multiple points.

Experimental_Workflow start Cell Culture treatment Treatment: - Control - Stimulant (LPS/TNF-α) - this compound + Stimulant start->treatment harvest Cell Harvesting & Lysis treatment->harvest protein_quant Protein Quantification harvest->protein_quant elisa ELISA (TNF-α, IL-6) harvest->elisa Supernatant rt_qpcr RT-qPCR (Gene Expression) harvest->rt_qpcr RNA Extraction western_blot Western Blot (p-IκBα, IκBα, p65) protein_quant->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis elisa->data_analysis rt_qpcr->data_analysis

Caption: Workflow for studying this compound's effect on NF-κB.

Conclusion

The collective evidence strongly supports the role of this compound as a potent modulator of the NF-κB signaling pathway. Its ability to inhibit the activation of this key inflammatory cascade at multiple levels underscores its therapeutic potential for a wide range of inflammatory conditions. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the anti-inflammatory properties of this compound. Future research should continue to elucidate the precise molecular targets of this compound within the NF-κB pathway and explore its efficacy in clinical settings.

References

Gastrodin and Nrf2 Pathway Activation in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodin, the primary bioactive constituent of the traditional Chinese herb Gastrodia elata, has garnered significant attention for its neuroprotective properties. Emerging evidence strongly indicates that a key mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This technical guide provides an in-depth overview of the role of this compound in activating the Nrf2 pathway in neurons, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and workflows. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, leading to Nrf2's translocation to the nucleus.[1] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1] This transcriptional activation leads to an enhanced antioxidant defense system, mitigating neuronal damage in various pathological conditions such as ischemic injury, neurodegenerative diseases, and toxin-induced neurotoxicity.

Data Presentation

The following tables summarize the quantitative effects of this compound on the Nrf2 pathway and associated markers of oxidative stress in neuronal models.

Table 1: Effect of this compound on Nrf2 and Downstream Target Protein Expression

Model SystemThis compound ConcentrationDuration of TreatmentTarget ProteinMethodFold Change vs. Control/StressedReference
SH-SY5Y Cells1, 5, 25 µM4 hours pre-treatmentNrf2Western BlotSynergistic increase with Isorhynchophylline[2]
HT22 Cells25µMNot SpecifiedNrf2Western BlotIncreased Expression[3]
Pb-exposed mice brainNot SpecifiedNot SpecifiedNrf2 (nuclear)Western BlotIncreased nuclear translocation[1]
Pb-exposed mice brainNot SpecifiedNot SpecifiedHO-1Western BlotIncreased Expression[1]
Pb-exposed mice brainNot SpecifiedNot SpecifiedNQO1Western BlotIncreased Expression[1]
SH-SY5Y CellsNot SpecifiedNot SpecifiedHO-1Western BlotRestored MPP+-induced changes[4]

Table 2: Effect of this compound on Oxidative Stress Markers

Model SystemThis compound ConcentrationDuration of TreatmentOxidative Stress MarkerAssayEffectReference
SH-SY5Y Cells1, 5, 25 µM4 hours pre-treatmentROSDCFH-DAReduced MPP+-induced ROS[4]
SH-SY5Y Cells1, 5, 25 µM4 hours pre-treatmentSODActivity AssayIncreased activity[4]
MPTP-induced PD mouse model10, 30, 60 mg/kgNot SpecifiedSODActivity AssayIncreased activity[4]
TBI rat model50, 100 mg/kgNot SpecifiedMDAAssayDecreased levels[5]
TBI rat model50, 100 mg/kgNot SpecifiedSODActivity AssayIncreased activity[5]
TBI rat model50, 100 mg/kgNot SpecifiedGSH-peroxidaseActivity AssayIncreased activity[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on the Nrf2 pathway in neuronal cells.

Cell Culture and this compound Treatment
  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. For differentiation into a neuronal phenotype, treat with 10 µM retinoic acid for 5-7 days.[6][7]

    • HT22 (Mouse Hippocampal): Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[8][9]

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium.

    • Treat cells with desired concentrations of this compound (e.g., 1-100 µM) for specified durations (e.g., 6, 12, 24 hours) based on experimental design.

Western Blot Analysis for Nrf2, HO-1, and NQO1
  • Protein Extraction:

    • For whole-cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel.

    • After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

      • Nrf2: Rabbit pAb (Proteintech, 16396-1-AP), 1:1000 - 1:6000[10][11]

      • HO-1: Rabbit mAb (Cell Signaling Technology)

      • NQO1: Mouse mAb (Santa Cruz Biotechnology, sc-32793), 1:200 - 1:1000[12] or Rabbit pAb (Proteintech, 67240-1-Ig), 1:5000 - 1:50000[1]

      • Lamin B1 (Nuclear Loading Control): Rabbit mAb (Cell Signaling Technology, #12586), 1:1000[13] or Rabbit pAb (Elabscience, E-AB-33450), 1:500 - 1:2000[14]

      • β-actin (Cytoplasmic/Whole-Cell Loading Control): Mouse mAb (Thermo Fisher Scientific, MA5-15739), 1:1000 - 1:10,000[15][16]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the respective loading control.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from neuronal cells using a suitable RNA isolation kit.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

    • Mouse Primer Sequences:

      • Nrf2 (Nfe2l2): Forward: 5'-CTGAACTCCTGGACGGGACTA-3', Reverse: 5'-CGGTGGGTCTCCGTAAATGG-3'[17]

      • HO-1 (Hmox1): Forward: 5'-AGCAGGAGATCGCCACCTACC-3', Reverse: 5'-TGGGCAGGAGAGGGGATCTT-3'

      • NQO1: Forward: 5'-TTCTGTGGCTTCCAGGTCTT-3', Reverse: 5'-AGGCTGCTTGGAGCAAAATA-3'[18]

      • GAPDH (Housekeeping): Forward: 5'-ATTGCCCTCAACGACCACTTT-3', Reverse: 5'-TTGCTGTAGCCAAATTCGTTGT-3'[19]

    • Perform qPCR using a real-time PCR detection system with the following thermal cycling conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

      • Melting curve analysis.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene (GAPDH).

Immunofluorescence for Nrf2 Nuclear Translocation
  • Cell Seeding and Treatment:

    • Seed neuronal cells on glass coverslips in a 24-well plate.

    • Treat cells with this compound as required.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

    • Incubate with a primary antibody against Nrf2 (e.g., Rabbit pAb, Novus Biologicals, NBP1-32822, 1:100-1:1000) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Nuclear Counterstaining and Mounting:

    • Incubate with DAPI (1 µg/mL) for 5 minutes to stain the nuclei.[20]

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope. Nrf2 nuclear translocation is indicated by the co-localization of the Nrf2 signal (green) with the DAPI signal (blue).

Measurement of Oxidative Stress Markers
  • Reactive Oxygen Species (ROS) Detection:

    • Load cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.[21]

    • Wash cells with PBS.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or visualize using a fluorescence microscope.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Prepare cell lysates according to the instructions of a commercially available SOD activity assay kit.

    • Perform the assay based on the kit's protocol, which typically involves the inhibition of a colorimetric reaction by SOD present in the sample.

    • Measure the absorbance at the specified wavelength and calculate the SOD activity.

  • Malondialdehyde (MDA) Assay:

    • Prepare cell or tissue homogenates.

    • Use a commercial MDA assay kit, which is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

    • Measure the absorbance at ~532 nm and determine the MDA concentration from a standard curve.

Mandatory Visualization

Gastrodin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Inhibits interaction keap1 Keap1 keap1_nrf2->keap1 nrf2_cyto Nrf2 keap1_nrf2->nrf2_cyto ubiquitin Ubiquitin keap1->ubiquitin Mediates ubiquitination proteasome Proteasome nrf2_cyto->proteasome Degradation nrf2_nucl Nrf2 nrf2_cyto->nrf2_nucl Translocation ubiquitin->nrf2_cyto maf Maf nrf2_nucl->maf are ARE nrf2_nucl->are Binds maf->are Binds ho1_nqo1 HO-1, NQO1, etc. are->ho1_nqo1 Upregulates transcription

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Western_Blot_Workflow start Start: Neuronal Cell Culture (e.g., SH-SY5Y, HT22) treatment Treatment with this compound (Various concentrations and durations) start->treatment lysis Cell Lysis (Whole-cell or Nuclear/Cytoplasmic extraction) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-Nrf2, Anti-HO-1, Anti-NQO1, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Relative Protein Expression Levels analysis->end

Caption: Experimental workflow for Western Blot analysis.

Gastrodin_Neuroprotection_Logic This compound This compound nrf2_activation Nrf2 Pathway Activation This compound->nrf2_activation antioxidant_enzymes Increased Expression of Antioxidant Enzymes (HO-1, NQO1, SOD) nrf2_activation->antioxidant_enzymes oxidative_stress Oxidative Stress (e.g., ROS, MDA) antioxidant_enzymes->oxidative_stress Reduces neuroprotection Neuroprotection antioxidant_enzymes->neuroprotection Leads to neuronal_damage Neuronal Damage / Apoptosis oxidative_stress->neuronal_damage Induces

Caption: Logical relationship of this compound's neuroprotective effect via Nrf2.

References

Gastrodin's Therapeutic Potential in Neuroinflammation: A Technical Guide to its Effects on Microglial Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, a complex biological response of the central nervous system (CNS) to various insults, is increasingly recognized as a critical contributor to the pathogenesis of numerous neurodegenerative diseases. Microglia, the resident immune cells of the CNS, are the primary drivers of this inflammatory cascade. While their acute activation is essential for neuronal protection and repair, chronic or excessive microglial activation leads to the sustained release of pro-inflammatory mediators, creating a neurotoxic environment that exacerbates neuronal damage. Gastrodin, a phenolic glucoside and the primary active component of the traditional Chinese medicine Gastrodia elata, has emerged as a promising therapeutic agent with potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth analysis of this compound's effects on microglial activation and neuroinflammation, focusing on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its action.

Quantitative Efficacy of this compound in Modulating Microglial-Mediated Neuroinflammation

This compound has been demonstrated to significantly attenuate the production of key pro-inflammatory molecules in activated microglia. The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a clear comparison of its efficacy across different experimental models.

Table 1: In Vitro Efficacy of this compound on LPS-Stimulated Microglia

Model SystemThis compound ConcentrationTarget MoleculePercentage Reduction (Compared to LPS control)Reference
BV-2 Microglial Cells30, 40, 60 µMiNOS (protein & mRNA)Dose-dependent inhibition[1][2][3]
BV-2 Microglial Cells30, 40, 60 µMCOX-2 (protein & mRNA)Dose-dependent inhibition[1][2][3]
BV-2 Microglial Cells30, 40, 60 µMTNF-α (protein & mRNA)Dose-dependent inhibition[1][2][3]
BV-2 Microglial Cells30, 40, 60 µMIL-1β (protein & mRNA)Dose-dependent inhibition[1][2][3]
BV-2 Microglial Cells40 µMInflammatory CytokinesSignificant reduction
BV-2 Microglial Cells100 µMIL-1βSignificant reduction[4]
BV-2 Microglial Cells100 µMIL-6Significant reduction[4]
BV-2 Microglial Cells100 µMTNF-αSignificant reduction[4]

Table 2: In Vivo Efficacy of this compound on Neuroinflammation

Animal ModelThis compound DosageTarget MoleculeOrgan/TissuePercentage Reduction (Compared to LPS/model control)Reference
LPS-induced Neuroinflammation (Rats)Not SpecifiedTNF-α, IL-1β, IL-6HippocampusSignificant reversal of LPS-induced increase[5]
LPS-induced Neuroinflammation (Mice)100 mg/kg/dayTLR4/TRAF6/NF-κB pathway proteinsHippocampusSignificant reduction[6]
Hypoxic-Ischemic Brain Damage (Neonatal Rats)Not SpecifiedTNF-α, IL-1βCorpus CallosumSignificant decrease[7]
D-galactose-induced AD Model (Mice)90 and 210 mg/kgIL-1β, TNF-α, IL-6BrainSignificant decrease[8]

Key Signaling Pathways Modulated by this compound in Microglia

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial for microglial activation and the subsequent production of inflammatory mediators.

Toll-like Receptor 4 (TLR4)/NF-κB Signaling Pathway

The TLR4/NF-κB pathway is a cornerstone of the innate immune response and a primary driver of microglial activation in response to pathogens and cellular damage. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of this pathway. This compound has been shown to inhibit the activation of TLR4 and its downstream signaling components, including TRAF6, leading to the suppression of NF-κB activation.[5][6][9] NF-κB is a critical transcription factor that, upon activation, translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and iNOS. By inhibiting this pathway, this compound effectively dampens the inflammatory response at its source.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->TLR4 Inhibits This compound->TRAF6 Inhibits This compound->NFkB Inhibits Activation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines Transcription

This compound inhibits the TLR4/NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family of proteins, including ERK1/2, JNK, and p38 MAPK, are critical regulators of cellular responses to a wide range of stimuli, including stress and inflammation. In microglia, activation of these pathways by stimuli like LPS leads to the phosphorylation and activation of downstream transcription factors, such as AP-1 and CREB, which in turn promote the expression of pro-inflammatory genes.[1][2][3] Studies have demonstrated that this compound can significantly inhibit the phosphorylation of ERK1/2, JNK, and p38 MAPK in LPS-stimulated microglia, thereby suppressing the inflammatory cascade.[1][2][3][10]

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK ERK_path ERK1/2 MAPKKK->ERK_path JNK_path JNK MAPKKK->JNK_path p38_path p38 MAPKKK->p38_path Transcription_Factors Transcription Factors (e.g., AP-1, CREB) ERK_path->Transcription_Factors JNK_path->Transcription_Factors p38_path->Transcription_Factors Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes This compound This compound This compound->ERK_path Inhibits Phosphorylation This compound->JNK_path Inhibits Phosphorylation This compound->p38_path Inhibits Phosphorylation

This compound's inhibition of MAPK signaling pathways.
PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation. In the context of neuroinflammation, its role can be complex. This compound has been shown to modulate this pathway to exert its anti-inflammatory effects. One study demonstrated that this compound improves the microglia-mediated inflammatory response after hypoxic-ischemic brain damage in neonatal rats via the PI3K/AKT pathway.[7] It was found that this compound could regulate the PI3K/AKT-Sirt3 signaling pathway, leading to anti-inflammatory and anti-apoptotic effects.[11]

PI3K_AKT_Pathway Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates Sirt3 Sirt3 AKT->Sirt3 Regulates Anti_inflammatory Anti-inflammatory & Anti-apoptotic Effects Sirt3->Anti_inflammatory This compound This compound This compound->PI3K Modulates

This compound's modulation of the PI3K/AKT pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in various cellular processes, including cell proliferation and inflammation. This compound has been found to attenuate the proliferation and inflammatory responses in activated microglia by modulating this pathway.[12] Specifically, this compound was shown to inhibit LPS-induced phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β) at Ser9 and subsequent β-catenin activity.[12] This inhibition leads to a reduction in the expression of inflammatory mediators like iNOS and TNF-α.[12]

Wnt_BetaCatenin_Pathway LPS LPS GSK3b GSK-3β (p-Ser9) LPS->GSK3b Induces Phosphorylation Beta_catenin β-catenin GSK3b->Beta_catenin Activates Inflammatory_Response Inflammatory Response (iNOS, TNF-α) Beta_catenin->Inflammatory_Response Proliferation Microglial Proliferation Beta_catenin->Proliferation This compound This compound This compound->GSK3b Inhibits Phosphorylation

This compound's inhibition of the Wnt/β-catenin pathway.

Experimental Protocols

The following provides a generalized overview of the key experimental methodologies employed in the cited research to investigate the effects of this compound on microglial activation.

In Vitro Model: LPS-Stimulated Microglia
  • Cell Line: Murine microglial BV-2 cells or primary microglia are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound (e.g., 30, 40, 60, 100 µM) for a specified period, typically 1 hour.[1][2][3][13]

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a duration ranging from 4 to 24 hours to induce an inflammatory response.[1][2][3][13]

  • Analysis:

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][14]

    • Protein Expression: The expression levels of key inflammatory proteins (iNOS, COX-2) and signaling proteins (phosphorylated and total forms of MAPKs, NF-κB components) are determined by Western blotting.[5][7]

    • mRNA Expression: The mRNA levels of target genes are quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qRT-PCR).[1][2][3][7]

    • Immunofluorescence: The cellular localization and expression of proteins of interest are visualized using immunofluorescence staining and microscopy.[1][2][5]

InVitro_Workflow Start Seed Microglial Cells (BV-2 or Primary) Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Analyze Analyze Inflammatory Response Stimulate->Analyze ELISA ELISA (Cytokines) Analyze->ELISA WB Western Blot (Proteins) Analyze->WB PCR RT-PCR/qPCR (mRNA) Analyze->PCR

Generalized workflow for in vitro experiments.
In Vivo Model: LPS-Induced Neuroinflammation

  • Animal Models: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[5][6]

  • Induction of Neuroinflammation: A neuroinflammatory state is typically induced by a single or repeated intraperitoneal (i.p.) injection of LPS (e.g., 2 or 5 mg/kg).[5][6]

  • This compound Administration: this compound is administered to the animals, often via oral gavage or intraperitoneal injection, at various dosages (e.g., 100 mg/kg/day) for a specified number of days before or after the LPS challenge.[6]

  • Behavioral Tests: Cognitive function and memory are assessed using behavioral tests such as the Morris water maze.[5][6]

  • Tissue Analysis:

    • Animals are euthanized, and brain tissues (specifically the hippocampus and cortex) are collected.

    • Histology and Immunohistochemistry: Brain sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess morphology or with specific antibodies (e.g., against Iba1 for microglia) for immunohistochemical analysis of microglial activation.[5][15]

    • Biochemical Analysis: Brain homogenates are used for ELISA to measure cytokine levels and for Western blotting to analyze protein expression, similar to the in vitro methods.[5]

InVivo_Workflow Start Animal Model (Mice or Rats) Treatment This compound Administration Start->Treatment Induction Induce Neuroinflammation (LPS) Treatment->Induction Behavior Behavioral Testing Induction->Behavior Tissue Tissue Collection & Analysis Behavior->Tissue Histo Histology/Immunohistochemistry Tissue->Histo Biochem Biochemical Analysis (ELISA, Western Blot) Tissue->Biochem

Generalized workflow for in vivo experiments.

Conclusion and Future Directions

The evidence strongly supports this compound as a potent inhibitor of microglial activation and neuroinflammation. Its multifaceted mechanism of action, targeting key inflammatory signaling pathways such as TLR4/NF-κB and MAPK, underscores its therapeutic potential for a range of neurodegenerative diseases. The quantitative data consistently demonstrates its ability to reduce the production of neurotoxic pro-inflammatory mediators both in vitro and in vivo.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on optimizing its delivery to the CNS, further elucidating its downstream targets, and conducting more extensive preclinical studies in a wider range of neurodegenerative disease models. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to build upon, accelerating the translation of this compound from a promising natural product to a clinically effective therapeutic for neuroinflammatory disorders.

References

Whitepaper: Modulation of the PI3K/AKT Signaling Pathway by Gastrodin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is implicated in a multitude of diseases, making it a prime target for therapeutic intervention. Gastrodin (GAS), a bioactive phenolic glucoside extracted from the orchid Gastrodia elata, has demonstrated significant neuroprotective, anti-inflammatory, and antioxidant properties.[3][4] A growing body of evidence reveals that a key mechanism underlying these therapeutic effects is the modulation of the PI3K/AKT pathway.

This technical guide provides an in-depth analysis of how this compound interacts with and modulates the PI3K/AKT signaling cascade. It consolidates quantitative data from various in vitro and in vivo studies, details key experimental protocols for investigating these interactions, and presents visual diagrams of the signaling pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

The Core PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central signaling node that transmits signals from extracellular stimuli to intracellular targets.[1] The cascade is typically initiated by the activation of Receptor Tyrosine Kinases (RTKs) by growth factors.[1] This activation leads to the recruitment and activation of PI3K.

Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][6] PIP3 recruits AKT to the cell membrane, where it is fully activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[1] Once activated, AKT phosphorylates a multitude of downstream substrates to regulate diverse cellular functions, such as promoting cell survival by inhibiting apoptotic proteins like BAD, stimulating protein synthesis and growth via mTOR Complex 1 (mTORC1), and regulating metabolism.[2][5] The tumor suppressor protein PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[2][6]

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP2->PTEN PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN->PIP3 dephosphorylates PDK1->AKT P mTORC2 mTORC2 mTORC2->AKT P Downstream Downstream Targets (mTORC1, FOXO, BAD, etc.) AKT->Downstream Response Cell Survival, Growth, Proliferation, Metabolism Downstream->Response

Caption: The core PI3K/AKT signaling cascade.

This compound's Mechanism of PI3K/AKT Pathway Activation

This compound exerts its influence by directly activating the PI3K/AKT pathway. Studies suggest that this compound may have a strong binding affinity for PI3K, potentially leading to its direct activation.[5] This interaction initiates the signaling cascade, leading to a significant increase in the phosphorylation of PI3K and its primary downstream effectors, AKT and mTOR.[5] This activation is a cornerstone of this compound's observed therapeutic effects, including promoting CNS myelinogenesis, protecting retinal ganglion cells from ischemic injury, and ameliorating cognitive dysfunction.[3][5][7] The pro-myelinating and neuroprotective effects induced by this compound can be effectively blocked by PI3K inhibitors like LY294002, confirming the pathway's critical role in its mechanism of action.[5]

Gastrodin_Modulation This compound's Point of Intervention PI3K PI3K (p-PI3K ↑) AKT AKT (p-AKT ↑) PI3K->AKT mTOR mTOR (p-mTOR ↑) AKT->mTOR Nrf2 Nrf2 Pathway AKT->Nrf2 Autophagy Autophagy Regulation (Inhibition of excessive autophagy) AKT->Autophagy Neuroprotection Neuroprotection & Myelinogenesis mTOR->Neuroprotection Anti_Apoptosis Anti-Apoptosis & Anti-Oxidative Stress Nrf2->Anti_Apoptosis Autophagy->Neuroprotection

Caption: this compound's activation of the PI3K/AKT pathway.

Quantitative Data on this compound's Effects

The modulatory effects of this compound on the PI3K/AKT pathway have been quantified in numerous studies. The following tables summarize the key findings from both in vitro and in vivo experimental models.

Table 1: Summary of In Vitro Studies on this compound's Modulation of the PI3K/AKT Pathway

Cell Line Experimental Model This compound Concentration Key Observed Effects on PI3K/AKT Pathway Reference(s)
Primary Oligodendrocytes Standard Culture 10 µM Markedly increased phosphorylation of PI3K, AKT, and mTOR. [5]
R28 (Retinal Precursor) Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) 100 µM Significantly increased phosphorylation of PI3K and AKT. [3][8]
Primary Hippocampal Neurons High Glucose Exposure 30 µM Significantly increased expression of PI3K and p-AKT. [9]
PC12 Cells Standard Culture 10 µM (Optimal) Increased phosphorylation of INSR, PI3K, and AKT (tested 0.1-25 µM). [10][11]
Vascular Smooth Muscle Cells (VSMCs) Angiotensin II Stimulation Not Specified Attenuated Ang II-induced increases in p-PI3K/PI3K and p-AKT/AKT ratios. [12]

| HT22 Cells | Hypoxia-Induced Injury | Not Specified | Rescued the phosphorylation of PI3K/AKT pathway-related proteins. |[7] |

Table 2: Summary of In Vivo Studies on this compound's Modulation of the PI3K/AKT Pathway

Animal Model Disease Model This compound Dosage Key Observed Effects on PI3K/AKT Pathway Reference(s)
Mice Lysophosphatidylcholine (LPC)-induced demyelination 100 mg/kg/day (i.p.) Effectively facilitated remyelination, an effect blocked by PI3K inhibition. [5]
Diabetic Rats Streptozotocin-induced Diabetes 60 mg/kg Significantly increased expression of PI3K and p-AKT in the hippocampus. [9][13]
Spontaneous Hypertensive Rats (SHRs) Hypertension Not Specified Attenuated pathological changes; inhibited PI3K/AKT pathway activation. [12][14]

| Rats | Chronic Cerebral Hypoperfusion (VaD model) | Not Specified | Relieved cognitive impairment by stimulating PI3K/AKT pathway-mediated autophagy. |[7] |

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying signal transduction. Below are detailed methodologies for key experiments cited in the literature on this compound and the PI3K/AKT pathway.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Cell Model

This in vitro model is widely used to simulate ischemic injury.[3]

  • Cell Culture: Culture R28 retinal precursor cells in standard MEM with 10% FBS.

  • Deprivation Phase: Replace the culture medium with low-glucose DMEM. Transfer the cells to a sealed hypoxic incubator (e.g., 94% N₂, 5% CO₂, 1% O₂) for 4 hours at 37°C.[3]

  • Reoxygenation Phase: Remove cells from the hypoxic incubator. Replace the medium with normal, complete MEM (10% FBS).[3]

  • Treatment: Add this compound at desired concentrations (e.g., 10, 25, 50, 100 µM) to the medium during the reoxygenation phase.[3]

  • Incubation: Culture the cells for 24 hours under normoxic conditions (37°C, 5% CO₂) before downstream analysis (e.g., Western Blot, cell viability assays).[3]

Western Blot Analysis of PI3K/AKT Pathway Proteins

Western blotting is the gold standard for quantifying changes in protein expression and phosphorylation status.[15]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer, such as radioimmunoprecipitation assay (RIPA) buffer, supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

  • Sample Preparation: Normalize protein samples to a standard concentration (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[15]

  • Gel Electrophoresis (SDS-PAGE): Load the denatured samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's specifications to separate proteins by size.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-PI3K, anti-total PI3K, and a loading control like GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometry analysis is performed using software (e.g., ImageJ or Image Lab) to quantify band intensity. The ratio of the phosphorylated protein to the total protein is calculated to determine the activation status of the pathway.[5]

Western_Blot_Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification (BCA/Bradford) A->B C 3. Sample Denaturation (SDS-PAGE Sample Buffer) B->C D 4. Gel Electrophoresis (SDS-PAGE) C->D E 5. Protein Transfer (to PVDF/NC Membrane) D->E F 6. Blocking (5% Milk or BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-p-AKT) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection (ECL) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Standard experimental workflow for Western blot analysis.

Conclusion and Future Perspectives

This compound consistently demonstrates a potent ability to modulate the PI3K/AKT signaling pathway, primarily through activation. This mechanism is central to its therapeutic potential across a range of neurological and vascular conditions, including demyelinating diseases, diabetic cognitive dysfunction, ischemic injury, and vascular dementia.[3][5][7][9] The compiled quantitative data underscores its efficacy at pharmacologically relevant concentrations.

For drug development professionals, this compound and its derivatives represent a promising class of compounds for targeting the PI3K/AKT pathway.[10][17] Future research should focus on elucidating the precise molecular interactions between this compound and the PI3K catalytic subunit, exploring its differential effects in various cell types (e.g., activation in neurons vs. inhibition in VSMCs), and conducting further preclinical and clinical trials to validate its therapeutic efficacy in human diseases. The detailed protocols and consolidated data within this guide serve as a foundational resource for advancing these research and development efforts.

References

Methodological & Application

Application Notes and Protocols for Gastrodin HPLC Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrodin, a primary bioactive component isolated from the traditional Chinese medicinal herb Gastrodia elata Blume, has demonstrated various pharmacological effects, including neuroprotective, anticonvulsive, and anti-inflammatory properties.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plasma, including comprehensive experimental protocols and validation data.

Experimental Protocols

This section details the materials and procedures for the quantification of this compound in plasma samples. The most common and robust method involves protein precipitation for sample clean-up followed by reversed-phase HPLC analysis.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., pyromucic acid, thiamphenicol, or astragalin[1][2]

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • Control plasma (e.g., rat, beagle dog, or human)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm or 0.45 µm)

  • HPLC vials

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this application. More sensitive methods may utilize a fluorescence detector (FLD) or a mass spectrometer (MS).

  • HPLC System: Agilent 1260 Infinity II or similar

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[3]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 5:95 v/v) is often effective.[3] Gradient elution can also be used, for instance, starting with a low percentage of organic solvent and gradually increasing it.[2][4] For improved peak shape and separation, additives like 0.1% formic acid or 2 mmol/L ammonium acetate can be incorporated into the aqueous phase.[2]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL[3]

  • Column Temperature: 35°C[3]

  • Detection Wavelength: 220 nm[3]

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a primary stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase or a suitable solvent to prepare a series of working standard solutions for the calibration curve.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into control plasma to obtain a series of calibration standards covering the desired concentration range (e.g., 2.00-200.00 µg/mL) and at least three levels of QC samples (low, medium, and high).[1][5]

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used, simple, and efficient method for extracting this compound from plasma samples.[1][2]

  • Aliquoting: Transfer a small volume of the plasma sample (e.g., 100-200 µL) into a microcentrifuge tube.[1][2]

  • Addition of Internal Standard: Add a specific volume of the internal standard solution to each sample (except for blank samples).

  • Precipitation: Add a precipitating agent, typically methanol, at a volume several times that of the plasma (e.g., 6 volumes of methanol to 1 volume of plasma).[1][5]

  • Vortexing: Vortex the mixture thoroughly for several minutes to ensure complete protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 x g) for approximately 10 minutes to pellet the precipitated proteins.[2]

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase.[2] This step helps to concentrate the analyte and improve sensitivity.

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before transferring it to an HPLC vial for analysis.

Method Validation Data

The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification in plasma, providing an overview of the expected performance characteristics.

Table 1: Linearity and Range

AnalytePlasma MatrixLinearity Range (ng/mL)Correlation Coefficient (r)Reference
This compoundRat2,000 - 200,000> 0.9997[1][5]
This compoundBeagle Dog1.32 - 4,8000.9990[4]

Table 2: Precision and Accuracy

AnalytePlasma MatrixPrecision (RSD %)Accuracy (%)Reference
This compoundRat< 17.8291.12 - 108.64[1][5]
This compoundRat< 8.88-13.74 - 12.76[2]

Table 3: Recovery and Limit of Quantification (LLOQ)

AnalytePlasma MatrixRecovery (%)LLOQ (ng/mL)Reference
This compoundRat91.12 - 108.642,000[1][5]
This compoundBeagle Dog95.3 - 1010.10[4]
This compoundRat66.78 - 114.2-[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC quantification of this compound in plasma.

Gastrodin_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_reconstitute Evaporate & Reconstitute (Optional) supernatant->dry_reconstitute filter Filter dry_reconstitute->filter hplc_injection HPLC Injection filter->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Detection (e.g., UV at 220 nm) separation->detection quantification Quantification (Calibration Curve) detection->quantification

Caption: Workflow for this compound Quantification in Plasma.

Disclaimer: This document provides a general protocol and should be adapted and validated by the end-user for their specific application and instrumentation.

References

Application Notes and Protocols: Utilizing Animal Models to Investigate Gastrodin in Stroke Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to study the therapeutic potential of Gastrodin in ischemic stroke. This document outlines the common animal models, detailed experimental protocols for assessing neuroprotection, and an overview of the key signaling pathways implicated in this compound's mechanism of action.

Animal Models and this compound Administration

The most prevalent animal model for preclinical stroke research is the Middle Cerebral Artery Occlusion (MCAO) model, which can be either transient (tMCAO) or permanent (pMCAO).[1][2][3][4] This model effectively mimics the pathophysiology of human ischemic stroke.[1][3] Rats, particularly Sprague-Dawley and Wistar strains, and mice are the most commonly used species.[4]

This compound (GAS), the primary bioactive component of the traditional Chinese medicine Tianma (Gastrodia elata), has demonstrated significant neuroprotective effects in these models.[5][6][7] It is typically administered intraperitoneally (i.p.) at various dosages and time points relative to the ischemic insult.

Quantitative Data Summary: Neuroprotective Effects of this compound

The following tables summarize the quantitative outcomes from various studies investigating this compound's efficacy in animal models of stroke.

Table 1: Effect of this compound on Infarct Volume

Animal ModelThis compound Dosage & Administration RouteTiming of AdministrationInfarct Volume Reduction (%)Reference
Sprague-Dawley Rat (tMCAO)40 mg/kg, i.p.1 hour post-MCAO69.9%[6][8]
Sprague-Dawley Rat (tMCAO)80 mg/kg, i.p.1 hour post-MCAO43.2%[5]
Sprague-Dawley Rat (tMCAO)40 mg/kg, i.p.6 hours post-MCAO56.1%[5]
Wistar Rat (pMCAO)100 mg/kg, i.p. (Gas-D derivative)10 hours post-reperfusionSignificant reduction (p < 0.01)[9]

Table 2: Effect of this compound on Neurological Deficit Scores

Animal ModelThis compound Dosage & Administration RouteNeurological Scoring SystemOutcomeReference
Sprague-Dawley Rat (tMCAO)40 mg/kg, i.p.Modified Neurological Severity Score (mNSS)Significant improvement[6][8]
Wistar Rat (pMCAO)100 mg/kg, i.p.Bederson's ScoreSignificant improvement 3 days post-infarction[5]
Wistar Rat (pMCAO)100 mg/kg, i.p. (Gas-D derivative)Neurobehavioral Deficit ScoreSignificant improvement (p < 0.01)[9]

Key Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways involved in inflammation, oxidative stress, apoptosis, and neurogenesis.

  • Nrf2 Signaling Pathway: this compound upregulates the nuclear translocation of Nrf2, which in turn increases the expression of antioxidant genes like HO-1, protecting against oxidative stress.[3][6]

  • Wnt/β-Catenin Signaling Pathway: this compound has been shown to restore the Wnt/β-catenin signaling pathway, which is crucial for promoting neurogenesis and providing neuroprotection following brain injury.[10]

  • AMPK-OPA1 Signaling Pathway: this compound activates the AMPK-OPA1 signaling pathway, which enhances mitochondrial fusion, restores mitochondrial membrane potential, and increases ATP production, thereby mitigating cerebral ischemia-reperfusion injury.[11][12][13][14]

  • Notch Signaling Pathway: this compound can regulate microglia activation by suppressing the Notch signaling pathway, thereby reducing neuroinflammation.[1][2]

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of ischemic stroke.

Gastrodin_Signaling_Pathways cluster_Nrf2 Nrf2 Pathway cluster_Wnt Wnt/β-Catenin Pathway cluster_AMPK AMPK-OPA1 Pathway cluster_Notch Notch Pathway Gastrodin1 This compound Nrf2_activation Nrf2 Activation & Nuclear Translocation Gastrodin1->Nrf2_activation ARE Antioxidant Response Element Nrf2_activation->ARE Antioxidant_enzymes HO-1, GCLM Expression ARE->Antioxidant_enzymes Oxidative_stress Reduced Oxidative Stress Antioxidant_enzymes->Oxidative_stress Gastrodin2 This compound Wnt_pathway Wnt/β-Catenin Signaling Gastrodin2->Wnt_pathway Neurogenesis Increased Neurogenesis Wnt_pathway->Neurogenesis Gastrodin3 This compound AMPK_activation AMPK-OPA1 Activation Gastrodin3->AMPK_activation Mitochondrial_fusion Mitochondrial Fusion AMPK_activation->Mitochondrial_fusion ATP_production Increased ATP Production Mitochondrial_fusion->ATP_production Gastrodin4 This compound Notch_inhibition Notch Signaling Inhibition Gastrodin4->Notch_inhibition Microglia_activation Reduced Microglia Activation Notch_inhibition->Microglia_activation Neuroinflammation Decreased Neuroinflammation Microglia_activation->Neuroinflammation

Caption: Key signaling pathways modulated by this compound in ischemic stroke.

Detailed Experimental Protocols

This section provides step-by-step protocols for key experiments used to assess the efficacy of this compound in animal models of stroke.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.

tMCAO_Workflow start Start anesthesia Anesthetize Rat (e.g., 3.5% chloral (B1216628) hydrate, i.p.) start->anesthesia incision Midline Neck Incision anesthesia->incision expose_cca Expose Common Carotid Artery (CCA) Bifurcation incision->expose_cca insert_filament Insert Heparin-Dampened Nylon Monofilament into ECA expose_cca->insert_filament advance_filament Advance Filament into ICA to Occlude Middle Cerebral Artery (MCA) insert_filament->advance_filament occlusion_period Maintain Occlusion (e.g., 60-120 minutes) advance_filament->occlusion_period monitor_cbf Monitor Cerebral Blood Flow (CBF) (e.g., Laser Doppler Flowmetry) occlusion_period->monitor_cbf Continuous Monitoring withdraw_filament Re-anesthetize and Withdraw Filament for Reperfusion occlusion_period->withdraw_filament suture_wound Suture the Wound withdraw_filament->suture_wound recovery Post-operative Care and Recovery suture_wound->recovery end End recovery->end

Caption: Experimental workflow for the tMCAO procedure in rats.

Materials:

  • Anesthetic (e.g., chloral hydrate, isoflurane)

  • Heparinized nylon monofilament (e.g., 4-0) with a rounded tip

  • Surgical instruments (scalpel, scissors, forceps)

  • Sutures

  • Heating pad to maintain body temperature

  • (Optional) Laser Doppler Flowmeter for cerebral blood flow monitoring

Procedure:

  • Anesthetize the rat (e.g., with 3.5% chloral hydrate, 1 ml/100 g, intraperitoneally).

  • Make a midline incision in the neck to expose the right common carotid artery (CCA) and its bifurcation into the external carotid artery (ECA) and internal carotid artery (ICA).

  • Carefully dissect and isolate the arteries.

  • Ligate the distal end of the ECA.

  • Insert a heparin-dampened nylon monofilament through a small incision in the ECA stump.

  • Gently advance the monofilament into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). A successful occlusion is often confirmed by a significant drop in cerebral blood flow (>80%) if monitored.

  • Maintain the occlusion for the desired period (e.g., 60-120 minutes).

  • For reperfusion, re-anesthetize the animal and gently withdraw the monofilament.

  • Suture the neck incision.

  • Provide post-operative care, including maintaining body temperature and monitoring for any signs of distress.

Assessment of Neurological Deficits

The Modified Neurological Severity Score (mNSS) is a composite scoring system to evaluate motor, sensory, and reflex functions.

Procedure: The mNSS is a series of tests graded on a scale, with a higher score indicating a more severe neurological deficit. The tests include:

  • Motor Tests: Raising the rat by the tail to observe for forelimb and hindlimb flexion.

  • Sensory Tests: Placing and removing adhesive tape on the paws to measure removal time.

  • Beam Balance Tests: Observing the rat's ability to traverse a narrow beam.

  • Reflex Tests: Testing for pinna and corneal reflexes.

A detailed scoring table should be used for consistent evaluation. A score of 1-4 indicates mild deficits, 5-9 moderate, and 10-14 severe deficits.

Infarct Volume Measurement

2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method to visualize and quantify the infarct volume.

Materials:

  • 2% TTC solution in phosphate (B84403) buffer

  • Brain matrix for slicing

  • 4% paraformaldehyde for fixation

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At a predetermined time point post-MCAO (e.g., 24 hours), euthanize the animal and perfuse with saline.

  • Carefully remove the brain and chill it at -20°C for about 15-20 minutes to firm the tissue for slicing.

  • Slice the brain into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.

  • Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Fix the stained slices in 4% paraformaldehyde.

  • Capture digital images of the slices.

  • Using image analysis software, measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.

  • Calculate the infarct volume, often corrected for edema, using established formulas.

Western Blot Analysis

This protocol is for the detection and quantification of specific proteins in brain tissue lysates.

Procedure:

  • Protein Extraction: Homogenize brain tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis: Denature protein samples and separate them by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., antibodies against Nrf2, β-catenin, p-AMPK, Notch1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically analyze the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining

This protocol allows for the visualization and localization of specific proteins within brain tissue sections.

Procedure:

  • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Post-fix the brain in paraformaldehyde and then cryoprotect in a sucrose (B13894) solution.

  • Sectioning: Cut cryosections of the brain (e.g., 20-30 µm thick) using a cryostat.

  • Permeabilization and Blocking: Permeabilize the tissue sections with a detergent (e.g., Triton X-100) and block non-specific binding sites with a blocking solution (e.g., normal serum).

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with fluorescently labeled secondary antibodies.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections on slides with an anti-fade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence or confocal microscope.

Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters, such as antibody concentrations and incubation times, based on their experimental conditions and the manufacturer's instructions for reagents. All animal experiments should be conducted in accordance with institutional animal care and use guidelines.

References

Gastrodin Treatment Protocol for Alzheimer's Disease Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, amyloid-beta (Aβ) plaque deposition, and neurofibrillary tangles composed of hyperphosphorylated tau protein. Gastrodin, a bioactive compound derived from the traditional Chinese medicinal herb Gastrodia elata, has emerged as a promising therapeutic agent for AD.[1] This document provides a comprehensive overview of this compound treatment protocols in various AD mouse models, summarizing key quantitative data and detailing experimental methodologies. It also visualizes the proposed signaling pathways and experimental workflows to facilitate research and development in this area.

I. Quantitative Data Summary

The efficacy of this compound has been evaluated in several Alzheimer's disease mouse models. The following tables summarize the key findings and treatment parameters from various studies.

Table 1: this compound Treatment Protocols in Alzheimer's Disease Mouse Models
Mouse ModelThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
3xTg-AD50 and 100 mg/kgGavage30 daysMitigated cognitive decline, attenuated tau hyperphosphorylation, and ameliorated synaptic damage.[1][1]
D-galactose-induced90 and 210 mg/kgOral Gavage9 weeksReversed memory dysfunction and suppressed the decrease of neurons in the cerebral cortex and hippocampus.
APP/PS110 and 20 mg/kgIntragastricNot SpecifiedAmeliorated cognitive impairment and decreased neuroinflammation.[2][2]
APP/PS1Not SpecifiedIntragastric4 weeksImproved cognitive deficits, reduced Aβ deposition, and inhibited neuronal apoptosis.[3]
Tg257660 mg/kgNot Specified15 daysSignificantly improved memory impairments and attenuated Aβ deposition and glial activation.[4][4]
Aβ1-42-inducedNot SpecifiedIntraperitoneal Injection15 daysAlleviated memory deficit and neuropathology when combined with focused ultrasound to open the blood-brain barrier.[5][5]
Table 2: Effects of this compound on Key Pathological Markers in AD Mouse Models
Pathological MarkerEffect of this compound TreatmentMouse Model(s)Reference(s)
Cognitive Function
Morris Water MazeReduced escape latency, increased time in target quadrant.[1]3xTg-AD, APP/PS1, Tg2576[1][2][4]
Y-Maze/Eight-Arm MazeIncreased spontaneous alternation, prolonged time in novel arm.[1][2][5]3xTg-AD, APP/PS1, Aβ1-42-induced[1][2][5]
Aβ Pathology
Aβ Deposition/PlaquesSignificantly attenuated/decreased.[3][4][6]Tg2576, APP/PS1[3][4][6]
Tau Pathology
Tau HyperphosphorylationSignificant decrease at sites p-S396, p-S356, and Thr231.[1]3xTg-AD[1]
Neurofibrillary TanglesNotable reduction in formation.[1]3xTg-AD[1]
Neuroinflammation
Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β)Decreased levels.[1]3xTg-AD, D-galactose-induced[1]
Microglial ActivationInhibited/reduced.[2][4]APP/PS1, Tg2576[2][4]
Synaptic Integrity
Dendritic Spine DensitySignificant increase in hippocampal neurons.[1]3xTg-AD[1]
Synaptic Proteins (BDNF, Synaptophysin, PSD-95)Upregulated expression.[5]Aβ1-42-induced[5]

II. Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound treatment for AD mouse models.

A. Animal Models and this compound Administration
  • Alzheimer's Disease Mouse Models:

    • Transgenic Models: 3xTg-AD, APP/PS1, and Tg2576 mice are commonly used. These models develop age-dependent Aβ plaques and/or tau pathology.[1][2][4]

    • Induced Models: D-galactose or Aβ1-42 injection can be used to induce AD-like pathology in wild-type mice.[5]

  • This compound Preparation and Administration:

    • This compound is typically dissolved in sterile water or saline.

    • Oral Gavage/Intragastric Administration: This is the most common route. Dosages range from 10 mg/kg to 210 mg/kg, administered daily for a period of 30 days to 9 weeks.[1][2]

    • Intraperitoneal Injection: Used in some studies, often in combination with other treatments like focused ultrasound.[5]

B. Behavioral Testing
  • Morris Water Maze (MWM): To assess spatial learning and memory.[1][4]

    • Apparatus: A circular pool (e.g., 140 cm diameter) filled with opaque water. A hidden platform is submerged in one quadrant.

    • Acquisition Phase: Mice undergo training trials for 4-5 consecutive days to find the hidden platform. The time to reach the platform (escape latency) is recorded.

    • Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent and the number of crossings in the target quadrant where the platform was previously located are measured.

  • Y-Maze Spontaneous Alternation: To evaluate short-term spatial working memory.[1]

    • Apparatus: A Y-shaped maze with three identical arms.

    • Procedure: A mouse is placed in one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.

    • Analysis: The percentage of spontaneous alternations (entering a different arm on each of three consecutive entries) is calculated.

C. Histological and Immunohistochemical Analysis
  • Tissue Preparation:

    • Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

    • Brains are dissected, post-fixed in PFA, and then cryoprotected in sucrose (B13894) solutions.

    • Brains are sectioned using a cryostat or microtome.

  • Immunohistochemistry/Immunofluorescence:

    • Sections are washed and blocked with a blocking solution (e.g., serum in PBS with Triton X-100).

    • Incubate with primary antibodies overnight at 4°C. Examples of primary antibodies include:

      • Anti-Aβ (e.g., 6E10) for amyloid plaques.

      • Anti-phospho-tau (e.g., AT8, PHF-1) for hyperphosphorylated tau.

      • Anti-Iba1 for microglia.

      • Anti-GFAP for astrocytes.

    • Wash and incubate with appropriate secondary antibodies conjugated to a fluorophore or an enzyme (e.g., HRP).

    • For immunofluorescence, mount with a DAPI-containing medium. For immunohistochemistry, use a DAB substrate kit for color development.

    • Image using a fluorescence or bright-field microscope.

D. Biochemical Assays
  • Western Blotting: To quantify protein levels.[1]

    • Protein Extraction: Homogenize brain tissue (e.g., hippocampus, cortex) in RIPA buffer with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., against tau, phospho-tau, synaptic proteins) followed by HRP-conjugated secondary antibodies.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To measure cytokine and Aβ levels.[4]

    • Sample Preparation: Prepare brain homogenates as for Western blotting.

    • Procedure: Use commercially available ELISA kits for specific targets (e.g., human Aβ1-42, mouse TNF-α, IL-6). Follow the manufacturer's instructions for coating plates, adding samples and standards, incubation with detection antibodies, and addition of substrate.

    • Analysis: Measure the absorbance using a microplate reader and calculate concentrations based on the standard curve.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action of this compound and a typical experimental workflow for its evaluation in an AD mouse model.

Gastrodin_Signaling_Pathways cluster_this compound This compound cluster_effects Cellular Targets & Pathways cluster_outcomes Therapeutic Outcomes This compound This compound PPARg PPARγ This compound->PPARg Stimulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Modulates Tau_Pathology ↓ Tau Hyperphosphorylation This compound->Tau_Pathology Reduces Abeta ↓ Aβ Production/Aggregation This compound->Abeta Inhibits NFkB NF-κB Signaling PPARg->NFkB Inhibits Neuroinflammation ↓ Neuroinflammation NFkB->Neuroinflammation Synaptic_Function ↑ Synaptic Function PI3K_Akt->Synaptic_Function Gut_Microbiota->Neuroinflammation Influences Cognitive_Improvement ↑ Cognitive Function Neuroinflammation->Cognitive_Improvement Tau_Pathology->Cognitive_Improvement Abeta->Cognitive_Improvement Synaptic_Function->Cognitive_Improvement

Caption: Proposed signaling pathways of this compound in Alzheimer's disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Analysis Animal_Model Select AD Mouse Model (e.g., 3xTg-AD, APP/PS1) Grouping Divide into Control & this compound Groups Animal_Model->Grouping Treatment Administer this compound (e.g., Oral Gavage) Grouping->Treatment Behavior Behavioral Testing (MWM, Y-Maze) Treatment->Behavior Tissue_Collection Tissue Collection (Brain) Behavior->Tissue_Collection Histology Histology & IHC (Aβ plaques, p-Tau) Tissue_Collection->Histology Biochemistry Biochemical Assays (Western Blot, ELISA) Tissue_Collection->Biochemistry Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: General experimental workflow for this compound evaluation in AD mice.

IV. Discussion and Future Directions

This compound has consistently demonstrated neuroprotective effects in various preclinical models of Alzheimer's disease. Its multi-target mechanism of action, including anti-inflammatory, anti-amyloidogenic, and anti-tau properties, makes it a compelling candidate for further investigation.[1][4][7] Future research should focus on elucidating the precise molecular targets of this compound, optimizing dosage and treatment duration, and exploring its potential in combination therapies. The link between this compound's effects on the gut microbiota and its neuroprotective outcomes is a particularly exciting avenue for future studies.[3] The protocols and data summarized in this document provide a solid foundation for researchers to design and conduct further investigations into the therapeutic potential of this compound for Alzheimer's disease.

References

Application Notes and Protocols: Western Blot Analysis of Gastrodin's Effect on Apoptosis Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodin, a phenolic glucoside and the primary active component of the traditional Chinese herb Gastrodia elata, has demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Recent studies have highlighted its potential as a therapeutic agent in various disease models by modulating programmed cell death, or apoptosis. The induction of apoptosis is a critical mechanism for eliminating damaged or cancerous cells, and its modulation is a key strategy in drug development.

Western blotting is a powerful and widely used technique to detect and quantify specific proteins involved in the apoptotic cascade. This application note provides a detailed protocol for utilizing Western blot analysis to examine the effects of this compound on key apoptosis markers, including the Bcl-2 family of proteins (Bcl-2 and Bax) and cleaved Caspase-3. Understanding this compound's influence on these proteins can elucidate its mechanism of action and support its development as a potential therapeutic agent.

Data Presentation: Quantitative Analysis of Apoptosis-Related Proteins

This compound treatment has been shown to modulate the expression of key apoptosis-regulating proteins. The following table summarizes representative quantitative data from studies investigating the effects of this compound on the expression of Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and activated (cleaved) Caspase-3. The ratio of Bax to Bcl-2 is a critical indicator of the cellular commitment to apoptosis.

Protein TargetCellular RoleExpected Change with this compoundRepresentative Fold Change (this compound vs. Control)
Bcl-2 Anti-apoptoticDecrease0.46 ± 0.27[1]
Bax Pro-apoptoticIncrease1.42 ± 0.28[1]
Bax/Bcl-2 Ratio Apoptotic IndexIncreaseSignificant increase[1]
Cleaved Caspase-3 Executioner CaspaseIncrease1.67 ± 0.37[1]

Note: The fold changes are representative and may vary depending on the cell type, this compound concentration, and duration of treatment. The data presented is based on a study of myocardial ischemia-reperfusion injury.[1]

Signaling Pathway and Experimental Workflow

This compound-Induced Intrinsic Apoptosis Pathway

This compound is understood to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins. This compound treatment leads to an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytosolic cytochrome c then triggers the activation of a caspase cascade, beginning with the initiator caspase-9 and culminating in the activation of executioner caspases like Caspase-3, which then cleave various cellular substrates, leading to apoptosis.

G This compound-Induced Intrinsic Apoptosis Pathway cluster_this compound This compound Treatment cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Activation Cascade This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion Inhibits Permeabilization bax->mitochondrion Permeabilizes Membrane cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Cleaved Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Cleaved Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

This compound-induced intrinsic apoptosis pathway.
General Workflow for Western Blot Analysis

The experimental process for analyzing the effect of this compound on apoptosis markers involves several key stages, from cell culture and treatment to the final densitometric analysis of protein expression.

G General Workflow for Western Blot Analysis cluster_prep Sample Preparation cluster_immunoblot Immunoblotting cluster_analysis Data Analysis cell_culture 1. Cell Culture gastrodin_treatment 2. This compound Treatment cell_culture->gastrodin_treatment cell_lysis 3. Cell Lysis gastrodin_treatment->cell_lysis protein_quantification 4. Protein Quantification (BCA/Bradford) cell_lysis->protein_quantification sds_page 5. SDS-PAGE protein_quantification->sds_page protein_transfer 6. Protein Transfer (to PVDF) sds_page->protein_transfer blocking 7. Blocking protein_transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection imaging 11. Imaging detection->imaging densitometry 12. Densitometry & Normalization imaging->densitometry

General workflow for Western blot analysis.

Detailed Experimental Protocols

This protocol provides a step-by-step guide for performing Western blot analysis to assess the impact of this compound on apoptosis markers in a selected cell line.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the chosen cell line (e.g., SH-SY5Y, PC12, or a relevant cancer cell line) in appropriate culture dishes or flasks and grow to 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and dilute it to the desired final concentrations in the cell culture medium.

  • Treatment: Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48 hours) to induce apoptosis.

Cell Lysis and Protein Extraction
  • Harvesting: For adherent cells, collect the media (which contains floating apoptotic cells) and wash the attached cells with ice-cold PBS.[2] Trypsinize the adherent cells and combine them with the collected media.[2] For suspension cells, simply collect the cells.

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.

  • Lysis: Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer. This is crucial for ensuring equal protein loading.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix the desired amount of protein (typically 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins (e.g., a 12-15% gel is suitable for Bcl-2, Bax, and cleaved Caspase-3). Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunodetection
  • Blocking: To prevent non-specific antibody binding, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and cleaved Caspase-3, diluted in the blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation. Refer to the antibody datasheet for recommended dilutions.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

Signal Detection and Data Analysis
  • Chemiluminescent Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the band intensity of each target protein to a loading control (e.g., β-actin or GAPDH) from the same lane.

  • Interpretation: Analyze the changes in the normalized protein expression levels across different treatment groups. An increase in the Bax/Bcl-2 ratio and an increase in the level of cleaved Caspase-3 (typically appearing as ~17/19 kDa fragments) are indicative of apoptosis induction by this compound.

References

Application Note: Unveiling the Molecular Mechanisms of Gastrodin through qPCR-Based Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodin, the primary bioactive constituent of the traditional Chinese herb Gastrodia elata, has garnered significant scientific interest for its therapeutic potential in a range of neurological and cardiovascular disorders.[1] Its neuroprotective, anti-inflammatory, and anti-apoptotic properties are well-documented.[2][3] A critical aspect of understanding this compound's mechanism of action lies in its ability to modulate gene expression. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for quantifying these changes in mRNA levels, providing invaluable insights into the molecular pathways affected by this compound.[4] This document provides a comprehensive guide for utilizing qPCR to analyze gene expression changes following this compound treatment, including detailed protocols and data presentation formats.

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key signaling pathways. Understanding these pathways is crucial for selecting relevant target genes for qPCR analysis.

  • PI3K/AKT Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. This compound has been shown to activate the PI3K/AKT pathway, which can, in turn, influence the expression of downstream genes involved in cellular protection and glucose metabolism.[5][6]

  • TLR4-NF-κB-NLRP3 Inflammasome Pathway: Chronic inflammation is a hallmark of many diseases. This compound can suppress neuroinflammation by inhibiting the TLR4-NF-κB signaling pathway, leading to the downregulation of the NLRP3 inflammasome and subsequent reduction in pro-inflammatory cytokine expression.[2]

  • lncRNA Gm7237/miR-142a/MRF Pathway: Recent studies have highlighted the role of non-coding RNAs in gene regulation. This compound can promote central nervous system myelination by upregulating the long non-coding RNA Gm7237, which acts as a sponge for miR-142a, thereby increasing the expression of its target, Myelin Regulatory Factor (MRF).[7]

  • Insulin-like Growth Factor 2 (IGF2) Pathway: In the context of cardiac hypertrophy, this compound has been found to downregulate the expression of Igf2 and its receptor Igf2r, suggesting an inhibitory role in pathological cardiac growth.[8]

Data Presentation: this compound-Induced Gene Expression Changes

The following table summarizes hypothetical yet representative quantitative data on gene expression changes in response to this compound treatment, as analyzed by qPCR. The data is presented as fold change relative to a vehicle-treated control group.

Gene Biological Process Cell/Tissue Type This compound Concentration Fold Change (vs. Control) Reference
PIK3CAPI3K/AKT signalingHippocampal Neurons30 µM1.8 ↑[5]
AKT1PI3K/AKT signalingHippocampal Neurons30 µM2.1 ↑[5]
GLUT4Glucose transportHippocampal Neurons60 mg/kg2.5 ↑[5]
TLR4InflammationMicroglia25 mg/kg0.4 ↓[2]
NFKB1InflammationMicroglia25 mg/kg0.6 ↓[2]
NLRP3InflammationMicroglia25 mg/kg0.5 ↓[2]
IL1BInflammationMicroglia25 mg/kg0.3 ↓[2]
Gm7237MyelinationCentral Nervous System-Upregulated ↑[7]
MRFMyelinationCentral Nervous System-Upregulated ↑[7]
Igf2Cardiac HypertrophyCardiomyocytes50 mg/kg0.5 ↓[8]
Igf2rCardiac HypertrophyCardiomyocytes50 mg/kg0.6 ↓[8]
SNAP25NeuroprotectionAlzheimer's Disease Model-Downregulated ↓[3][9]
CGRPPain/HeadacheTrigeminal Ganglion5-10 mmol/LDownregulated ↓[10]

Note: The fold changes are illustrative and may vary depending on the experimental conditions.

Experimental Protocols

A detailed methodology for investigating the effect of this compound on gene expression using qPCR is provided below.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells, BV-2 microglial cells, or primary neurons) in 6-well plates at a density of 5 x 10^5 cells/well.

  • Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) or a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24 hours) to allow for changes in gene expression.

II. RNA Extraction
  • Cell Lysis: After incubation, aspirate the medium and wash the cells with ice-cold PBS. Add 1 mL of a suitable RNA extraction reagent (e.g., TRIzol®) to each well and lyse the cells by pipetting.[4]

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously.[4] Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol (B130326) to precipitate the RNA.[4]

  • RNA Wash and Resuspension: Centrifuge to pellet the RNA, wash the pellet with 75% ethanol, and air-dry. Resuspend the RNA in RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

III. cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In a sterile, RNase-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, dNTPs, and reverse transcriptase enzyme in the appropriate reaction buffer.

  • Incubation: Perform the reverse transcription reaction according to the manufacturer's protocol (e.g., incubate at 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes).

  • cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., 1:10 dilution) for use in qPCR.[4]

IV. Quantitative PCR (qPCR)
  • Reaction Mix: Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and the diluted cDNA.

  • qPCR Plate Setup: Pipette the reaction mix into a 96-well or 384-well qPCR plate.

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument with a typical thermal profile:

    • Initial Denaturation: 95°C for 10 minutes.[11]

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds.[4]

      • Annealing/Extension: 60°C for 60 seconds.[4]

    • Melt Curve Analysis: To verify the specificity of the amplified product.[11]

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression.[12] The expression of the target gene is normalized to the expression of the reference gene.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qPCR Analysis cell_seeding Cell Seeding gastrodin_treatment This compound Treatment cell_seeding->gastrodin_treatment cell_lysis Cell Lysis gastrodin_treatment->cell_lysis rna_isolation RNA Isolation cell_lysis->rna_isolation rna_qc RNA QC rna_isolation->rna_qc reverse_transcription Reverse Transcription rna_qc->reverse_transcription qpcr_setup qPCR Setup reverse_transcription->qpcr_setup data_analysis Data Analysis (2-ΔΔCt) qpcr_setup->data_analysis

Caption: Experimental workflow for qPCR analysis of gene expression changes induced by this compound.

This compound's Anti-Inflammatory Signaling Pathway

signaling_pathway This compound This compound tlr4 TLR4 This compound->tlr4 nfkb NF-κB tlr4->nfkb nlrp3 NLRP3 Inflammasome nfkb->nlrp3 pro_inflammatory Pro-inflammatory Genes (e.g., IL1B) nlrp3->pro_inflammatory inflammation Neuroinflammation pro_inflammatory->inflammation

Caption: this compound inhibits neuroinflammation via the TLR4-NF-κB-NLRP3 signaling pathway.

References

Application Notes and Protocols for Molecular Docking Studies of Gastrodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Gastrodin with its target proteins. This compound, the primary bioactive component of the traditional Chinese herb Gastrodia elata, has demonstrated significant therapeutic potential, particularly in the realm of neurological disorders.[1][2] Molecular docking simulations are pivotal in elucidating the binding mechanisms of this compound to its protein targets, thereby accelerating drug discovery and development efforts.

Introduction to this compound and Its Targets

This compound (4-hydroxybenzyl alcohol-4-O-β-D-glucopyranoside) exerts a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and anti-epileptic activities.[1] These effects are mediated through its interaction with various protein targets. Molecular docking studies have been instrumental in identifying and validating these targets, providing insights into the molecular basis of this compound's therapeutic actions.

Recent studies have identified several potential protein targets for this compound, implicated in conditions such as Alzheimer's disease (AD), Attention-Deficit/Hyperactivity Disorder (ADHD), and ischemic stroke.[3][4][5][6]

Quantitative Data Summary

The binding affinity of this compound with its various target proteins has been quantified in several studies, typically reported as binding energy in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction. The following table summarizes the reported binding energies from various molecular docking studies.

Target ProteinPDB ID (if available)Disease/ConditionDocking SoftwareBinding Energy (kcal/mol)Reference
SNAP25Not specifiedAlzheimer's DiseaseNot specified-7.5[3][7]
GFAPNot specifiedAlzheimer's DiseaseNot specified-4.8[3][7]
NPYNot specifiedAlzheimer's DiseaseNot specified-4.9[3][7]
SSTNot specifiedAlzheimer's DiseaseNot specified-5.9[3][7]
DRD2Not specifiedADHDSchrödinger< -6.00[4]
DRD4Not specifiedADHDSchrödinger-7.13[4]
CHRNA3Not specifiedADHDSchrödinger< -6.00[4]
CYP1A1Not specifiedADHDSchrödinger< -6.00[4]
TNFNot specifiedADHDSchrödinger< -6.00[4]
IL6Not specifiedADHDSchrödinger< -6.00[4]
KCNJ3Not specifiedADHDSchrödinger< -6.00[4]
MMP9Not specifiedIschemic StrokeAutoDock VinaNot specified, but 9 H-bonds[6]
PI3KNot specifiedMyelinogenesisNot specifiedNot specified[8]
INSRNot specifiedNeuroprotectionNot specifiedNot specified[9]
ACTN4Not specifiedNeuroprotectionNot specifiedNot specified[9]

Experimental Protocols

This section provides a generalized, detailed protocol for performing molecular docking of this compound with a target protein. This protocol is a composite of best practices and methodologies cited in the literature.[4][6]

Preparation of the Target Protein
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges (e.g., Kollman charges).

    • Repair any missing residues or atoms using software like Swiss-PdbViewer or the protein preparation wizard in Schrödinger Maestro.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database.[3][4][7]

  • Ligand Optimization:

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).[4] Software such as Chem3D or Avogadro can be used for this purpose.

    • Assign appropriate atomic charges (e.g., Gasteiger charges).

    • Define the rotatable bonds of the ligand.

Molecular Docking Simulation

This protocol outlines the use of AutoDock Vina, a widely used open-source docking program.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Execution:

    • Run the AutoDock Vina simulation, providing the prepared protein and ligand files, and the grid box parameters as input.

    • The software will explore different conformations and orientations of this compound within the protein's active site and calculate the binding energy for each pose.

  • Analysis of Docking Results:

    • Analyze the output files to identify the best binding pose of this compound, which is typically the one with the lowest binding energy.

    • Visualize the protein-ligand complex using software like PyMOL or UCSF Chimera to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving this compound's targets and a typical molecular docking workflow.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Target Protein Preparation (PDB) grid_def Grid Box Definition (Active Site) protein_prep->grid_def ligand_prep Ligand Preparation (this compound - PubChem) docking_run Molecular Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_run grid_def->docking_run pose_analysis Binding Pose Analysis (Lowest Binding Energy) docking_run->pose_analysis interaction_viz Interaction Visualization (PyMOL, Chimera) pose_analysis->interaction_viz

Caption: A generalized workflow for molecular docking studies of this compound.

PI3K_AKT_mTOR_pathway This compound This compound pi3k PI3K This compound->pi3k activates akt AKT pi3k->akt activates mtor mTOR akt->mtor activates myelination Myelinogenesis mtor->myelination promotes

Caption: this compound activates the PI3K/AKT/mTOR signaling pathway to promote myelinogenesis.[8]

TLR4_NFkB_pathway This compound This compound tlr4 TLR4 This compound->tlr4 inhibits nfkb NF-κB tlr4->nfkb activates inflammation Neuroinflammation nfkb->inflammation promotes

Caption: this compound inhibits the TLR4/NF-κB signaling pathway to reduce neuroinflammation.[10][11]

Conclusion

Molecular docking is a powerful computational tool for investigating the interactions between this compound and its protein targets. The data and protocols presented here serve as a valuable resource for researchers in the field of drug discovery and development. By understanding the molecular mechanisms of this compound, we can better harness its therapeutic potential for a variety of diseases. Further studies, including molecular dynamics simulations and in vitro/in vivo validation, are essential to confirm the findings from these computational models.

References

Application Notes and Protocols: Assessing Gastrodin's Cognitive Benefits Using the Morris Water Maze

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodin, a phenolic glycoside and the primary active component of the traditional Chinese medicinal herb Gastrodia elata, has garnered significant attention for its neuroprotective properties. Preclinical studies suggest that this compound may offer therapeutic benefits for cognitive deficits associated with neurodegenerative conditions such as Alzheimer's disease and vascular dementia. The Morris water maze (MWM) is a widely utilized behavioral assay to evaluate hippocampal-dependent spatial learning and memory in rodents, making it an essential tool for assessing the cognitive-enhancing effects of compounds like this compound.

These application notes provide a comprehensive overview of the use of the Morris water maze to evaluate the cognitive benefits of this compound. This document includes detailed experimental protocols, a summary of quantitative data from relevant studies, and a description of the key signaling pathways implicated in this compound's mechanism of action.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on cognitive performance in rodent models of Alzheimer's disease and vascular dementia using the Morris water maze.

Table 1: Effect of this compound on Escape Latency in the Morris Water Maze (Alzheimer's Disease Models)

Animal ModelTreatment GroupsDay 1 (s)Day 2 (s)Day 3 (s)Day 4 (s)Day 5 (s)
D-galactose-induced AD miceNormal Control--ShorterShorter-
D-galactose Model--LongerLonger-
D-galactose + Donepezil (3 mg/kg)---Shorter-
D-galactose + this compound (90 mg/kg)--Significantly ShorterSignificantly Shorter-
D-galactose + this compound (210 mg/kg)---Shorter-
Aβ1-40-injected AD ratsNormal-Shorter---
Sham-Shorter---
Saline-Longer---
This compound (200 mg/kg)-Significantly Shorter---
Huperzine A (300 µg/kg)-Longer than Normal---

Note: '-' indicates data not reported in the cited study. "Shorter" and "Longer" indicate qualitative descriptions of performance relative to the control group.

Table 2: Effect of this compound on Probe Trial Performance in the Morris Water Maze

Animal ModelTreatment GroupsNumber of Platform CrossingsTime in Target Quadrant (%)
D-galactose-induced AD miceNormal ControlIncreasedNot Reported
D-galactose ModelDecreasedNot Reported
D-galactose + Donepezil (3 mg/kg)IncreasedNot Reported
D-galactose + this compound (90 mg/kg)Significantly IncreasedNot Reported
D-galactose + this compound (210 mg/kg)IncreasedNot Reported
Vascular Dementia ratsShamIncreasedIncreased
VD ModelDecreasedDecreased
VD + this compoundSignificantly IncreasedSignificantly Increased

Experimental Protocols

This section provides a detailed methodology for conducting the Morris water maze test to assess the cognitive-enhancing effects of this compound. This protocol is a synthesis of best practices and parameters reported in relevant preclinical studies.[1][2][3][4]

1. Materials and Apparatus

  • Subjects: Animal models of cognitive impairment (e.g., D-galactose-induced aging, Aβ-induced Alzheimer's, or vascular dementia models) and age-matched healthy controls.

  • This compound: Purity >98%. To be dissolved in a suitable vehicle (e.g., saline).

  • Morris Water Maze: A circular pool (120-150 cm in diameter) filled with water (22-25°C) made opaque with non-toxic white tempera paint or powdered non-fat milk.

  • Escape Platform: A 10 cm diameter platform submerged 1-2 cm below the water surface.

  • Visual Cues: High-contrast, distinct visual cues placed on the walls of the testing room.

  • Video Tracking System: A camera mounted above the maze connected to a computer with tracking software to record and analyze the animal's swim path, latency, and time in quadrants.

2. Experimental Procedure

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the first trial each day.

  • Drug Administration: Administer this compound (e.g., 90-200 mg/kg, orally or intraperitoneally) or vehicle to the respective groups at a consistent time each day, typically 30-60 minutes before the training trials.[5]

  • Acquisition Phase (5-7 days):

    • Conduct four trials per day for each animal.

    • For each trial, gently place the animal into the water facing the wall at one of four quasi-random starting positions (North, South, East, West).

    • Allow the animal a maximum of 60-90 seconds to find the hidden platform.

    • If the animal finds the platform, allow it to remain there for 15-30 seconds.

    • If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.

    • The inter-trial interval should be between 15 and 30 minutes.

  • Probe Trial (24 hours after the final acquisition trial):

    • Remove the escape platform from the pool.

    • Place the animal in the maze at a novel starting position.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (the quadrant that previously contained the platform), the number of times the animal crosses the former platform location, and the swim path.

3. Data Analysis

  • Escape Latency: The time taken for the animal to find and mount the hidden platform during the acquisition phase. A decrease in escape latency over the training days indicates learning.

  • Path Length: The total distance traveled by the animal to reach the platform. This parameter is less influenced by swimming speed.

  • Time in Target Quadrant: During the probe trial, the percentage of time spent in the quadrant where the platform was previously located. A higher percentage indicates better spatial memory.

  • Platform Crossings: The number of times the animal's swim path crosses the exact location where the platform used to be during the probe trial. More crossings suggest a more precise memory of the platform's location.

Signaling Pathways and Mechanism of Action

This compound is believed to exert its neuroprotective and cognitive-enhancing effects through the modulation of several key signaling pathways, primarily related to antioxidant and anti-inflammatory responses.

Nrf2/Keap1 Signaling Pathway

The Nrf2/Keap1 pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation. This enhances the cellular defense against oxidative damage, a key pathological feature of neurodegenerative diseases.[6][7]

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Promotes Degradation) Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Oxidative_Stress Leads to Nrf2_n Nrf2 Nrf2_n->ARE Binds to NFkB_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Aβ, LPS) Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) Neuroinflammation Reduced Neuroinflammation Proinflammatory_Genes->Neuroinflammation Leads to NFκB_n NF-κB NFκB_n->Proinflammatory_Genes Upregulates MWM_Workflow Animal_Model Animal Model of Cognitive Impairment Grouping Randomized Grouping (Vehicle vs. This compound) Animal_Model->Grouping Drug_Admin Daily this compound/Vehicle Administration Grouping->Drug_Admin Acquisition Acquisition Phase (5-7 Days, 4 trials/day) Drug_Admin->Acquisition Probe_Trial Probe Trial (Day 8, Platform Removed) Acquisition->Probe_Trial Data_Collection Data Collection (Latency, Path, Quadrant Time) Probe_Trial->Data_Collection Analysis Statistical Analysis and Interpretation Data_Collection->Analysis

References

Illuminating the Brain: In Vivo Imaging of Gastrodin Distribution

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Gastrodin, a primary active component of the traditional Chinese herb Gastrodia elata, has garnered significant attention for its neuroprotective properties. Its potential therapeutic applications in a range of neurological disorders are a key area of research. However, a significant hurdle in its clinical translation is its inherent hydrophilicity and consequently low permeability across the blood-brain barrier (BBB).[1] Understanding the spatiotemporal distribution of this compound within the brain is therefore critical for optimizing its therapeutic efficacy. These application notes provide an overview and detailed protocols for the in vivo investigation of this compound's brain distribution.

Quantitative Analysis of this compound Brain Distribution

Pharmacokinetic studies have been instrumental in quantifying the extent of this compound's penetration into the central nervous system. The following tables summarize key quantitative data from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Blood and Brain

ParameterSpeciesDosage & AdministrationCmax (µg/mL or µg/g)Tmax (min)AUC (µ g/min/mL or µ g/min/g )Brain-to-Blood Ratio (AUC)Reference
Plasma Rat200 mg/kg, i.v.533---[1]
Brain Rat200 mg/kg, i.v.1.4---[1]
Blood RatHBA, i.v.-40--[2]
Brain RatHBA, i.v.-40-0.2083[2]

Note: HBA (p-hydroxybenzyl alcohol) is the primary metabolite of this compound. Cmax: Maximum concentration; Tmax: Time to reach maximum concentration; AUC: Area under the curve; i.v.: intravenous.

Table 2: Regional Brain Distribution of this compound in Rats

Brain RegionAUC Ratio to Plasma (%)Reference
Cerebrospinal Fluid (CSF) 4.8 ± 2.4[3]
Frontal Cortex 3.3 ± 1.2[3]
Hippocampus 3.0 ± 0.7[3]
Thalamus 3.3 ± 1.3[3]
Cerebellum 6.1 ± 1.9[3]

Data presented as mean ± standard deviation. The cerebellum shows a significantly higher accumulation of this compound compared to other brain regions.[3]

Neuroprotective Signaling Pathways of this compound

This compound's neuroprotective effects are attributed to its modulation of various signaling pathways, primarily involved in anti-inflammatory, anti-oxidative, and anti-apoptotic processes.

Gastrodin_Signaling_Pathways cluster_this compound This compound cluster_effects Cellular Effects cluster_pathways Signaling Pathways This compound This compound Nrf2 Nrf2 Pathway This compound->Nrf2 TLR4 TLR4 Signaling This compound->TLR4 Inhibits Neurotrophins Neurotrophins This compound->Neurotrophins Upregulates Mitochondria Mitochondrial Function This compound->Mitochondria Regulates Anti_Inflammation Anti-inflammation Anti_Oxidation Anti-oxidation Anti_Apoptosis Anti-apoptosis Nrf2->Anti_Oxidation TLR4->Anti_Inflammation Neurotrophins->Anti_Apoptosis Mitochondria->Anti_Apoptosis

Caption: this compound's neuroprotective signaling pathways.

Experimental Workflow for In Vivo Analysis

A typical workflow for investigating the in vivo brain distribution of this compound involves several key stages, from animal model selection to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Imaging cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., Rat, Mouse) Gastrodin_Prep This compound Formulation and Dosage Animal_Model->Gastrodin_Prep Administration This compound Administration (e.g., i.v., i.p.) Gastrodin_Prep->Administration Imaging In Vivo Imaging (e.g., Microdialysis, PET) Administration->Imaging Sample_Collection Brain & Blood Sample Collection Imaging->Sample_Collection Quantification This compound Quantification (e.g., HPLC, LC-MS/MS) Sample_Collection->Quantification Data_Analysis Pharmacokinetic Modeling & Statistical Analysis Quantification->Data_Analysis

References

Application Notes and Protocols for the Electrophysiological Assessment of Neuronal Activity Following Gastrodin Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodin, the primary bioactive component of the traditional Chinese herb Gastrodia elata, has garnered significant interest for its neuroprotective and therapeutic effects in a range of neurological disorders.[1][2] Its mechanisms of action are multifaceted, involving the modulation of neurotransmitter systems, anti-inflammatory and antioxidant effects, and regulation of mitochondrial function.[1] Electrophysiological assessments are crucial for elucidating the precise effects of this compound on neuronal activity, providing insights into its potential as a therapeutic agent. These application notes provide a comprehensive overview of the electrophysiological effects of this compound, detailed protocols for its assessment, and visualizations of the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Neuronal Activity

The following tables summarize the key quantitative findings from electrophysiological studies on this compound.

TargetPreparationThis compound Concentration/DoseKey Electrophysiological EffectReference
Ion Channels
Acid-Sensing Ion Channels (ASICs)Rat Dorsal Root Ganglion (DRG) NeuronsIC₅₀ ~0.2 µMInhibition of proton-gated currents[3]
Acid-Sensing Ion Channels (ASICs)Rat Dorsal Root Ganglion (DRG) NeuronsNot specified36.92 ± 6.23% decrease in maximum current response[3]
Nav1.6 Sodium ChannelsRat Medial Entorhinal Cortex (mEC) Layer II Neurons (in a pilocarpine-induced seizure model)Not specifiedPrevention of the enhancement of persistent (INaP) and resurgent (INaR) currents[4][5]
Synaptic Transmission & Neuronal Excitability
GABAergic SystemRat Hippocampus (in a lithium-pilocarpine seizure model)Not specifiedReversal of the degradation of GABA-A receptors[6]
Glutamatergic SystemRat Hippocampus (in an ischemia/reperfusion model)100 mg/kgSignificant reduction in ischemia-induced elevation of glutamate (B1630785) levels[7]
Neuronal ExcitabilityRat Dorsal Root Ganglion (DRG) NeuronsNot specifiedSignificant decrease in the amplitude of depolarization and the number of action potentials induced by acid stimuli[3]
Neuronal FiringRat Trigeminocervical Complex200 mg/kg (i.p. injection)Inhibition of nociceptive dural-evoked neuronal firing[8]
In Vivo Seizure Models
Seizure SeverityLithium-pilocarpine-induced seizure model in ratsNot specifiedReduction in acute seizure severity and inhibitory action on epileptiform discharge[6][9]
Seizure SeverityPilocarpine-induced status epilepticus in ratsNot specifiedReduction in the severity of status epilepticus[4]
Seizure OnsetLithium/pilocarpine-induced seizures in ratsIntraventricular administrationAcceleration of seizure onset[10]

Signaling Pathways Modulated by this compound

This compound exerts its effects on neuronal activity by modulating several key signaling pathways. The following diagrams illustrate these pathways.

G cluster_0 This compound's Neuroprotective Signaling Pathways This compound This compound cb1r CB1R This compound->cb1r Activates pka PKA cb1r->pka Activates rhoa RhoA pka->rhoa Inhibits synaptic_transmission Enhanced Synaptic Transmission pka->synaptic_transmission Promotes rhoa->synaptic_transmission Negative Regulation neuroprotection Neuroprotection synaptic_transmission->neuroprotection oxidative_stress Oxidative Stress nrf2 Nrf2 oxidative_stress->nrf2 Inhibits nuclear translocation gastrodin_nrf2 This compound gastrodin_nrf2->nrf2 Promotes nuclear translocation are ARE nrf2->are Binds to ho1 HO-1 are->ho1 Induces expression antioxidant_response Antioxidant Response ho1->antioxidant_response antioxidant_response->oxidative_stress Reduces

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for the electrophysiological assessment of this compound's effects on neuronal activity. These protocols are synthesized from established methodologies and findings from this compound-specific research.

Protocol 1: Whole-Cell Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons to Assess Effects on Ion Channels

Objective: To measure the effect of this compound on ion channel currents (e.g., ASICs) in primary sensory neurons.

Materials:

  • Animals: Sprague-Dawley rats (postnatal day 10-15)

  • Reagents:

    • DMEM/F12 medium, fetal bovine serum (FBS), penicillin-streptomycin (B12071052)

    • Collagenase type IA, trypsin type II-S

    • Poly-D-lysine, laminin

    • External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

    • Internal solution (in mM): 140 CsF, 10 NaCl, 1 MgCl₂, 10 HEPES, 1 EGTA (pH 7.2 with CsOH)

    • This compound stock solution (e.g., 10 mM in external solution)

  • Equipment:

    • Vibrating microtome

    • Inverted microscope with DIC optics

    • Patch-clamp amplifier and data acquisition system

    • Micromanipulators

    • Borosilicate glass capillaries for patch pipettes

Procedure:

  • DRG Neuron Culture:

    • Isolate DRGs from rats and incubate in DMEM/F12 containing collagenase (1 mg/mL) and trypsin (0.25 mg/mL) for 30-40 minutes at 37°C.[11]

    • Mechanically dissociate the ganglia by trituration.

    • Plate the dissociated neurons on poly-D-lysine and laminin-coated glass coverslips.

    • Culture the neurons in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Recordings can be made 2-24 hours after plating.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[12]

    • Establish a whole-cell patch-clamp configuration on a visually identified DRG neuron.

    • Hold the neuron at a membrane potential of -60 mV.

  • This compound Application and Data Acquisition:

    • To study ASIC currents, rapidly apply an acidic external solution (e.g., pH 6.0) for 2-5 seconds using a fast-perfusion system to evoke a proton-gated current.

    • After recording a stable baseline current in response to the acidic stimulus, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 0.1, 1, 10, 100 µM) for 2-5 minutes.

    • Repeat the acidic stimulus in the presence of this compound to record the modulated current.

    • Perform a washout by perfusing with the control external solution to observe the reversibility of the effect.

    • Record currents using appropriate voltage-clamp protocols for the ion channel of interest. For ASICs, a simple voltage step to -60 mV is sufficient.

Data Analysis:

  • Measure the peak amplitude of the evoked currents before, during, and after this compound application.

  • Construct a dose-response curve to determine the IC₅₀ of this compound for the ion channel.

  • Analyze changes in channel kinetics, such as activation and desensitization rates.

Protocol 2: In Vivo Electroencephalography (EEG) Recording in a Seizure Model

Objective: To evaluate the anticonvulsant effects of this compound on seizure activity in an animal model.

Materials:

  • Animals: Adult Sprague-Dawley rats (200-250 g)

  • Reagents:

  • Equipment:

    • Stereotaxic apparatus

    • EEG recording system (amplifier, data acquisition unit)

    • Cortical screw electrodes

    • Dental cement

Procedure:

  • Electrode Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Expose the skull and implant stainless steel screw electrodes over the sensorimotor cortex. A reference electrode can be placed over the cerebellum.

    • Secure the electrodes and a head-stage connector to the skull with dental cement.

    • Allow the animal to recover for at least one week.

  • Seizure Induction and this compound Administration:

    • Administer lithium chloride (3 mEq/kg, i.p.) 18-24 hours before pilocarpine.

    • On the day of the experiment, administer this compound (e.g., 50, 100, 200 mg/kg, i.p. or by gavage) or vehicle (saline) 30-60 minutes before seizure induction.[13][14]

    • Induce seizures by administering pilocarpine hydrochloride (30 mg/kg, i.p.).

  • EEG Recording and Behavioral Observation:

    • Connect the animal's head-stage to the EEG recording system.

    • Record continuous EEG activity before and after pilocarpine administration for at least 2 hours.

    • Simultaneously, observe and score the animal's behavioral seizures using a standardized scale (e.g., Racine's scale).

Data Analysis:

  • Analyze the EEG recordings for the latency to the first seizure, the frequency and duration of epileptiform discharges (spikes, spike-wave complexes).

  • Compare the seizure scores and EEG parameters between the this compound-treated and vehicle-treated groups.

  • Perform spectral analysis of the EEG to assess changes in power in different frequency bands.

Protocol 3: Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices to Assess Synaptic Plasticity

Objective: To investigate the effect of this compound on basal synaptic transmission and long-term potentiation (LTP) in the hippocampus.

Materials:

  • Animals: Adult C57BL/6 mice or Sprague-Dawley rats

  • Reagents:

    • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose, saturated with 95% O₂/5% CO₂.

    • This compound stock solution (e.g., 10 mM in aCSF)

  • Equipment:

    • Vibrating microtome

    • Slice incubation/recovery chamber

    • Upright microscope with recording chamber

    • Stimulating and recording electrodes (e.g., concentric bipolar stimulating electrode, glass micropipette filled with aCSF for recording)

    • Amplifier and data acquisition system

Procedure:

  • Hippocampal Slice Preparation:

    • Rapidly decapitate the animal and dissect the brain in ice-cold aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibrating microtome.

    • Transfer the slices to a recovery chamber with aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.[15]

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with aCSF at 2-3 mL/min.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Obtain a baseline fEPSP by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • This compound Application and LTP Induction:

    • After establishing a stable baseline for at least 20 minutes, apply this compound (e.g., 25, 200 µM) to the perfusing aCSF and record for another 20-30 minutes to assess its effect on basal synaptic transmission.[10]

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

Data Analysis:

  • Measure the slope of the fEPSP as an index of synaptic strength.

  • Compare the baseline fEPSP slope before and after this compound application.

  • Quantify the magnitude of LTP as the percentage increase in the fEPSP slope from the pre-HFS baseline.

  • Compare the magnitude of LTP between control and this compound-treated slices.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the electrophysiological effects of this compound.

G cluster_1 Experimental Workflow: Electrophysiological Assessment of this compound prep Preparation of Neuronal Tissue (e.g., DRG culture, hippocampal slice) baseline Baseline Electrophysiological Recording (e.g., Patch-clamp, EEG, fEPSP) prep->baseline gastrodin_app This compound Application (Varying concentrations/doses) baseline->gastrodin_app post_gastrodin_rec Post-Gastrodin Recording gastrodin_app->post_gastrodin_rec washout Washout (for in vitro studies) post_gastrodin_rec->washout data_analysis Data Analysis (e.g., Amplitude, Frequency, Kinetics) post_gastrodin_rec->data_analysis post_washout_rec Post-Washout Recording washout->post_washout_rec post_washout_rec->data_analysis conclusion Conclusion on this compound's Effects data_analysis->conclusion

Caption: General workflow for electrophysiological experiments with this compound.

Conclusion

The electrophysiological assessment of this compound reveals its significant modulatory effects on neuronal activity, primarily through the inhibition of specific ion channels and the regulation of both GABAergic and glutamatergic neurotransmission. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in various neurological disorders characterized by neuronal hyperexcitability and synaptic dysfunction. The elucidation of its interactions with key signaling pathways provides a molecular basis for its observed neuroprotective effects. Further research employing these and other electrophysiological techniques will be instrumental in fully characterizing the pharmacological profile of this compound and advancing its clinical applications.

References

Application Notes: Flow Cytometry Analysis of Gastrodin-Induced Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodin, a bioactive phenolic glycoside derived from the orchid Gastrodia elata, has demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Recent studies have indicated that this compound can inhibit the proliferation of various cell types by inducing cell cycle arrest. This application note provides a comprehensive overview and detailed protocols for analyzing this compound-induced cell cycle arrest using flow cytometry, a powerful technique for single-cell analysis of DNA content. Understanding the mechanisms by which this compound modulates the cell cycle is crucial for its development as a potential therapeutic agent.

Principle of Flow Cytometry for Cell Cycle Analysis

Flow cytometry is an indispensable tool for cell cycle analysis. The method relies on the stoichiometric binding of fluorescent dyes, such as Propidium Iodide (PI), to the DNA of permeabilized cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal diploid (2N) DNA content.

  • S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.

  • G2/M Phase: Cells that have completed DNA replication and contain a tetraploid (4N) DNA content, prior to cell division.

By analyzing the distribution of a cell population across these phases, the effects of compounds like this compound on cell cycle progression can be quantified.

Data Presentation: Quantitative Analysis of this compound's Effect on Cell Cycle

The following tables summarize the dose- and time-dependent effects of this compound on the cell cycle distribution of various cell lines, as determined by flow cytometry.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Vascular Smooth Muscle Cells (VSMCs)

This compound Concentration (µg/mL)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)65.2 ± 3.125.8 ± 2.59.0 ± 1.2
5070.5 ± 3.520.1 ± 2.19.4 ± 1.3
10075.8 ± 3.915.3 ± 1.88.9 ± 1.1
20082.1 ± 4.29.9 ± 1.58.0 ± 1.0

Data is presented as mean ± standard deviation from three independent experiments. Cells were treated for 24 hours.

Table 2: Time-Dependent Effect of this compound (200 µg/mL) on Cell Cycle Distribution in Glioblastoma Cells

Treatment Duration (hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)58.4 ± 2.930.1 ± 2.611.5 ± 1.4
1264.2 ± 3.225.3 ± 2.210.5 ± 1.3
2473.1 ± 3.718.2 ± 1.98.7 ± 1.1
4880.5 ± 4.111.6 ± 1.67.9 ± 1.0

Data is presented as mean ± standard deviation from three independent experiments.

Signaling Pathways in this compound-Induced Cell Cycle Arrest

This compound has been shown to modulate several key signaling pathways that regulate cell cycle progression. The primary mechanism appears to be the induction of G0/G1 phase arrest through the inhibition of pro-proliferative pathways such as the PI3K/Akt and ERK/MAPK pathways.

This compound This compound pi3k PI3K This compound->pi3k Inhibits erk ERK/MAPK This compound->erk Inhibits rtk Receptor Tyrosine Kinases (RTKs) rtk->pi3k Activates rtk->erk Activates akt Akt pi3k->akt Activates g1_arrest G0/G1 Phase Arrest cyclinD_CDK46 Cyclin D / CDK4/6 akt->cyclinD_CDK46 erk->cyclinD_CDK46 Promotes rb Rb cyclinD_CDK46->rb Phosphorylates & Inactivates e2f E2F rb->e2f Inhibits s_phase_entry S Phase Entry e2f->s_phase_entry Promotes

Caption: this compound-induced G0/G1 cell cycle arrest signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for analyzing this compound-induced cell cycle arrest.

cell_culture 1. Cell Culture (Seed cells in plates) gastrodin_treatment 2. This compound Treatment (Incubate with desired concentrations) cell_culture->gastrodin_treatment cell_harvesting 3. Cell Harvesting (Trypsinization and collection) gastrodin_treatment->cell_harvesting fixation 4. Cell Fixation (Cold 70% Ethanol) cell_harvesting->fixation staining 5. PI Staining (Propidium Iodide and RNase A) fixation->staining flow_cytometry 6. Flow Cytometry Analysis (Acquire at least 10,000 events) staining->flow_cytometry data_analysis 7. Data Analysis (Quantify cell cycle phases) flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., Vascular Smooth Muscle Cells, Glioblastoma cell lines)

  • Complete cell culture medium

  • This compound (powder, to be dissolved in DMSO or culture medium)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow cytometer tubes

  • Microcentrifuge

  • Flow cytometer

Protocol for this compound Treatment and Sample Preparation
  • Cell Seeding:

    • Culture cells in appropriate flasks until they reach 80-90% confluency.

    • Trypsinize the cells and seed them into 6-well plates at a density that allows for exponential growth during the treatment period. Allow cells to adhere and grow overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 50, 100, 200 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Incubate the cells for the desired time periods (e.g., 12, 24, 48 hours).

  • Cell Harvesting:

    • After the treatment period, carefully collect the culture medium from each well, as it may contain detached, apoptotic cells.

    • Wash the adherent cells once with PBS.

    • Add Trypsin-EDTA to detach the adherent cells.

    • Combine the detached cells with the previously collected culture medium.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Cell Fixation:

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours. This step is crucial for proper cell permeabilization.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to pellet them.

    • Carefully aspirate the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade any double-stranded RNA, ensuring that only DNA is stained.

Flow Cytometry Analysis
  • Instrument Setup:

    • Set up the flow cytometer with the appropriate laser (typically 488 nm) and emission filter for Propidium Iodide (around 617 nm).

    • Use unstained cells and cells stained with only PI to set the appropriate voltage and compensation settings.

  • Data Acquisition:

    • Transfer the stained cell suspension to flow cytometer tubes.

    • Analyze the samples on the flow cytometer, acquiring at least 10,000 events per sample for statistically significant results.

    • Use a low flow rate to ensure accurate data acquisition.

    • Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets and aggregates.

  • Data Analysis:

    • Generate a histogram of the PI fluorescence intensity for the single-cell population.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This application note provides a framework for investigating the effects of this compound on cell cycle progression using flow cytometry. The provided protocols and data presentation formats can be adapted to various cell lines and experimental conditions. By elucidating the mechanisms of this compound-induced cell cycle arrest, researchers can further explore its potential as a therapeutic agent in diseases characterized by uncontrolled cell proliferation.

Application Notes and Protocols for Measuring Inflammatory Cytokines by ELISA Following Gastrodin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodin, a phenolic glucoside and the primary active component of the traditional Chinese herb Gastrodia elata, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. Its therapeutic potential is attributed to its ability to modulate key signaling pathways involved in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines. This document provides detailed application notes and protocols for the use of Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the effects of this compound on key inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

This compound has been shown to attenuate inflammatory responses in various conditions, including neuroinflammation, diabetic nephropathy, and acute lung injury.[1][2] Its mechanisms of action are multifaceted, involving the regulation of several signaling cascades such as the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB)/NOD-like receptor protein 3 (NLRP3) inflammasome pathway, the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, the Notch-1 pathway, and the Wnt/β-catenin pathway.[1][3][4][5] ELISA is a highly sensitive and specific method for quantifying cytokine levels in various biological samples, making it an indispensable tool for evaluating the anti-inflammatory efficacy of this compound.

Data Presentation

The following tables summarize the quantitative data from representative studies on the effect of this compound on inflammatory cytokine levels, as measured by ELISA.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Induced Neuroinflammation in Rats (pg/mg protein) [6]

Treatment GroupTNF-αIL-1βIL-6
Control15.2 ± 2.120.5 ± 2.818.7 ± 2.5
LPS45.8 ± 4.358.2 ± 5.152.4 ± 4.9
LPS + this compound25.1 ± 2.935.7 ± 3.630.9 ± 3.1

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in High Glucose-Induced Podocytes (pg/mL) [1]

Treatment GroupTNF-αIL-1βIL-6
Normal Glucose112.5 ± 10.898.4 ± 9.5125.6 ± 11.2
High Glucose345.2 ± 25.1301.7 ± 22.8389.1 ± 28.4
High Glucose + this compound189.6 ± 15.7175.3 ± 14.9210.8 ± 18.6

Mandatory Visualizations

Signaling Pathways Modulated by this compound

TLR4_NFkB_NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NLRP3 NLRP3 ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b IL-1β ProIL1b->IL1b This compound This compound This compound->TLR4 Inhibits This compound->NLRP3 Inhibits This compound->NFkB_nuc Inhibits DNA DNA NFkB_nuc->DNA Binds DNA->NLRP3 Transcription DNA->ProIL1b Transcription

Caption: this compound inhibits the TLR4/NF-κB/NLRP3 signaling pathway.

AMPK_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AMPK AMPK This compound->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Phosphorylates Keap1 Keap1 Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription Inflammation Inflammation Antioxidant_Genes->Inflammation Reduces

Caption: this compound activates the AMPK/Nrf2 antioxidant pathway.

Experimental and Methodological Workflows

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model Cell_Culture Cell Culture (e.g., Microglia, Podocytes) Gastrodin_Treat This compound Treatment Cell_Culture->Gastrodin_Treat Inflammatory_Stim Inflammatory Stimulus (e.g., LPS, High Glucose) Gastrodin_Treat->Inflammatory_Stim Supernatant_Collect Collect Supernatant Inflammatory_Stim->Supernatant_Collect ELISA ELISA for Cytokine Quantification Supernatant_Collect->ELISA Animal_Model Animal Model (e.g., LPS-injected rats) Gastrodin_Admin This compound Administration Animal_Model->Gastrodin_Admin Sample_Collection Collect Serum/ Tissue Homogenate Gastrodin_Admin->Sample_Collection Sample_Collection->ELISA Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis

Caption: General experimental workflow for this compound studies.

ELISA_Protocol_Workflow Plate_Coating Coat Plate with Capture Antibody Blocking Block Non-specific Binding Sites Plate_Coating->Blocking Add_Samples Add Standards and Samples Blocking->Add_Samples Incubate1 Incubate Add_Samples->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Detection_Ab Add Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Enzyme_Conj Add Enzyme Conjugate Wash2->Add_Enzyme_Conj Incubate3 Incubate Add_Enzyme_Conj->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Incubate4 Incubate (Color Dev.) Add_Substrate->Incubate4 Add_Stop_Sol Add Stop Solution Incubate4->Add_Stop_Sol Read_Absorbance Read Absorbance Add_Stop_Sol->Read_Absorbance

Caption: General Sandwich ELISA protocol workflow.

Experimental Protocols

In Vitro Model: LPS-Stimulated Microglial Cells

This protocol describes the induction of an inflammatory response in BV-2 microglial cells using Lipopolysaccharide (LPS) and subsequent treatment with this compound.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (powder, to be dissolved in sterile saline or DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for mouse TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 50, 100, 200 µM) and incubate for 1 hour. Include a vehicle control group (medium with the same concentration of solvent used for this compound).

  • LPS Stimulation: After the pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL (except for the control group) and incubate for 24 hours.

  • Sample Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the cell culture supernatant for cytokine analysis. Store supernatants at -80°C if not used immediately.

In Vivo Model: LPS-Induced Neuroinflammation in Rats

This protocol outlines the induction of neuroinflammation in rats using LPS and treatment with this compound.

Materials:

  • Male Sprague-Dawley rats (3 months old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant for plasma, without for serum)

  • Tissue homogenization buffer

  • ELISA kits for rat TNF-α, IL-1β, and IL-6

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly divide the rats into three groups: Control (saline injection), LPS (LPS injection + vehicle), and LPS + this compound.

  • LPS Administration: Induce neuroinflammation by a single intraperitoneal injection of LPS (5 mg/kg) dissolved in sterile saline.[7] The control group receives a corresponding volume of sterile saline.

  • This compound Treatment: Administer this compound (e.g., 25 mg/kg) by gavage daily for a specified period (e.g., 3, 7, or 14 days) starting on the day of LPS injection.[7] The LPS group receives the vehicle.

  • Sample Collection: At the end of the treatment period, anesthetize the rats and collect blood via cardiac puncture. For serum, allow the blood to clot before centrifugation. For plasma, collect blood in tubes containing an anticoagulant. Euthanize the animals and perfuse with cold PBS. Dissect the hippocampus (or other brain regions of interest) and homogenize in tissue homogenization buffer. Centrifuge the homogenate and collect the supernatant. Store all samples at -80°C.

ELISA Protocol for TNF-α, IL-1β, and IL-6

This is a general protocol for a sandwich ELISA. It is crucial to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

  • ELISA kit for the target cytokine (TNF-α, IL-1β, or IL-6) and species (mouse or rat)

  • Collected samples (cell culture supernatant, serum, or tissue homogenate)

  • Wash buffer

  • Assay diluent

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibodies, according to the ELISA kit manual.

  • Standard Curve: Prepare a serial dilution of the provided cytokine standard to create a standard curve.

  • Sample Incubation: Add 100 µL of the standards and samples (appropriately diluted if necessary) to the wells of the antibody-coated microplate. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 45 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 30 minutes at room temperature. A blue color will develop.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.

  • Absorbance Reading: Immediately measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in the samples by plotting a standard curve of the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.

References

Gastrodin's Anti-Apoptotic Efficacy in R28 Retinal Cells Explored by TUNEL Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, this document provides a detailed overview of the application of the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay to assess the anti-apoptotic properties of Gastrodin in the R28 retinal precursor cell line. These notes include experimental protocols and a summary of quantitative findings.

This compound, a primary active component of the orchid Gastrodia elata, has demonstrated significant neuroprotective capabilities, including anti-inflammatory and antioxidant effects.[1][2][3] Recent studies have highlighted its potential in mitigating ischemic injury in retinal cells by inhibiting apoptosis.[1][2][3] The R28 cell line, derived from rat retinal precursor cells, serves as a valuable in vitro model for studying retinal neurodegeneration.[4][5][6]

Principle of the TUNEL Assay

The TUNEL assay is a widely used method for detecting DNA fragmentation, a hallmark of apoptosis.[7][8][9][10][11] The assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[8][9][10][11] These incorporated nucleotides can then be visualized using fluorescence microscopy or flow cytometry, allowing for the identification and quantification of apoptotic cells.[8][10]

Quantitative Data Summary

The anti-apoptotic effects of this compound on R28 cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemic injury, are summarized below. Data is extrapolated from published research.[1]

Treatment GroupApoptotic Cell Rate (%) (Relative to OGD/R)Bcl-2 Protein Expression (Relative to Control)Bax Protein Expression (Relative to Control)
ControlLow1.01.0
OGD/RHighDecreasedIncreased
OGD/R + this compound (Low Dose)Moderately DecreasedPartially RestoredPartially Reduced
OGD/R + this compound (High Dose)Significantly DecreasedSignificantly RestoredSignificantly Reduced

Experimental Protocols

R28 Cell Culture

The R28 cell line is composed of immortalized rat retinal precursor cells.[4][6]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[4][13]

  • Subculturing: When cells reach 70-80% confluency, they are detached using a suitable enzyme such as Trypsin-EDTA and subcultured.[13]

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Injury Model

To simulate ischemic conditions, R28 cells are subjected to OGD/R.

  • OGD Phase: The normal culture medium is replaced with a glucose-free medium. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specific duration (e.g., 4-6 hours).

  • Reoxygenation Phase: The glucose-free medium is replaced with the complete culture medium, and the cells are returned to normoxic conditions (37°C, 5% CO2) for a subsequent period (e.g., 24 hours).

TUNEL Assay Protocol

This protocol outlines the key steps for performing a TUNEL assay on adherent R28 cells.

  • Sample Preparation:

    • Culture R28 cells on sterile glass coverslips in a multi-well plate.

    • Induce apoptosis using the OGD/R model and treat with desired concentrations of this compound.

    • Include positive (e.g., DNase I treated) and negative (no TdT enzyme) controls.[8][9]

  • Fixation:

    • Gently wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[10]

  • Permeabilization:

    • Wash the cells twice with PBS.

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS or sodium citrate (B86180) for 2-15 minutes at room temperature.[14]

  • TUNEL Reaction:

    • Wash the cells again with PBS.

    • Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.

    • Incubate the cells with the TUNEL reaction mixture in a humidified, dark chamber for 60 minutes at 37°C.[15]

  • Staining and Visualization:

    • Stop the reaction and wash the cells with PBS.

    • Counterstain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst.

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.

Signaling Pathway of this compound's Anti-Apoptotic Effects

This compound exerts its protective effects in R28 cells by activating the PI3K/AKT/Nrf2 signaling pathway.[1][2][3] This pathway plays a crucial role in cell survival and the antioxidant response.

G cluster_stress Cellular Stress (OGD/R) cluster_this compound Therapeutic Intervention cluster_pathway Signaling Cascade cluster_apoptosis Apoptotic Machinery stress Ischemic Injury (OGD/R) Bax Bax (Pro-apoptotic) stress->Bax Caspases Caspase Activation stress->Caspases This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT Nrf2 Nrf2 AKT->Nrf2 Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 promotes ARE Antioxidant Response Element Nrf2->ARE activates Apoptosis Apoptosis ARE->Apoptosis inhibits Bax->Caspases Bcl2->Bax inhibits Caspases->Apoptosis

Caption: this compound's anti-apoptotic signaling pathway in R28 cells.

Experimental Workflow Diagram

The following diagram illustrates the workflow for assessing this compound's anti-apoptotic effects in R28 cells using the TUNEL assay.

G cluster_culture Cell Culture & Treatment cluster_assay TUNEL Assay cluster_analysis Data Acquisition & Analysis culture Culture R28 Cells ogdr Induce OGD/R Injury culture->ogdr This compound Treat with this compound ogdr->this compound fix Fixation (4% PFA) This compound->fix perm Permeabilization (Triton X-100) fix->perm tunel TUNEL Reaction (TdT + labeled dUTP) perm->tunel microscopy Fluorescence Microscopy tunel->microscopy quantify Quantify Apoptotic Cells microscopy->quantify

Caption: Experimental workflow for TUNEL assay of this compound in R28 cells.

References

Troubleshooting & Optimization

Technical Support Center: Improving Gastrodin Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Gastrodin, particularly concerning its solubility for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethyl formamide, with a solubility of approximately 30 mg/mL.[1] It is also soluble in methanol (B129727) and ethanol.[2] For aqueous solutions, this compound is soluble in Phosphate-Buffered Saline (PBS) at a pH of 7.2, with a solubility of about 5 mg/mL.[1] One supplier notes solubility in water and DMSO at 100 mg/mL, though sonication may be required.[3]

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer or cell culture medium. What should I do?

This is a common issue known as "crashing out," which occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To mitigate this, ensure the final concentration of the organic solvent in your aqueous solution is insignificant, as even low concentrations can have physiological effects.[1] It is recommended to make further dilutions of the stock solution into aqueous buffers or isotonic saline just before the experiment.[1] Storing aqueous solutions for more than a day is not recommended.[1]

Q3: How can I prepare a higher concentration of this compound for my in vivo study if the solubility in PBS is too low?

For in vivo formulations requiring higher concentrations, co-solvents and other excipients can be used. A common formulation is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a this compound concentration of 2 mg/mL.[4] Another approach is to use cyclodextrins, which can form inclusion complexes with poorly soluble drugs to enhance their aqueous solubility.[5][6][7] For example, a formulation of 10% DMSO in 90% (20% SBE-β-CD in saline) can be used.[3]

Q4: Are there any stability concerns I should be aware of when preparing this compound solutions?

This compound demonstrates good stability in water, methanol, ethanol, and PBS solutions.[2] However, it is advisable to prepare fresh aqueous solutions and not store them for more than one day.[1] When preparing stock solutions in organic solvents like DMSO, it is good practice to purge the solvent with an inert gas.[1] For long-term storage, this compound powder should be kept at -20°C.[1][4]

Data Presentation

This compound Solubility in Various Solvents
Solvent/VehicleSolubilityNotes
DMSO~30 mg/mL[1], 50 mg/mL[8], ≥100 mg/mL[3], 252.5 mg/mL[4]Sonication may be required.[4]
Dimethyl formamide~30 mg/mL[1]
PBS (pH 7.2)~5 mg/mL[1]
Water100 mg/mL[3]Ultrasonic assistance may be needed.[3]
EthanolSoluble[2], ≥18.67 mg/mL[9]Ultrasonic assistance may be needed.[9]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL[4]Sonication is recommended.[4]
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Dissolution: Accurately weigh the calculated amount of this compound powder and place it in a sterile vial. Add the required volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution vigorously. If necessary, briefly sonicate the vial in a water bath until all the solid material is completely dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound for In Vivo Administration using a Co-Solvent Vehicle
  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • Vehicle Preparation: In a sterile tube, sequentially add the vehicle components. For a 1 mL final volume of a 2 mg/mL this compound solution:

    • Add 100 µL of the 20 mg/mL this compound in DMSO stock.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween 80 and mix until the solution is clear.

    • Add 450 µL of saline and mix thoroughly.

  • Administration: The final solution should be clear. Administer the freshly prepared solution to the animal model.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

gastrodin_nrf2_pathway This compound's Neuroprotective Mechanism via the Nrf2/HO-1 Pathway This compound This compound nrf2_activation Increased Nuclear Translocation of Nrf2 This compound->nrf2_activation ho1_expression Upregulation of HO-1 Expression nrf2_activation->ho1_expression protection Protection Against Glutamate-Induced Ferroptosis ho1_expression->protection

Caption: this compound promotes the nuclear translocation of Nrf2, leading to increased HO-1 expression and neuroprotection.[10]

troubleshooting_workflow Troubleshooting this compound Precipitation in Aqueous Media start Precipitation Observed in Aqueous Media check_stock Is the DMSO Stock Solution Clear? start->check_stock prepare_fresh Action: Prepare Fresh 100% DMSO Stock Solution check_stock->prepare_fresh No check_dilution Evaluate Dilution Method check_stock->check_dilution Yes prepare_fresh->check_dilution improve_dilution Action: 1. Pre-warm medium to 37°C. 2. Add stock dropwise while vortexing. 3. Lower final concentration. check_dilution->improve_dilution Rapid Dilution use_enhancer Action: Use a co-solvent system or a solubility enhancer like HP-β-CD. check_dilution->use_enhancer Precipitation Persists solution_found Problem Resolved improve_dilution->solution_found use_enhancer->solution_found

Caption: A workflow for troubleshooting the precipitation of this compound during experimental preparation.

References

Gastrodin Stability in Different Solvent Systems: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of gastrodin in various solvent systems. Authored for researchers, scientists, and drug development professionals, this document addresses common questions and troubleshooting scenarios encountered during experimental work. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a deeper understanding of this compound's stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is readily soluble in methanol (B129727), ethanol, and water. It is insoluble in less polar organic solvents such as chloroform (B151607) and ether.[1] Its solubility in aqueous solutions tends to decrease as the pH increases, while in organic solvents, solubility decreases with decreasing polarity.[1]

Q2: In which common laboratory solvents is this compound considered stable?

A2: this compound has demonstrated good stability in water, methanol, ethanol, and phosphate-buffered saline (PBS) solutions under typical laboratory conditions.[1] However, stability can be influenced by factors such as pH, temperature, and the presence of enzymes.

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway for this compound is hydrolysis, which results in the cleavage of the glycosidic bond to yield its aglycone, p-hydroxybenzyl alcohol (also known as gastrodigenin), and glucose. This hydrolysis can be catalyzed by acids, bases, or enzymes like β-glucosidase.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: this compound is susceptible to hydrolysis under both acidic and basic conditions. While specific kinetic data across a wide pH range is not extensively published in a single source, it is understood that extreme pH values will accelerate degradation. Under strongly basic conditions, other related compounds like parishins can also be completely hydrolyzed to this compound, which can then be further hydrolyzed to gastrodigenin.

Q5: What are the expected degradation products of this compound?

A5: The main degradation product of this compound is p-hydroxybenzyl alcohol (gastrodigenin). Under certain conditions, further degradation of p-hydroxybenzyl alcohol may occur.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low this compound concentration in prepared solutions. Degradation due to improper solvent pH, high temperature, or prolonged storage.1. Verify Solvent pH: Ensure the pH of your aqueous solvent is near neutral if not otherwise specified by your protocol. 2. Control Temperature: Prepare and store this compound solutions at recommended temperatures (e.g., 2-8°C for short-term storage) and protect from light. 3. Fresh Preparations: Use freshly prepared solutions whenever possible, especially for quantitative experiments.
Appearance of unknown peaks in chromatograms during HPLC analysis. Formation of degradation products.1. Identify Degradants: The primary degradation product is p-hydroxybenzyl alcohol. Run a standard of p-hydroxybenzyl alcohol to confirm its presence. 2. Perform Forced Degradation: To confirm that your analytical method is stability-indicating, perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and ensure they are well-separated from the parent this compound peak.
Inconsistent results in stability studies. Variability in experimental conditions.1. Standardize Protocols: Ensure consistent solvent preparation, pH measurement, temperature control, and sample handling procedures across all experiments. 2. Use Validated Methods: Employ a validated stability-indicating analytical method (see Experimental Protocols section) to ensure accurate quantification of this compound and its degradants.

Quantitative Data on this compound Stability

Specific quantitative data on the degradation kinetics of this compound under various stress conditions is limited in publicly available literature. The following table provides a general overview based on typical forced degradation study outcomes. Researchers should determine specific degradation rates experimentally for their unique conditions.

Stress Condition Typical Reagents and Conditions Expected this compound Degradation Primary Degradation Product
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C)Moderate to Significantp-Hydroxybenzyl alcohol
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80°C)Significantp-Hydroxybenzyl alcohol
Oxidative Stress 3-30% H₂O₂, room temperature or slightly heatedVaries depending on conditionsOxidized derivatives of this compound and/or p-hydroxybenzyl alcohol
Thermal Degradation Dry heat (e.g., 80-105°C)Varies depending on temperature and durationp-Hydroxybenzyl alcohol and other thermal decomposition products
Photodegradation Exposure to UV and/or visible light (ICH guidelines)Generally stable, but testing is recommendedPhotodegradation products (if any)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/methanol mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Heat the mixture at 80°C for 30 minutes. Cool, neutralize with 1 M HCl, and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Also, heat a solution of this compound at 80°C for 24 hours. After the specified time, cool and prepare a solution of appropriate concentration in the mobile phase.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a typical reversed-phase HPLC method for the quantification of this compound and the separation of its degradation products.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of water (often with a small amount of acid, e.g., 0.1% formic acid, for better peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A typical starting point could be a gradient of 5-30% acetonitrile in water over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm or 270 nm.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

2. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, impurities, and excipients. This is typically achieved by analyzing stressed samples from the forced degradation study and ensuring peak purity.

  • Linearity: Analyze a series of this compound solutions over a defined concentration range (e.g., 10-100 µg/mL) and demonstrate a linear relationship between peak area and concentration.

  • Accuracy: Determine the recovery of this compound by spiking a placebo or blank matrix with known amounts of this compound at different concentration levels.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.

Visualizations

Gastrodin_Degradation_Pathway This compound This compound p_Hydroxybenzyl_alcohol p-Hydroxybenzyl Alcohol (Gastrodigenin) This compound->p_Hydroxybenzyl_alcohol Hydrolysis (Acid, Base, or Enzyme) Glucose Glucose This compound->Glucose Hydrolysis (Acid, Base, or Enzyme)

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental_Workflow_Forced_Degradation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base Basic (e.g., NaOH) Base->HPLC Analyze Samples Oxidative Oxidative (e.g., H₂O₂) Oxidative->HPLC Analyze Samples Thermal Thermal (Heat) Thermal->HPLC Analyze Samples Photolytic Photolytic (UV/Vis Light) Photolytic->HPLC Analyze Samples Data Data Analysis (Degradation %, Kinetics) HPLC->Data Gastrodin_Sample This compound Sample (Solid or Solution) Gastrodin_Sample->Acid Expose to Stress Gastrodin_Sample->Base Expose to Stress Gastrodin_Sample->Oxidative Expose to Stress Gastrodin_Sample->Thermal Expose to Stress Gastrodin_Sample->Photolytic Expose to Stress

Caption: Workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: Optimizing Gastrodin Dosage for Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Gastrodin in neuroprotection studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental design and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for this compound in in vitro experiments?

A1: For initial in vitro studies, a common starting point is to test a range of concentrations to determine the optimal dose for your specific cell type and experimental conditions. Based on published research, a broad range of 10 µM to 100 µM is often used. For example, in PC12 cells, concentrations as low as 10 µM have shown antioxidant effects, while in other cell models, concentrations up to 100 µM have been used to investigate signaling pathways. It is crucial to perform a dose-response curve to identify the most effective and non-toxic concentration for your experiment.

Q2: How do I select the appropriate this compound dosage for my in vivo animal model?

A2: The optimal in vivo dosage of this compound is dependent on the animal model, the route of administration, and the specific neurological condition being studied. Dosages in rodent models of neurological disorders typically range from 15 mg/kg to 200 mg/kg.[1][2] For instance, in models of traumatic brain injury and ischemic stroke, doses between 30 mg/kg and 100 mg/kg have been shown to be effective.[1][3] It is recommended to conduct a pilot study with a range of doses to determine the most effective dosage for your specific animal model and experimental endpoint.

Q3: I am observing high variability in my results. What are the potential causes and solutions?

A3: High variability in neuroprotection studies with this compound can stem from several factors:

  • This compound Solubility and Stability: Ensure that your this compound stock solution is fully dissolved and freshly prepared. This compound is hydrophilic, but precipitation can occur at high concentrations or in certain media. Consider using a gentle warming or sonication to aid dissolution.

  • Cell Culture Conditions: Inconsistent cell density, passage number, and serum concentration can all contribute to variability. Standardize your cell culture protocols meticulously.

  • Animal Model Consistency: In in vivo studies, factors such as the age, weight, and genetic background of the animals can impact results. Ensure that your experimental groups are well-matched. The severity of the induced neurological injury (e.g., in stroke models) should also be as consistent as possible.

  • Administration Route and Timing: The method and timing of this compound administration are critical. Intraperitoneal (i.p.) and oral gavage (i.g.) are common routes. The timing of administration relative to the injury is also crucial for observing neuroprotective effects.

Troubleshooting Guides

Issue 1: Low or No Neuroprotective Effect Observed
  • Problem: this compound treatment does not show a significant neuroprotective effect compared to the control group.

  • Possible Causes & Solutions:

    • Suboptimal Dosage: The concentration or dose of this compound may be too low. Refer to the dosage tables below and consider performing a dose-response study to identify the optimal concentration.

    • Inappropriate Timing of Administration: The therapeutic window for this compound's neuroprotective effects may be narrow. In many preclinical models of acute injury, administration shortly after the insult is critical. Experiment with different administration time points (e.g., pre-treatment, co-treatment, post-treatment).

    • Poor Bioavailability: this compound has been reported to have low bioavailability.[1] For in vivo studies, consider alternative administration routes or formulations that may enhance bioavailability.

    • Incorrect Endpoint Measurement: Ensure that the assays used to measure neuroprotection (e.g., cell viability assays, infarct volume measurement) are appropriate for your model and are being performed correctly.

Issue 2: Cytotoxicity at Higher Concentrations
  • Problem: High concentrations of this compound are causing cell death in in vitro experiments.

  • Possible Causes & Solutions:

    • Concentration Too High: While this compound is generally considered to have low toxicity, very high concentrations can be detrimental to cells.[4] Perform a cytotoxicity assay (e.g., LDH assay) to determine the maximum non-toxic concentration for your specific cell line.

    • Purity of this compound: Ensure you are using a high-purity grade of this compound. Impurities could contribute to cytotoxicity.

    • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your culture medium is non-toxic to the cells.

Data Presentation

Table 1: Summary of In Vitro this compound Dosages for Neuroprotection

Cell LineExperimental ModelThis compound ConcentrationObserved Neuroprotective EffectReference
PC12 CellsH₂O₂-induced oxidative stress10 µMIncreased cell viability, reduced ROS and MDA
SH-SY5Y Nerve CellsH₂O₂-mediated oxidative injury1-10 µMAttenuated cytotoxicity, reduced ROS levels[5]
Primary Cortical NeuronsHematoma lysate-induced cell damageNot specifiedDecreased reduction of cell viability and apoptosis
BV2 MicrogliaLipopolysaccharide (LPS)-induced inflammation100 µMReduced inflammatory response[6]
C6 Astroglial CellsZn²⁺-induced toxicity50-100 µMReduced ROS production, suppressed cell death[3]

Table 2: Summary of In Vivo this compound Dosages for Neuroprotection

Animal ModelNeurological Disorder ModelAdministration RouteThis compound DosageObserved Neuroprotective EffectReference
RatsTraumatic Brain Injury (TBI)Intraperitoneal (i.p.)15, 30, 60 mg/kgReduced brain water content, inhibited neuronal apoptosis[1]
RatsMiddle Cerebral Artery Occlusion (MCAO)Intraperitoneal (i.p.)20, 40, 80 mg/kgReduced infarct volume[3]
MiceAlzheimer's Disease (D-gal-induced)Oral gavage90, 210 mg/kgImproved memory, increased neuron count[7]
RatsREM Sleep DeprivationOral gavage100, 150 mg/kgImproved cognitive deficits, reduced neuron damage[2]
RatsNeuroinflammation (LPS-induced)Intragastric25 mg/kgImproved learning and memory, inhibited microglia activation[8]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes a common method for inducing focal cerebral ischemia to study the neuroprotective effects of compounds like this compound.

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump.

    • Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow reperfusion.

  • This compound Administration: Administer this compound (e.g., 40 mg/kg, i.p.) at a predetermined time point (e.g., 1 or 6 hours post-MCAO).[3]

  • Neurological Assessment and Infarct Volume Measurement: 24 hours after MCAO, assess neurological deficits using a standardized scoring system. Subsequently, euthanize the animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Cell Viability Assay (MTT Assay)

This assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration. Include appropriate controls (e.g., vehicle control, positive control for cell death).

  • Induce Injury: After pre-treatment with this compound, introduce the insult (e.g., H₂O₂).

  • MTT Incubation: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Optimization cluster_in_vivo In Vivo Validation iv_start Select Cell Line iv_dose Dose-Response Curve (e.g., 1-100 µM) iv_start->iv_dose iv_toxicity Cytotoxicity Assay (e.g., LDH) iv_dose->iv_toxicity iv_viability Neuroprotection Assay (e.g., MTT) iv_toxicity->iv_viability iv_mechanism Mechanism Study (e.g., Western Blot) iv_viability->iv_mechanism inv_start Select Animal Model iv_mechanism->inv_start Transition to In Vivo inv_dose Pilot Dosage Study (e.g., 15-200 mg/kg) inv_start->inv_dose inv_neuro Neurological Assessment inv_dose->inv_neuro inv_histo Histopathological Analysis inv_neuro->inv_histo inv_biochem Biochemical Assays inv_histo->inv_biochem nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1 Keap1 This compound->keap1 Inhibits ros Oxidative Stress (e.g., from TBI, Ischemia) ros->keap1 Induces conformational change nrf2 Nrf2 keap1->nrf2 Ubiquitination & Degradation nucleus Nucleus nrf2->nucleus Translocation nrf2_nuc Nrf2 are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to ho1 HO-1 are->ho1 Transcription nqo1 NQO1 are->nqo1 Transcription neuroprotection Neuroprotection ho1->neuroprotection nqo1->neuroprotection nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ikk IKK Complex This compound->ikk Inhibits lps Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 lps->tlr4 tlr4->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Degradation releases nucleus Nucleus nfkb->nucleus Translocation nfkb_nuc NF-κB pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) nfkb_nuc->pro_inflammatory Induces Transcription neuroinflammation Neuroinflammation pro_inflammatory->neuroinflammation

References

Gastrodin Liposome Delivery System: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formulation and application of Gastrodin liposome (B1194612) delivery systems in targeted therapy.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the preparation, characterization, and application of this compound liposomes.

1. What are the most common methods for preparing this compound liposomes? The most widely used methods for preparing this compound liposomes are thin-film hydration, reverse-phase evaporation, and ethanol (B145695) injection. The choice of method can significantly impact the physicochemical properties of the resulting liposomes, such as particle size, encapsulation efficiency, and stability.[1][2][3]

2. How can I improve the encapsulation efficiency of this compound in my liposomes? To enhance the encapsulation efficiency of hydrophilic drugs like this compound, you can optimize the preparation method and formulation parameters. The reverse-phase evaporation method is often reported to yield higher encapsulation efficiencies for water-soluble compounds.[4] Additionally, optimizing the drug-to-lipid ratio and the lipid composition can significantly improve encapsulation.

3. What is the ideal particle size for targeted delivery of this compound liposomes? For effective targeted drug delivery, the ideal particle size of liposomes is typically in the range of 100-200 nm. This size range allows for prolonged circulation time and accumulation at the target site through the enhanced permeability and retention (EPR) effect, while avoiding rapid clearance by the reticuloendothelial system (RES).

4. How can I assess the stability of my this compound liposome formulation? The stability of liposomal formulations can be evaluated by monitoring key physicochemical parameters over time under specific storage conditions. These parameters include particle size, polydispersity index (PDI), zeta potential, and drug leakage.[5][6] Techniques such as dynamic light scattering (DLS) for size and PDI, and HPLC for quantifying drug leakage are commonly employed.

5. What are the key signaling pathways involved in the therapeutic action of this compound? this compound exerts its therapeutic effects, particularly its neuroprotective properties, by modulating several key signaling pathways. These include the PI3K/Akt/Nrf2 pathway, the AMPK/Nrf2 pathway, and the MAPK signaling pathway.[7][8][9][10][11][12] Activation of these pathways helps in reducing oxidative stress, inflammation, and apoptosis.

II. Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the experimental process.

Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency Suboptimal preparation method for hydrophilic drugs.Consider using the reverse-phase evaporation method, which is known to be more efficient for encapsulating water-soluble molecules.[4]
Inappropriate drug-to-lipid ratio.Systematically vary the drug-to-lipid ratio to find the optimal concentration for maximum encapsulation.
Drug leakage during preparation.Ensure that all processing steps are carried out above the phase transition temperature (Tc) of the lipids to maintain membrane integrity.
Liposome Aggregation Low surface charge leading to vesicle fusion.Increase the zeta potential of the liposomes by incorporating charged lipids (e.g., phosphatidylserine, DOTAP) into the formulation. A zeta potential above ±30 mV generally indicates good stability.
Suboptimal storage conditions.Store liposome suspensions at 4°C and avoid freezing, as the formation of ice crystals can disrupt the vesicle structure.[6]
High concentration of liposomes.Dilute the liposomal suspension to an appropriate concentration before storage and characterization.
Inconsistent Particle Size (High PDI) Inefficient size reduction method.Utilize extrusion through polycarbonate membranes with defined pore sizes for better control over vesicle size and to obtain a more monodisperse population.[13]
Issues with the preparation method.For the thin-film hydration method, ensure the lipid film is thin and uniform. For the ethanol injection method, control the injection rate and stirring speed.[14]
Significant Drug Leakage During Storage Unstable lipid bilayer.Incorporate cholesterol into the lipid bilayer (typically at a 30-50 mol% ratio) to increase membrane rigidity and reduce permeability.
Hydrolysis or oxidation of lipids.Use saturated phospholipids, which are less prone to oxidation than unsaturated ones. Store the formulation in the dark and under an inert atmosphere (e.g., argon or nitrogen) to prevent lipid peroxidation.[5]
Difficulty in Characterization (e.g., DLS measurements) Inappropriate sample concentration.Dilute the liposome sample to an appropriate concentration before DLS measurement to avoid multiple scattering effects.
Presence of aggregates or contaminants.Filter the sample through a syringe filter (e.g., 0.45 µm) to remove large aggregates before analysis.

III. Quantitative Data Summary

The following tables summarize the physicochemical properties of this compound liposomes prepared by different methods as reported in the literature.

Table 1: Physicochemical Properties of this compound Multivesicular Liposomes (MVLs) by Microfluidic Technology [15]

ParameterValue
Average Particle Size (µm) 2.09 ± 0.17
Encapsulation Efficiency (%) 34.47 ± 0.39

Note: This study utilized a microfluidic approach to produce multivesicular liposomes, which are typically larger than the unilamellar vesicles often used for targeted drug delivery.

IV. Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound liposomes.

A. Preparation of this compound Liposomes

1. Thin-Film Hydration Method [1][2][13][16]

  • Materials:

    • Phospholipids (e.g., phosphatidylcholine, cholesterol)

    • This compound

    • Organic solvent (e.g., chloroform, methanol)

    • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Procedure:

    • Dissolve the lipids in an organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous solution of this compound by rotating the flask at a temperature above the lipid phase transition temperature (Tc).

    • The resulting multilamellar vesicles (MLVs) can be downsized by sonication or extrusion to form small unilamellar vesicles (SUVs).

2. Reverse-Phase Evaporation Method [4][17][18][19]

  • Materials:

    • Phospholipids

    • This compound

    • Organic solvent (e.g., diethyl ether, chloroform)

    • Aqueous buffer

  • Procedure:

    • Dissolve the lipids in an organic solvent.

    • Add an aqueous solution of this compound to the lipid-solvent mixture.

    • Emulsify the mixture by sonication to form a water-in-oil emulsion.

    • Slowly remove the organic solvent under reduced pressure using a rotary evaporator.

    • As the solvent is removed, the emulsion will form a viscous gel and then collapse to form a liposomal suspension.

    • The resulting liposomes can be further processed by extrusion for size homogenization.

3. Ethanol Injection Method [3][14][20]

  • Materials:

    • Phospholipids

    • This compound

    • Ethanol

    • Aqueous buffer

  • Procedure:

    • Dissolve the lipids and this compound in ethanol.

    • Rapidly inject the ethanolic solution into a vigorously stirring aqueous buffer, which should be at a temperature above the lipid Tc.

    • The rapid dilution of ethanol causes the lipids to self-assemble into liposomes.

    • Remove the ethanol from the suspension by dialysis or rotary evaporation.

B. Characterization of this compound Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the liposome suspension with an appropriate buffer to an optimal concentration for DLS measurement.

    • Analyze the sample using a DLS instrument to determine the average particle size, PDI (a measure of the width of the size distribution), and zeta potential (an indicator of surface charge and stability).

2. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Technique: High-Performance Liquid Chromatography (HPLC)[21][22][23]

  • Procedure:

    • Separate the unencapsulated this compound from the liposomes using methods such as ultracentrifugation, dialysis, or size exclusion chromatography.

    • Disrupt the liposomes to release the encapsulated this compound using a suitable solvent (e.g., methanol (B129727) or a detergent solution).

    • Quantify the amount of this compound in the supernatant (unencapsulated) and in the disrupted liposomes (encapsulated) using a validated HPLC method.

    • Calculate the EE and DL using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

      • DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

V. Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#4285F4"]; Akt [label="Akt", fillcolor="#4285F4"]; Nrf2 [label="Nrf2\n(in cytoplasm)", fillcolor="#34A853"]; Nrf2_nucleus [label="Nrf2\n(in nucleus)", fillcolor="#34A853"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#EA4335"]; Antioxidant_Genes [label="Antioxidant & \nAnti-inflammatory Genes\n(e.g., HO-1, NQO1)", fillcolor="#FFFFFF", style="filled, dashed", penwidth=1.5, color="#5F6368"]; Oxidative_Stress [label="Oxidative Stress\n&\nInflammation", fillcolor="#EA4335", shape=ellipse]; Neuroprotection [label="Neuroprotection", fillcolor="#34A853", shape=ellipse];

// Edges this compound -> PI3K [label="activates", fontcolor="#5F6368"]; PI3K -> Akt [label="activates", fontcolor="#5F6368"]; Akt -> Nrf2 [label="activates", fontcolor="#5F6368"]; Nrf2 -> Nrf2_nucleus [label="translocates to", style=dashed, fontcolor="#5F6368"]; Nrf2_nucleus -> ARE [label="binds to", fontcolor="#5F6368"]; ARE -> Antioxidant_Genes [label="promotes transcription of", fontcolor="#5F6368"]; Antioxidant_Genes -> Oxidative_Stress [label="inhibits", arrowhead=tee, color="#EA4335"]; Oxidative_Stress -> Neuroprotection [style=invis]; Antioxidant_Genes -> Neuroprotection [label="leads to", fontcolor="#5F6368"]; }

Caption: this compound-mediated activation of the PI3K/Akt/Nrf2 signaling pathway.

// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; AMPK [label="AMPK", fillcolor="#4285F4"]; Nrf2 [label="Nrf2\n(in cytoplasm)", fillcolor="#34A853"]; Nrf2_nucleus [label="Nrf2\n(in nucleus)", fillcolor="#34A853"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#EA4335"]; Antioxidant_Genes [label="Antioxidant Genes\n(e.g., HO-1, SOD)", fillcolor="#FFFFFF", style="filled, dashed", penwidth=1.5, color="#5F6368"]; Oxidative_Stress [label="Oxidative Stress\n&\nInflammation", fillcolor="#EA4335", shape=ellipse]; Cellular_Protection [label="Cellular Protection", fillcolor="#34A853", shape=ellipse];

// Edges this compound -> AMPK [label="activates", fontcolor="#5F6368"]; AMPK -> Nrf2 [label="activates", fontcolor="#5F6368"]; Nrf2 -> Nrf2_nucleus [label="translocates to", style=dashed, fontcolor="#5F6368"]; Nrf2_nucleus -> ARE [label="binds to", fontcolor="#5F6368"]; ARE -> Antioxidant_Genes [label="promotes transcription of", fontcolor="#5F6368"]; Antioxidant_Genes -> Oxidative_Stress [label="inhibits", arrowhead=tee, color="#EA4335"]; Antioxidant_Genes -> Cellular_Protection [label="leads to", fontcolor="#5F6368"]; }

Caption: this compound-mediated activation of the AMPK/Nrf2 signaling pathway.

Experimental Workflow

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Dissolve_Lipids [label="Dissolve Lipids &\nthis compound in\nOrganic Solvent", fillcolor="#4285F4"]; Thin_Film [label="Form Thin Film\n(Rotary Evaporation)", fillcolor="#FBBC05"]; Hydration [label="Hydrate with\nAqueous Buffer", fillcolor="#34A853"]; MLVs [label="Multilamellar Vesicles\n(MLVs) Formed", fillcolor="#F1F3F4", shape=ellipse]; Size_Reduction [label="Size Reduction\n(Extrusion/Sonication)", fillcolor="#EA4335"]; SUVs [label="Small Unilamellar Vesicles\n(SUVs) Formed", fillcolor="#F1F3F4", shape=ellipse]; Characterization [label="Characterization\n(DLS, HPLC, etc.)", fillcolor="#5F6368"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Dissolve_Lipids; Dissolve_Lipids -> Thin_Film; Thin_Film -> Hydration; Hydration -> MLVs; MLVs -> Size_Reduction; Size_Reduction -> SUVs; SUVs -> Characterization; Characterization -> End; }

Caption: Experimental workflow for this compound liposome preparation by thin-film hydration.

References

Navigating the Labyrinth: A Technical Support Center for Gastrodin Clinical Trial Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on clinical trials with Gastrodin, the path can be fraught with challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of designing and executing robust clinical studies for this promising neuroprotective agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in designing clinical trials for this compound?

A1: The primary challenges in designing clinical trials for this compound revolve around its pharmacokinetic properties, the multifactorial nature of the neurological disorders it targets, and the inherent complexities of clinical trial methodology. Key issues include:

  • Low and Variable Oral Bioavailability: this compound's hydrophilic nature contributes to poor absorption from the gastrointestinal tract, leading to inconsistent plasma concentrations.

  • Patient Population Heterogeneity: Neurological disorders such as Alzheimer's disease, Parkinson's disease, and vertigo present with diverse clinical phenotypes and progression rates, making it difficult to assemble homogeneous patient cohorts.

  • High Placebo Response: Many neurological and psychiatric conditions are susceptible to a significant placebo effect, which can mask the true efficacy of this compound.[1][2]

  • Endpoint Selection: Choosing clinical endpoints that are both sensitive to change and clinically meaningful for slowly progressing neurodegenerative diseases is a major hurdle.

  • Drug-Drug Interactions: As this compound is often investigated as an adjunct therapy, the potential for interactions with other medications must be carefully considered.[3][4]

Q2: How can the low oral bioavailability of this compound be addressed in a clinical trial setting?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of this compound. Researchers should consider:

  • Nanoformulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles or nanocrystals, can improve its solubility, dissolution rate, and absorption.[5][6][7][8]

  • Prodrugs: Chemical modification of the this compound molecule to create a more lipophilic prodrug can enhance its membrane permeability.

  • Permeation Enhancers: Co-administration with agents that reversibly open tight junctions in the intestinal epithelium can increase absorption.

  • Alternative Routes of Administration: For early-phase studies or specific indications, exploring intranasal or intravenous administration could bypass the challenges of oral delivery.

Q3: What are the key signaling pathways modulated by this compound that should be considered for pharmacodynamic assessments?

A3: this compound exerts its neuroprotective effects through multiple signaling pathways. Key pathways to consider for target engagement and pharmacodynamic biomarker development include:

  • PI3K/Akt/Nrf2 Pathway: This pathway is crucial for cellular survival and antioxidant responses.

  • AMPK/Nrf2 Pathway: Involved in cellular energy homeostasis and antioxidant defense.

  • ERK1/2 and GSK-3β Pathways: These pathways are implicated in neuronal survival and apoptosis.[9][10]

  • NLRP3 Inflammasome: this compound has been shown to inhibit this pathway, reducing neuroinflammation.[3]

Troubleshooting Guides

Issue: High Variability in Patient Response

Possible Cause:

  • Genetic Polymorphisms: Variations in genes encoding for drug-metabolizing enzymes or transporters can lead to inter-individual differences in this compound's pharmacokinetics.

  • Gut Microbiota Composition: The gut microbiome plays a role in the metabolism of this compound, and individual variations can affect its biotransformation.

  • Disease Heterogeneity: The underlying pathology and stage of the neurological disorder can vary significantly among patients.

Troubleshooting Steps:

  • Stratification: Stratify patients at baseline based on disease severity, genetic markers, or relevant biomarkers.

  • Pharmacogenomic Analysis: Incorporate pharmacogenomic testing to identify patients who are more likely to respond to this compound.

  • Microbiome Analysis: Collect stool samples to analyze the gut microbiome composition and explore its correlation with treatment response.

  • Adaptive Trial Design: Employ an adaptive trial design that allows for modifications to the study protocol based on interim analyses.

Issue: High Placebo Response Obscuring Treatment Effect

Possible Cause:

  • Subjective Endpoints: Reliance on patient-reported outcomes for conditions with a significant subjective component, such as pain or dizziness.

  • Patient and Investigator Expectations: Positive expectations can lead to improvements in the placebo group.[1]

  • Natural Fluctuation of the Disease: Some conditions have a natural course of waxing and waning symptoms.

Troubleshooting Steps:

  • Objective Endpoints: Whenever possible, include objective biomarkers (e.g., imaging, cerebrospinal fluid (CSF) analysis) alongside subjective clinical endpoints.[11][12][13]

  • Placebo Run-in Period: A single-blind placebo run-in phase can help identify and exclude placebo responders before randomization.[14]

  • Standardized Training: Provide standardized training for both investigators and patients to ensure consistent and accurate reporting of symptoms.

  • Statistical Modeling: Utilize advanced statistical methods, such as sequential parallel comparison design, to account for high placebo response in the analysis.[14][15]

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationCmax (µg/mL)Tmax (h)AUC (0-∞) (µg·h/mL)t1/2 (h)Reference
Free this compound (Oral)13.481.1745.322.85[16]
Gastrodia elata Extract (Oral)10.252.5068.915.12[11]
Parishin (Oral)8.563.0075.436.23[11]
This compound Nanosuspension (Oral)3529 ng/mL---[17]

Note: Data are from different studies and may not be directly comparable due to variations in study design and analytical methods.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

Objective: To evaluate the neuroprotective effect of this compound against MPP+-induced cytotoxicity in a human neuroblastoma cell line (SH-SY5Y), a common in vitro model for Parkinson's disease.[9][10]

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours.

  • Induction of Cytotoxicity: Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) to a final concentration of 1 mM and incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).

Protocol 2: Morris Water Maze Test in an Alzheimer's Disease Mouse Model

Objective: To assess the effect of this compound on spatial learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).[18][19][20][21][22]

Methodology:

  • Apparatus: Use a circular water tank (e.g., 120 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface in one of the four quadrants.

  • Acquisition Phase (5 days):

    • Each mouse undergoes four trials per day.

    • For each trial, the mouse is released from one of four starting positions.

    • The mouse is allowed to swim for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 6):

    • The platform is removed from the tank.

    • The mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis: Analyze the escape latency across the acquisition days to assess learning. Analyze the probe trial data to assess memory retention.

Mandatory Visualization

Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound PI3K PI3K This compound->PI3K Activates AMPK AMPK This compound->AMPK Activates ERK ERK1/2 This compound->ERK Activates NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits Akt Akt PI3K->Akt Activates Nrf2_cyto Nrf2 (cytoplasm) Akt->Nrf2_cyto Promotes dissociation from Keap1 GSK3b GSK-3β Akt->GSK3b Inhibits Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2_cyto Sequesters ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Promotes transcription AMPK->Nrf2_cyto Activates Apoptosis Apoptosis GSK3b->Apoptosis Promotes ERK->Nrf2_cyto Activates Neuroinflammation Neuroinflammation NLRP3->Neuroinflammation Promotes

Caption: Key signaling pathways modulated by this compound in neuroprotection.

Experimental_Workflow cluster_invitro In Vitro Neuroprotection Assay cluster_invivo In Vivo Cognitive Assessment A1 Culture SH-SY5Y cells A2 Pre-treat with this compound A1->A2 A3 Induce neurotoxicity (e.g., MPP+) A2->A3 A4 Assess cell viability (MTT assay) A3->A4 B1 Administer this compound to AD mouse model B2 Morris Water Maze: Acquisition Phase (5 days) B1->B2 B3 Morris Water Maze: Probe Trial (Day 6) B2->B3 B4 Analyze escape latency and time in target quadrant B3->B4

Caption: Experimental workflows for in vitro and in vivo assessment of this compound.

Troubleshooting_Logic Start High Variability in Patient Response Q1 Is patient population stratified? Start->Q1 A1_Yes Consider adaptive trial design Q1->A1_Yes Yes A1_No Implement stratification (e.g., by biomarkers) Q1->A1_No No Q2 Are genetic factors considered? A1_Yes->Q2 A1_No->Q2 A2_Yes Analyze impact of specific polymorphisms Q2->A2_Yes Yes A2_No Incorporate pharmacogenomic sub-study Q2->A2_No No Q3 Is gut microbiome assessed? A2_Yes->Q3 A2_No->Q3 A3_Yes Correlate microbiome data with clinical outcomes Q3->A3_Yes Yes A3_No Add microbiome analysis to protocol Q3->A3_No No

Caption: Troubleshooting logic for addressing high variability in patient response.

References

Gastrodin Nanoparticle Formulation for Oral Administration: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the formulation and troubleshooting of Gastrodin nanoparticles intended for oral administration.

Frequently Asked Questions (FAQs)

Q1: Why is encapsulating this compound in nanoparticles beneficial for oral delivery?

A1: this compound, a hydrophilic compound, can face challenges with stability in the harsh environment of the gastrointestinal (GI) tract and may exhibit poor permeability across the intestinal epithelium. Encapsulating this compound into nanoparticles can protect it from enzymatic degradation, improve its stability in gastric and intestinal fluids, and enhance its absorption, thereby increasing its oral bioavailability.[1][2][3]

Q2: What are the common challenges encountered when formulating this compound nanoparticles?

A2: Common challenges include achieving high encapsulation efficiency and drug loading for the hydrophilic this compound, preventing nanoparticle aggregation during formulation and storage, and ensuring the stability of the formulation in simulated gastrointestinal fluids.[4][5][6]

Q3: How can I improve the encapsulation efficiency of hydrophilic this compound in polymeric nanoparticles?

A3: Several strategies can be employed to improve the encapsulation efficiency of hydrophilic drugs like this compound. These include optimizing the formulation parameters such as the polymer concentration, the drug-to-polymer ratio, and the solvent/anti-solvent system. For emulsion-based methods, modifying the pH of the aqueous phase can also enhance encapsulation.[6][7][8] Utilizing techniques like the double emulsion solvent evaporation method (w/o/w) is often preferred for hydrophilic compounds.[9]

Q4: My this compound nanoparticles are aggregating. What are the possible causes and solutions?

A4: Nanoparticle aggregation can be caused by several factors, including sub-optimal stabilizer concentration, inappropriate pH of the suspension, or high ionic strength of the medium.[4][10] To prevent aggregation, ensure adequate concentration of a suitable stabilizer (e.g., PVA, Poloxamer).[8] Controlling the pH to maintain sufficient surface charge (zeta potential) is also crucial for electrostatic stabilization.[6] For long-term stability, lyophilization with a cryoprotectant can be an effective strategy.[11]

Q5: What are the critical quality attributes to assess for this compound nanoparticle formulations?

A5: The critical quality attributes for this compound nanoparticles include particle size, polydispersity index (PDI), zeta potential, drug loading content, and encapsulation efficiency.[5][12] It is also essential to evaluate their in vitro release profile in simulated gastric and intestinal fluids and to assess their stability under different storage conditions.[7][13]

Troubleshooting Guides

Low Encapsulation Efficiency or Drug Loading
Problem Potential Cause Suggested Solution
Low Encapsulation Efficiency of this compound This compound is hydrophilic and may rapidly partition to the external aqueous phase during nanoprecipitation.- Utilize a double emulsion (w/o/w) solvent evaporation method.[9]- Optimize the drug-to-polymer ratio; a higher polymer concentration may improve entrapment.[7]- Adjust the pH of the aqueous phases to potentially reduce the aqueous solubility of this compound during formulation.[6]- Increase the viscosity of the primary aqueous phase in the w/o/w method to slow drug diffusion.
Low Drug Loading Insufficient interaction between this compound and the polymer matrix.- Select a polymer with functional groups that can interact with this compound (e.g., hydrogen bonding).- Consider chemical conjugation of this compound to the polymer, if feasible, to maximize loading.[14]- Increase the initial drug concentration in the formulation, but be mindful of potential precipitation.
Inconsistent Batch-to-Batch Results Variability in manual mixing, temperature, or other process parameters.- Employ a controlled and reproducible manufacturing process, such as microfluidics, for nanoparticle synthesis.[15]- Precisely control parameters like stirring speed, temperature, and the rate of addition of phases.[10]- Ensure all starting materials are of consistent quality.
Nanoparticle Aggregation and Stability Issues
Problem Potential Cause Suggested Solution
Immediate Aggregation Upon Formulation Insufficient stabilizer concentration or inappropriate choice of stabilizer.- Increase the concentration of the stabilizer (e.g., PVA, Poloxamer).[8]- Screen different types of stabilizers to find one that provides optimal steric or electrostatic repulsion.[4]- Ensure the pH of the final suspension provides a high enough zeta potential (typically > |30| mV) for electrostatic stability.[5]
Aggregation During Storage Ostwald ripening or long-term colloidal instability.- Store the nanoparticle suspension at a lower temperature (e.g., 4°C) to reduce particle movement and fusion.[16]- Lyophilize the nanoparticles with a suitable cryoprotectant (e.g., trehalose, sucrose) to create a stable solid dosage form.[11]- Optimize the formulation to achieve a narrow particle size distribution (low PDI), as polydisperse samples are more prone to Ostwald ripening.[10]
Instability in Simulated Gastric/Intestinal Fluid pH-induced changes in surface charge leading to aggregation or premature drug release.- Coat the nanoparticles with a mucoadhesive or pH-responsive polymer (e.g., chitosan) to protect them in the harsh GI environment.[3]- Use cross-linking agents to enhance the structural integrity of the nanoparticles.

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable water-miscible organic solvent (e.g., 5 mL of acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution (e.g., 10 mL) containing a stabilizer, such as 1% w/v polyvinyl alcohol (PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm).

  • Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (e.g., 4-6 hours) to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any un-encapsulated this compound and excess stabilizer. Repeat the centrifugation and washing steps twice.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize with a cryoprotectant for long-term storage.

In Vitro Drug Release Study in Simulated Gastrointestinal Fluids
  • Preparation of Simulated Fluids:

    • Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 800 mL of deionized water. Add 7.0 mL of concentrated HCl and adjust the volume to 1 L with deionized water.[17]

    • Simulated Intestinal Fluid (SIF, pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate (B84403) in 250 mL of deionized water. Add 77 mL of 0.2 M NaOH and 500 mL of deionized water. Add 10 g of pancreatin, mix, and adjust the pH to 6.8 with 0.2 M NaOH or 0.2 M HCl. Adjust the final volume to 1 L with deionized water.[18]

  • Release Study Setup:

    • Disperse a known amount of this compound-loaded nanoparticles in a specific volume of SGF or SIF in a dialysis bag (with an appropriate molecular weight cut-off).

    • Place the dialysis bag in a larger vessel containing the same simulated fluid, maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC.[19][20]

Oral Gavage Administration of Nanoparticles in Mice
  • Animal Preparation: Acclimatize the mice to the experimental conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Dosage Preparation: Suspend the this compound nanoparticles in a suitable vehicle (e.g., deionized water or PBS) to the desired concentration.

  • Dosing:

    • Gently restrain the mouse.

    • Use a proper-sized oral gavage needle (typically 20-22 gauge for an adult mouse).[21]

    • Measure the distance from the mouse's snout to the last rib to determine the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus and slowly administer the nanoparticle suspension. The typical administration volume is 10 mL/kg body weight.[22][23]

  • Post-Administration Monitoring: Observe the animal for any signs of distress after administration.

  • Sample Collection: At designated time points, collect blood samples for pharmacokinetic analysis or tissues for biodistribution studies.[17]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
Formulation IDPolymerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
GT-NPsPEG-2000, TPP~150< 0.2~ +25[1]
PLGA-NPsPLGA167 - 318< 0.45-18.4[8]
Chitosan-NPsChitosan~312~0.68+33.2[12]

Note: Data for PLGA and Chitosan nanoparticles are representative of typical values for these types of formulations and may vary depending on the specific experimental conditions.

Table 2: Drug Loading and Encapsulation Efficiency of Nanoparticle Formulations
Formulation IDDrug Loading (%)Encapsulation Efficiency (%)Reference
GT-NPsNot Reported65.8% (Reaction Rate)[1]
PLGA-NPs (Capecitabine)16.9888.4[2]
PLGA-NPs (Lorazepam)Not specifiedup to 90.1[8]
Chitosan-NPs (Carvedilol)17.5473.4[12]

Note: Data for PLGA and Chitosan nanoparticles are for different encapsulated drugs and serve as a general reference.

Table 3: Pharmacokinetic Parameters of this compound after Oral Administration in Rats
FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Reference
Free this compound1.85 ± 0.420.5 ± 0.24.89 ± 1.152.1 ± 0.5[24]
Gastrodia elata Extract2.11 ± 0.381.0 ± 0.311.23 ± 2.674.5 ± 1.2[24]

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_invivo In Vivo Evaluation A This compound & Polymer (Organic Phase) C Nanoprecipitation A->C B Stabilizer Solution (Aqueous Phase) B->C D Solvent Evaporation C->D E Centrifugation & Washing D->E F Final Nanoparticle Suspension E->F G Size, PDI, Zeta Potential F->G H Drug Loading & EE F->H I In Vitro Release F->I J Stability Studies F->J K Oral Gavage (Animal Model) F->K L Pharmacokinetic Studies K->L M Biodistribution K->M

Caption: Experimental workflow for this compound nanoparticle formulation and evaluation.

signaling_pathway cluster_pi3k PI3K/AKT/Nrf2 Pathway cluster_ampk AMPK/Nrf2 Pathway This compound This compound pi3k PI3K This compound->pi3k activates ampk AMPK This compound->ampk activates akt AKT pi3k->akt nrf2_pi3k Nrf2 akt->nrf2_pi3k antioxidant Antioxidant Response nrf2_pi3k->antioxidant nrf2_ampk Nrf2 ampk->nrf2_ampk ho1 HO-1 nrf2_ampk->ho1 anti_inflammation Anti-inflammatory Response ho1->anti_inflammation

Caption: Key signaling pathways modulated by this compound.

References

Gastrodin Administration: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects and toxicity of high-dose Gastrodin administration. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of high-dose this compound?

A1: this compound is widely considered to have a favorable safety profile and low toxicity.[1][2] Acute toxicity studies in animal models have shown that oral or intravenous administration of this compound at doses up to 5000 mg/kg did not result in significant toxicity or mortality.[1][2] Subacute toxicity studies have also indicated a good safety profile.[3]

Q2: What is the established LD50 for this compound?

A2: The median lethal dose (LD50) is a measure of the lethal dose of a substance required to kill half the members of a tested population.[4] For this compound, the intravenous LD50 in mice is reported to be greater than 1000 mg/kg.[2]

Q3: What are the most common side effects observed in human clinical trials with high-dose this compound?

A3: In human studies, the adverse reactions reported are generally mild and transient.[5] The most frequently observed side effects include gastrointestinal discomfort (such as nausea, vomiting, or stomach cramps), dizziness, dry mouth, headache, and allergic skin reactions like rash and pruritus.[3][6][7][8] These symptoms often do not require special medical treatment.[5] In a clinical trial involving postoperative cardiac surgery patients, adverse events occurred in 9.1% of patients receiving this compound, compared to 14.1% in the placebo group, with none of the events being attributed to the drug itself.[9]

Q4: Are there any known drug interactions with this compound that could increase toxicity?

A4: Yes, researchers should be cautious of potential drug interactions. This compound may enhance the effects of other central nervous system (CNS) depressants, such as benzodiazepines and barbiturates, which could lead to increased sedation.[7] There is also a potential for interaction with anticoagulant drugs like warfarin, which may increase the risk of bleeding.[7]

Q5: How does this compound exert its effects, and could this mechanism be related to its toxicity?

A5: this compound's therapeutic effects are linked to its ability to modulate multiple signaling pathways, primarily through anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.[1][2] It can inhibit pro-inflammatory pathways like NF-κB and MAPK and activate protective antioxidant pathways such as PI3K/AKT/Nrf2.[1][10][11][12] While these actions are largely protective, high-dose administration could theoretically disrupt cellular signaling homeostasis, although significant toxicity is rarely observed.

Data Presentation: Quantitative Toxicity Data

The following tables summarize key quantitative data from preclinical and clinical studies on this compound toxicity.

Table 1: Summary of Preclinical Toxicity Studies

Study TypeSpeciesRoute of AdministrationDose RangeKey FindingsReference(s)
Acute Toxicity MouseOral / Intravenous (IV)Up to 5000 mg/kgNo significant toxicity or mortality observed.[1][2]
Acute Toxicity (LD50) MouseIntravenous (IV)> 1000 mg/kgLD50 is greater than 1000 mg/kg.[2]
Subacute Toxicity RatNot Specified4 g/kg for 7 daysMild, reversible hepatic steatosis; elevated ALT/AST levels.[1]
Subacute Toxicity Dog, MouseOral75 mg/kg/day (14 days, dogs), 375 mg/kg/day (60 days, mice)No changes in appetite, activity, blood counts, or organ histology.[3]

Table 2: Reported Adverse Events in Human Clinical Studies

Clinical ContextThis compound DosageIncidence of Adverse EventsCommon Side Effects ReportedReference(s)
Post-Cardiac Surgery 1200 mg/day (IV)9.1% (vs. 14.1% in placebo)None specified as drug-related.[9]
Medication Overuse Headache 600 mg/day, tapered to 300 mg/day if neededNot specifiedDry mouth, dizziness, upper abdominal discomfort.[8]
General Clinical Use (Retrospective) VariousNot specifiedRash, pruritus, dizziness, dry mouth, nausea, palpitation, vomiting, headache.[3]

Troubleshooting Guides for Experimental Issues

Issue 1: Unexpected Animal Mortality or Severe Adverse Events at High Doses

  • Question: I am observing unexpected mortality or severe distress in my animal models (e.g., rats, mice) at a high dose of this compound, even though literature suggests it has low toxicity. What should I check?

  • Answer & Troubleshooting Steps:

    • Verify Compound Purity and Identity: Ensure the this compound used is of high purity. Impurities from synthesis or extraction could be responsible for the observed toxicity.[1] Use analytical methods like HPLC or mass spectrometry to confirm identity and purity.

    • Check Vehicle Formulation: The vehicle used to dissolve or suspend this compound could be the cause. Some vehicles can cause toxicity at high concentrations or volumes. Run a vehicle-only control group to assess its effects.

    • Route and Speed of Administration: For intravenous administration, a rapid injection rate can cause acute cardiovascular events. Consider a slower infusion rate. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.

    • Animal Strain and Health Status: Different animal strains can have varying sensitivities. Ensure the animals are healthy and free from underlying diseases that could increase their susceptibility to drug effects.

    • Dose Calculation and Preparation: Double-check all calculations for dose preparation. Errors in dilution can lead to accidental overdosing.

start Unexpected Toxicity Observed check_purity Verify Compound Purity & Identity start->check_purity check_vehicle Assess Vehicle Toxicity start->check_vehicle check_admin Review Administration Protocol (Route, Speed) start->check_admin check_animal Evaluate Animal Model (Strain, Health) start->check_animal check_dose Re-verify Dose Calculation start->check_dose outcome Identify Root Cause check_purity->outcome check_vehicle->outcome check_admin->outcome check_animal->outcome check_dose->outcome

Workflow for troubleshooting unexpected preclinical toxicity.

Issue 2: Inconsistent or Non-reproducible In Vitro Cytotoxicity Results

  • Question: My in vitro experiments (e.g., on neuronal cell lines) show variable results regarding this compound's cytotoxicity at high concentrations. How can I improve reproducibility?

  • Answer & Troubleshooting Steps:

    • Compound Solubility: this compound is water-soluble, but at very high concentrations, it may not be fully dissolved, especially in complex culture media. Ensure complete dissolution and check for any precipitation.

    • Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Stressed or overly confluent cells can be more susceptible to chemical insults.

    • Assay Interference: The assay used to measure cytotoxicity (e.g., MTT, LDH) might be subject to interference from this compound itself. Run appropriate controls, such as this compound in cell-free media, to check for direct reactions with assay reagents.

    • Stability in Media: this compound may degrade over long incubation periods. Prepare fresh solutions for each experiment and consider the stability of the compound under your specific incubation conditions (temperature, CO2, light exposure).

Issue 3: Managing Sedation or Ataxia in Animal Models

  • Question: High doses of this compound are causing sedation in my animals, which interferes with behavioral tests. What can I do?

  • Answer & Troubleshooting Steps:

    • Dose-Response Study: Perform a detailed dose-response study to find the maximum tolerated dose (MTD) that does not cause significant sedation or interfere with the behavioral endpoint you are measuring.

    • Timing of Administration: Adjust the timing of this compound administration relative to the behavioral testing. This compound is absorbed and eliminated relatively quickly.[2] Testing several hours after administration may allow the sedative effects to subside while maintaining the desired therapeutic effect.

    • Acclimatization: Acclimatize the animals to the handling and dosing procedures to reduce stress-induced behavioral changes that could be confounded with drug effects.

    • Alternative Endpoints: If sedation is unavoidable at effective doses, consider using endpoints that are less dependent on motor activity, such as electrophysiological or biochemical markers.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study in Rodents (Adapted from OECD Guideline 423)

This protocol provides a general framework for assessing the acute toxicity of a single high dose of this compound.

  • Animals: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically 8-12 weeks old. Use a single sex (usually females, as they are often slightly more sensitive).

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and free access to food and water. Acclimatize animals for at least 5 days before the study.

  • Dose Groups:

    • Start with a group of 3 animals at a single dose level (e.g., 2000 mg/kg, a limit dose).

    • If no mortality occurs, a higher dose (e.g., 5000 mg/kg) can be tested in another group of 3 animals to confirm low toxicity.

    • A vehicle control group should also be included.

  • Administration:

    • Fast animals overnight (withhold food, not water) before dosing.

    • Prepare this compound in a suitable vehicle (e.g., sterile water or saline).

    • Administer the calculated dose via oral gavage. The volume should not exceed 10 mL/kg.

  • Observations:

    • Observe animals closely for the first 30 minutes, then periodically during the first 24 hours (especially the first 4 hours), and daily thereafter for 14 days.[13]

    • Record clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, sedation, convulsions).

    • Record body weight just before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in organs and tissues.

Protocol 2: In Vitro Assessment of this compound's Anti-inflammatory Effects on Microglia

This protocol assesses this compound's ability to modulate the inflammatory response in a cell-based model.

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Plating: Seed cells in 24-well plates at a density that allows them to reach ~80% confluency on the day of the experiment.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours. Include a vehicle-only control.

    • Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control group).

    • Co-incubate for a specified period (e.g., 24 hours).

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.

    • Western Blot: Lyse the cells to extract proteins. Perform Western blot analysis to measure the expression and phosphorylation of key signaling proteins in the NF-κB or MAPK pathways (e.g., p-p65, IκBα, p-p38).[12]

    • Viability Assay: Perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound, which are central to its therapeutic effects and low toxicity profile.

cluster_n Nuclear Events This compound This compound receptor PPARγ (Stimulation) This compound->receptor Activates nfkb NF-κB (p65/p50) receptor->nfkb Inhibits Activation tlr4 TLR4 Receptor traf6 TRAF6 tlr4->traf6 lps Inflammatory Stimulus (e.g., LPS) lps->tlr4 ikb IκBα traf6->ikb Leads to Degradation ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) nucleus->genes Induces

This compound's inhibition of the NF-κB inflammatory pathway.[12]

cluster_n Nuclear Events This compound This compound pi3k PI3K This compound->pi3k Activates akt AKT pi3k->akt Activates nrf2 Nrf2 akt->nrf2 Promotes Release keap1 Keap1 keap1->nrf2 Sequesters for Degradation nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are Binds to genes Antioxidant Gene Expression (e.g., HO-1, SOD) are->genes Induces stress Oxidative Stress stress->genes Reduces

This compound's activation of the PI3K/AKT/Nrf2 antioxidant pathway.[10][11]

References

Technical Support Center: Gastrodin Degradation Kinetics in Physiological Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of gastrodin under physiological conditions is crucial for designing meaningful experiments and developing effective therapeutics. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the investigation of this compound's degradation kinetics.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in the body?

A1: The primary degradation pathway for this compound in vivo is enzymatic hydrolysis by β-glucosidase, an enzyme present in the intestinal microbiota. This process cleaves the glycosidic bond, releasing the aglycone, 4-hydroxybenzyl alcohol (4-HBA), which is then absorbed.[1]

Q2: How stable is this compound in different pH environments?

A2: this compound exhibits good stability in aqueous solutions, including water, methanol, ethanol, and phosphate-buffered saline (PBS).[2] Its solubility in aqueous solutions tends to decrease as the pH increases. While specific degradation kinetics at various pH values are not extensively published, it is generally considered to be relatively stable.

Q3: What are the main degradation products of this compound?

A3: Under physiological conditions, the main degradation product of this compound is its aglycone, 4-hydroxybenzyl alcohol (4-HBA), formed through enzymatic hydrolysis.[1] Forced degradation studies under acidic, basic, and oxidative conditions may produce other degradation products, but these have not been extensively characterized in publicly available literature.

Q4: Can this compound degrade during sample storage?

A4: Yes, improper storage can lead to the degradation of this compound. For short-term storage, samples should be kept at 2-8°C. For long-term storage, freezing at -20°C or below is recommended to minimize degradation. It is crucial to perform stability studies on your samples under your specific storage conditions.

Q5: What analytical techniques are suitable for monitoring this compound degradation?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for quantifying this compound and its primary degradation product, 4-HBA. A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the intact drug and its degradation products are well-separated.

II. Troubleshooting Guide

Q: I am observing rapid loss of this compound in my in vitro experiment. What could be the cause?

A:

  • Enzymatic Contamination: If you are using a biological matrix (e.g., cell culture media with serum, tissue homogenates), it may contain enzymes that can degrade this compound. Ensure that your control samples (matrix without this compound) are run to check for interfering peaks. Consider heat-inactivating the matrix if enzymatic degradation is suspected.

  • Microbial Contamination: If your solutions are not sterile, microbial growth can lead to enzymatic degradation of this compound. Use sterile buffers and aseptic techniques.

  • pH Instability: Although generally stable, extreme pH conditions in your experimental setup could potentially accelerate hydrolysis. Monitor and control the pH of your solutions throughout the experiment.

  • Light Sensitivity: While not reported to be highly sensitive to light, it is good practice to protect your samples from direct light exposure during long incubation periods.

Q: My HPLC chromatogram shows multiple unexpected peaks in my this compound stability samples. What should I do?

A:

  • Forced Degradation Analysis: The unexpected peaks are likely degradation products. To confirm this, you should perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate these degradation products. This will help in identifying the peaks and confirming the stability-indicating nature of your analytical method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your this compound peak. Co-elution of a degradation product can lead to inaccurate quantification.

  • Blank and Control Samples: Analyze your blank (solvent) and control (matrix without this compound) samples to ensure that the extra peaks are not coming from your reagents or the matrix itself.

III. Data on this compound Stability

Table 1: Summary of this compound Stability Profile

ConditionObservationReference
Aqueous Solutions (Water, PBS) Good stability.[2]
Intestinal Microbiota Rapidly metabolized to 4-hydroxybenzyl alcohol (4-HBA) by β-glucosidase.[1]
Plasma (Short-term) Stable for at least 4 hours at room temperature and 4°C.
Plasma (Long-term) Stable for at least one month at -20°C with three freeze-thaw cycles.

Table 2: Hypothetical Degradation Kinetics of this compound at 37°C *

pHHalf-life (t½) (hours)First-Order Degradation Rate Constant (k) (h⁻¹)
1.2 (Simulated Gastric Fluid)> 24< 0.029
6.8 (Simulated Intestinal Fluid)~ 12~ 0.058
7.4 (Physiological Buffer)~ 18~ 0.039

*Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Place this compound powder in a hot air oven at 105°C for 24 hours.

    • Dissolve the powder in a suitable solvent and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Photolytic Degradation:

    • Expose this compound solution (100 µg/mL) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

  • Control Sample:

    • Dilute the this compound stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress.

4. HPLC Analysis:

  • Analyze all the stressed samples and the control sample using a validated stability-indicating HPLC method.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.

Protocol 2: Preparation of Simulated Physiological Fluids
  • Simulated Gastric Fluid (SGF) (pH 1.2):

    • Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add sufficient water to make 1000 mL.

  • Simulated Intestinal Fluid (SIF) (pH 6.8):

    • Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water.

    • Add 77 mL of 0.2 N NaOH and 500 mL of water.

    • Adjust the pH to 6.8 with either 0.2 N NaOH or 0.2 N HCl.

    • Add water to make 1000 mL.

V. Visual Guides

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis gastrodin_stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) gastrodin_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) gastrodin_stock->base oxidation Oxidation (3% H₂O₂, RT) gastrodin_stock->oxidation thermal Thermal (105°C, solid) gastrodin_stock->thermal photo Photolytic (UV/Vis light) gastrodin_stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

Gastrodin_Metabolism This compound This compound hba 4-Hydroxybenzyl Alcohol (4-HBA) This compound->hba Hydrolysis enzyme β-glucosidase (Intestinal Microbiota) enzyme->this compound

Caption: Metabolic degradation of this compound to 4-hydroxybenzyl alcohol.

References

Technical Support Center: Gastrodin Half-Life Extension Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Answering researcher questions on extending the in vivo half-life of Gastrodin.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working to extend the in vivo half-life of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit such a short half-life in my in vivo experiments?

A1: The primary reason for this compound's short half-life is its rapid and extensive metabolism, particularly in the gastrointestinal tract. After oral administration, this compound is substantially hydrolyzed by β-glucosidase enzymes produced by intestinal microbiota into its main metabolite, 4-hydroxybenzyl alcohol (4-HBA).[1][2] While both this compound and 4-HBA are considered absorbable and active forms, this rapid conversion and subsequent elimination contribute to its short duration in systemic circulation, with most of the compound disappearing within six hours.[1]

Q2: What are the primary strategies I can explore to increase the in vivo half-life of this compound?

A2: There are four main strategies researchers can employ:

  • Nano-delivery Systems: Encapsulating this compound in nanoparticles protects it from premature metabolism and can provide sustained release.[3][4] Formulations like Solid Lipid Nanoparticles (SLNs), dendrimer-entrapped gold nanoparticles, and other targeted nanoparticles have been explored.[5][6][7]

  • Prodrugs and Analogs: Administering a this compound conjugate or prodrug, such as parishin (B150448), can lead to a slower in vivo conversion to this compound. This results in a longer elimination half-life (t1/2) and mean residence time (MRT) compared to the administration of free this compound.[8]

  • Co-administration with Bioavailability Enhancers: Co-administering this compound with extracts or compounds that inhibit its metabolism can improve its pharmacokinetic profile. For example, components of the traditional medicine Ligusticum chuanxiong, such as total phenolic acids and alkaloids, have been shown to significantly increase the Area Under the Curve (AUC) of this compound.[9]

  • Modulation of Gut Microbiota: Since intestinal flora is key to this compound's metabolism, altering the gut environment can change its pharmacokinetics. Studies have shown that pre-treating animal models with antibiotics suppresses the conversion of this compound to 4-HBA, altering its metabolic profile.[1][10]

Q3: Which nanoformulation is best for this compound? Liposomes, polymeric nanoparticles, or solid lipid nanoparticles (SLNs)?

A3: The "best" formulation depends on the specific research goal (e.g., targeting the brain, sustained systemic release).

  • Solid Lipid Nanoparticles (SLNs): These are highly attractive for oral delivery. They are made from biodegradable and biocompatible lipids, can enhance oral bioavailability, protect the drug from the harsh GI environment, and can be scaled up for production relatively easily.[6][7] They are a strong choice for improving oral pharmacokinetics.

  • Polymeric Nanoparticles: Offer high versatility in design for controlling release rates and adding targeting ligands. Dendrimer-based systems, for example, have been used for this compound.[5]

  • Liposomes: While excellent for encapsulating hydrophilic drugs like this compound, their stability in the gastrointestinal tract can be a concern without specific modifications.

For extending oral half-life, SLNs represent a well-documented and promising starting point.

Troubleshooting Guides

Problem: My new this compound nanoformulation isn't showing a significant increase in half-life or bioavailability compared to the free drug.

Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency (EE) The majority of the drug is unencapsulated and behaving like free this compound. Optimize the formulation method (e.g., adjust lipid/polymer to drug ratio, change homogenization speed, modify pH) to improve EE. Quantify EE before in vivo studies.[11]
Poor Formulation Stability The nanoparticles may be aggregating or releasing the drug prematurely in the GI tract. Conduct stability studies in simulated gastric and intestinal fluids.[11] Assess particle size, polydispersity index (PDI), and zeta potential over time.
Particle Size Issues Particles may be too large for efficient absorption. Aim for a particle size range generally under 300 nm for oral absorption. Use techniques like dynamic light scattering (DLS) to confirm size and PDI.[6]
Inappropriate Animal Model or Dosing The chosen animal model's metabolism may differ from expectations. Ensure the dosing schedule and blood sampling time points are frequent enough to accurately capture the pharmacokinetic profile. The pharmacokinetics of this compound can be dose-dependent.[12]

Quantitative Data Summary

The following table summarizes pharmacokinetic data from studies comparing different forms of this compound administration in rats. This illustrates the potential of prodrug/analog strategies to extend its systemic exposure.

Administration Form Dose (Rat Model) t1/2 (h) AUC (µg·h/mL) Cmax (µg/mL) Key Finding
Free this compound 100 mg/kg (i.g.)3.51 ± 1.1320.35 ± 3.493.86 ± 0.92Baseline pharmacokinetic profile.[8]
Parishin (Prodrug)116 mg/kg (equimolar to this compound dose)5.25 ± 2.4522.84 ± 2.652.15 ± 0.35Longer half-life and mean residence time compared to free this compound.[8]
G. elata Extract 2.3 g/kg (equimolar to this compound dose)6.88 ± 2.3124.11 ± 3.191.83 ± 0.25The natural extract containing conjugates shows the longest half-life.[8]
This compound in Tiangou Jiangya Capsule 16.82 mg/kgIncreased t1/2keDecreased CmaxN/ACompound compatibility can delay absorption and prolong residence time.[13]

Table based on data from comparative pharmacokinetic studies. Values are presented as mean ± SD where available. i.g. = intragastric.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing SLNs using hot melt homogenization, a common and effective technique.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Softisan® 154)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Co-surfactant/Stabilizer (e.g., Soy lecithin, Phospholipon® 90H)

  • Purified water

Methodology:

  • Preparation of Lipid Phase: Accurately weigh the solid lipid(s) and stabilizer (e.g., Glyceryl monostearate and soy lecithin). Melt them together in a beaker on a water bath at a temperature approximately 5-10°C above the melting point of the lipid (e.g., 70-80°C).

  • Drug Incorporation: Once a homogenous lipid melt is formed, add the pre-weighed this compound to the molten lipid and stir until it is fully dissolved or dispersed.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Tween 80) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization: Pour the hot aqueous phase into the hot lipid phase. Immediately subject the mixture to high-shear homogenization (e.g., using an Ultra-Turrax) at a high speed (e.g., 12,000-18,000 rpm) for 10-15 minutes. This forms a hot oil-in-water pre-emulsion.[11][14]

  • Nanoparticle Formation: Quickly cool down the pre-emulsion by placing it in an ice bath or transferring it to a cold environment while maintaining gentle stirring. The rapid cooling causes the lipid to precipitate, forming solid nanoparticles that entrap the drug.

  • Characterization: Analyze the resulting SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure to compare the pharmacokinetics of a novel this compound formulation against free this compound.

Methodology:

  • Animal Acclimatization: House male Sprague-Dawley or Wistar rats (200-250g) in a controlled environment for at least one week before the experiment. Fast the rats overnight (12 hours) with free access to water before dosing.

  • Group Allocation: Randomly divide the rats into at least two groups (n=6 per group):

    • Control Group: Receives free this compound dissolved in saline.

    • Test Group: Receives the novel this compound formulation (e.g., SLNs).

  • Administration: Administer the respective formulations orally (intragastrically) at a consistent this compound-equivalent dose (e.g., 40-100 mg/kg).[1][8]

  • Blood Sampling: Collect blood samples (approx. 150-200 µL) from the tail vein or subclavian vein into heparinized tubes at predetermined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, and 10 hours post-administration.[1]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 3,000 g for 10 min at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Precipitate plasma proteins by adding a solvent like methanol (B129727) or acetonitrile (B52724) (typically in a 3:1 ratio to plasma volume), which contains an internal standard (IS).[1][8]

    • Vortex and centrifuge the samples at high speed (e.g., 13,000 g for 10 min).

    • Analyze the supernatant for this compound concentration using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL) for both groups and perform statistical comparisons.[8]

Visualized Workflows and Pathways

experimental_workflow cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Iteration start Identify Short Half-Life Problem with this compound strategy Select Strategy (e.g., Nanoformulation) start->strategy formulate Formulate this compound (e.g., SLNs) strategy->formulate characterize In Vitro Characterization (Size, EE%, Stability) formulate->characterize pk_study Conduct Animal Pharmacokinetic Study characterize->pk_study analysis Analyze Plasma Samples (LC-MS/MS) pk_study->analysis calc Calculate PK Parameters (t1/2, AUC) analysis->calc compare Compare Formulation vs. Free this compound calc->compare decision Decision: Half-Life Extended? compare->decision end_node Successful Strategy decision->end_node Yes reoptimize Re-optimize Formulation decision->reoptimize No reoptimize->formulate

Fig 1. Experimental workflow for developing and validating a new this compound formulation.

strategy_overview cluster_strategies Solution Strategies cluster_mechanisms Primary Mechanisms center This compound Short In Vivo Half-Life nano Nano-delivery Systems (SLNs, Liposomes) center->nano prodrug Prodrugs & Analogs (e.g., Parishin) center->prodrug coadmin Co-administration (e.g., with Herbal Extracts) center->coadmin microbiota Microbiota Modulation (e.g., Antibiotics) center->microbiota mech_nano Sustained Release & Protection from Metabolism nano->mech_nano mech_prodrug Slow Conversion to Active Drug prodrug->mech_prodrug mech_coadmin Inhibition of Metabolizing Enzymes coadmin->mech_coadmin mech_microbiota Reduction of Metabolizing Bacteria microbiota->mech_microbiota

Fig 2. Overview of strategies to extend the in vivo half-life of this compound.

metabolic_pathway GAS This compound (Administered Drug) Enzyme Intestinal Microbiota β-glucosidase GAS->Enzyme Hydrolysis in GI Tract Elimination Systemic Absorption & Rapid Elimination GAS->Elimination HBA 4-Hydroxybenzyl Alcohol (4-HBA) (Active Metabolite) HBA->Elimination Enzyme->HBA

Fig 3. Primary metabolic pathway of this compound after oral administration.

References

Technical Support Center: Gastrodin Quantification in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gastrodin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound in biological samples?

A1: The most common methods are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex matrices.[1][2][3]

Q2: What is the main metabolite of this compound that I should consider in my analysis?

A2: this compound is a glucoside of 4-hydroxybenzyl alcohol (4-HBA). It is prone to being hydrolyzed into its aglycone, 4-HBA.[4] Both compounds have pharmacological effects, and their metabolism can be influenced by factors like intestinal microbiota.[4] this compound can also be rapidly decomposed into p-hydroxybenzyl alcohol in the brain, liver, and blood.[5]

Q3: How stable is this compound in biological samples?

A3: this compound is generally stable under various storage conditions. Studies have shown it to be stable in plasma at room temperature (25°C) for up to two days, in a refrigerator (+4°C) for seven days, and at -20°C for at least 30 days.[4] It can also withstand multiple freeze-thaw cycles.[4] However, it's always recommended to validate stability under your specific laboratory conditions.

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Q: I am experiencing low recovery of this compound during my sample preparation. What are the potential causes and solutions?

A: Low recovery can stem from several factors related to the extraction process. Here are some common causes and troubleshooting steps:

  • Inappropriate Extraction Solvent: The choice of solvent is critical for efficient extraction. For protein precipitation, methanol (B129727) has been shown to be effective.[1][2][6] For liquid-liquid extraction (LLE), ethyl acetate (B1210297) is a common choice.[6] The extraction efficiency of this compound can be highest in a 50% methanol solution.[7]

  • Suboptimal pH: The pH of the sample can influence the extraction efficiency. This compound's solubility in aqueous solutions decreases as the pH increases.[8] A weak acid environment may improve the transfer rate of related compounds and ensure extraction efficiency.[7]

  • Insufficient Extraction Time or Agitation: Ensure adequate mixing and time for the analyte to partition into the extraction solvent. For ultrasonic-assisted extraction, 30 minutes has been shown to be effective.[7]

  • Improper Solid-Phase Extraction (SPE) Protocol: If using SPE, ensure the cartridge is appropriate for this compound's polarity and that the conditioning, loading, washing, and elution steps are optimized.

Issue 2: High Matrix Effects and Ion Suppression (LC-MS/MS)

Q: My this compound signal is inconsistent and I suspect matrix effects or ion suppression. How can I address this?

A: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of biological samples.[9][10][11] Here’s how to troubleshoot:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.[10][12] Consider more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation.[10][12]

  • Optimize Chromatography: Improve the separation of this compound from co-eluting matrix components.[12] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. It co-elutes with the analyte and experiences similar ion suppression or enhancement, leading to a more accurate quantification.[12] If a SIL-IS is not available, a structural analog can be used, but it may not compensate as effectively.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[9][13] However, this may compromise the limit of quantification.

  • Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible.[11][13]

Issue 3: Poor Peak Shape and Chromatography Issues

Q: I am observing peak tailing, fronting, or split peaks for this compound in my chromatogram. What could be the cause?

A: Poor peak shape can be caused by a variety of factors related to the HPLC/UHPLC system and method.

  • Column Contamination or Degradation: The analytical column can accumulate contaminants from the sample matrix over time. Try flushing the column with a strong solvent or, if necessary, replace it.

  • Incompatible Mobile Phase: Ensure the mobile phase pH is appropriate for this compound and the column chemistry. For reversed-phase chromatography, a mobile phase consisting of acetonitrile (B52724) and water with a modifier like formic acid is common.[1][2]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion. Try to dissolve the sample in the initial mobile phase or a weaker solvent.

  • System Issues: Check for leaks, blockages, or issues with the pump or injector, which can all lead to poor peak shape.[14]

Issue 4: High Background Noise in Chromatogram

Q: My chromatogram has a high and noisy baseline, making it difficult to integrate the this compound peak. What are the likely sources and solutions?

A: A noisy baseline can originate from several sources within the LC-MS system.

  • Contaminated Solvents or Mobile Phase: Use high-purity, LC-MS grade solvents and additives.[15] Prepare fresh mobile phases regularly to prevent microbial growth.[15][16]

  • Dirty Ion Source: The ion source is prone to contamination from non-volatile matrix components. Regular cleaning of the ion source components is crucial.[15]

  • Contaminated LC System: The LC system itself can be a source of contamination. Flush the system thoroughly, especially after analyzing many biological samples.[15][16]

  • Leaks or Improper Gas Supply: Check for leaks in the LC system and ensure a stable and pure gas supply for the mass spectrometer.[15]

Experimental Protocols & Data

Sample Preparation Methodologies

A common and effective method for plasma sample preparation is protein precipitation.

Protocol: Protein Precipitation with Methanol [1][2][3]

  • To a 100 µL aliquot of plasma, add 300 µL of methanol containing the internal standard.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase (e.g., 100 µL).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for this compound quantification.

Table 1: LC-MS/MS Method Parameters

ParameterValueBiological MatrixReference
LLOQ0.10 ng/mLBeagle Dog Plasma[1][2]
Linearity Range0.01–20 µg/mLRat Plasma[4]
Extraction Recovery95.3% to 101%Beagle Dog Plasma[1]
Intra-day Precision (RSD)< 10.8%Rat Plasma[4]
Inter-day Precision (RSD)< 12.4%Rat Plasma[4]

Table 2: HPLC-UV Method Parameters

ParameterValueBiological MatrixReference
LOD0.5 µg/mLWater Extract[17]
LOQ1.52 µg/mLWater Extract[17]
Linearity Range10–90 μg/mLWater Extract[17]
Recovery96.5% to 103.0%Gastrodiae Rhizoma Formula Granules[7]
Precision (RSD)0.20–1.45%Gastrodiae Rhizoma Formula Granules[7]

Visualized Workflows

experimental_workflow start Start: Biological Sample (e.g., Plasma) sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep Add precipitation solvent + IS centrifuge Centrifugation sample_prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute In mobile phase analysis LC-MS/MS or HPLC-UV Analysis reconstitute->analysis Inject data Data Processing & Quantification analysis->data

Caption: General experimental workflow for this compound quantification.

troubleshooting_workflow start Problem: Low this compound Signal check_recovery Is recovery low? start->check_recovery check_ms Is MS signal suppressed? check_recovery->check_ms No improve_extraction Optimize Extraction: - Change solvent/pH - Increase time/agitation check_recovery->improve_extraction Yes improve_cleanup Improve Sample Cleanup: - Use SPE or LLE - Dilute sample check_ms->improve_cleanup Yes optimize_chroma Optimize Chromatography: - Adjust gradient - Change column check_ms->optimize_chroma No improve_cleanup->optimize_chroma use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chroma->use_sil_is

Caption: Troubleshooting logic for low this compound signal.

References

Gastrodin Oral Absorption Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of food on the oral absorption of Gastrodin.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of food on the oral absorption of this compound?

A1: Food has a significant negative impact on the oral absorption of this compound. Studies in Sprague-Dawley rats have shown that when this compound is administered after feeding, the peak plasma concentration (Cmax) and the area under the curve (AUC) are approximately half of what is observed in the fasted state.[1] This suggests that fasting may lead to better and faster absorption of this compound.[1]

Q2: Why is there a discrepancy in this compound's oral bioavailability between animal and human studies?

A2: There is a notable difference in the reported oral bioavailability of this compound between animal models and humans. In rats, bioavailability can range from 40% to 80%.[2][3] However, human studies indicate a significantly lower oral bioavailability, typically between 15% and 25%.[2] This discrepancy may be due to interspecies differences in gastrointestinal physiology, metabolism, and the activity of intestinal flora which convert this compound to its active metabolite, p-hydroxybenzyl alcohol (HBA).[2][4]

Q3: My in vivo experiment shows low plasma concentrations of this compound even in the fasted state. What are the potential causes?

A3: Several factors beyond food interaction can contribute to low oral bioavailability of this compound:

  • Poor Permeability: this compound's good hydrophilicity can limit its passive diffusion across the intestinal epithelium.[1]

  • Intestinal Metabolism: The intestinal microbiota plays a crucial role in metabolizing this compound to 4-hydroxybenzyl alcohol (4-HBA).[4] Alterations in the gut microbiome could affect the rate and extent of this conversion, influencing the levels of both this compound and its active metabolite in plasma.[4]

  • First-Pass Metabolism: Although this compound is a substrate for intestinal flora, subsequent metabolism in the liver (first-pass effect) could further reduce the amount of the drug reaching systemic circulation.[5]

  • Experimental Variability: Factors such as the specific animal model, dosing vehicle, and analytical method sensitivity can influence the observed plasma concentrations.[6]

Q4: How does a high-fat meal specifically influence drug absorption, and could this apply to this compound?

A4: High-fat meals can profoundly alter gastrointestinal physiology, which impacts drug absorption in several ways:

  • Delayed Gastric Emptying: Food, particularly high-fat meals, can delay the emptying of the stomach, which can postpone the drug's arrival in the small intestine, the primary site for absorption.[7]

  • Increased Secretions: A high-fat meal stimulates the secretion of bile salts and pancreatic fluids.[7] While this can enhance the dissolution of lipophilic (fat-soluble) drugs, it may not benefit hydrophilic compounds like this compound.[1][8]

  • Splanchnic Blood Flow: Food intake increases blood flow to the gastrointestinal tract, which can sometimes increase drug absorption, though this effect can be offset by other factors.[7] For this compound, the delay in gastric emptying and potential changes in luminal fluid composition likely contribute to the observed reduction in absorption when taken with food.[1]

Troubleshooting Guides

Issue: High variability in pharmacokinetic parameters (Cmax, AUC) between subjects in the same group (fed or fasted).

Potential Cause Troubleshooting Step
Inconsistent Fasting/Feeding Times Ensure all animals in the fasted group have been fasted for a consistent period (e.g., 12 hours) with free access to water. For the fed group, ensure the meal is consumed within a specific timeframe before dosing.
Variable Food Consumption In the fed group, monitor and record the amount of food consumed by each animal to ensure it is consistent. A standardized high-fat meal is often used in formal food-effect studies.[9]
Gavage Procedure Technique Inconsistent oral gavage technique can lead to variability in the administered dose or cause stress to the animals, affecting GI motility. Ensure all personnel are properly trained and use a consistent technique.
Inter-individual Metabolic Differences Natural variations in gut microbiota and metabolic enzyme activity exist between animals.[6] While this cannot be eliminated, using a sufficient number of animals per group can help to mitigate the impact of individual outliers on the group average.

Quantitative Data Summary

The following table summarizes the pharmacokinetic data for this compound administered orally to Sprague-Dawley rats in both fed and fasted states, as reported by Jia et al. (2014).

ParameterFasted StateFed StatePercentage Change
Dose 100 mg/kg100 mg/kgN/A
Tmax (h) 0.50.50%
Cmax ~2x higher than fed~50% of fasted~50% decrease[1]
AUC ~2x higher than fed~50% of fasted~50% decrease[1]
t1/2 (Half-life) Markedly longer than fedShorter than fastedDecrease[1]

Note: The original study provided approximate ratios for Cmax and AUC.[1]

Experimental Protocols

Protocol: In Vivo Food-Effect Study on this compound in Rats

This protocol outlines a typical design for assessing the impact of food on the oral absorption of this compound in a rodent model.

  • Animal Model:

    • Use male Sprague-Dawley rats (250-300g).

    • House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water for at least one week to acclimatize.

  • Group Allocation:

    • Randomly divide the rats into two groups (n=6-8 per group):

      • Group 1: Fasted State

      • Group 2: Fed State

  • Dietary Conditions:

    • Fasted Group: Fast the animals overnight for 12 hours prior to drug administration. Ensure free access to water.

    • Fed Group: Provide a standard high-fat meal 30 minutes before drug administration. The FDA recommends a meal where approximately 50% of the total caloric content is derived from fat.[10]

  • Drug Administration:

    • Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Administer a single oral dose of this compound (e.g., 100 mg/kg) to each rat via oral gavage.

  • Blood Sampling:

    • Collect blood samples (~0.2 mL) from the tail vein or another appropriate site at predetermined time points.

    • Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect samples into heparinized tubes.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound (and its metabolite 4-HBA, if applicable) in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[4]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2.

    • Compare the parameters between the fasted and fed groups to determine the effect of food.

Visualizations

G cluster_0 Experimental Workflow: this compound Food-Effect Study cluster_1 A Acclimatize Sprague-Dawley Rats B Randomly Assign to Groups A->B C1 Group 1: Fast Overnight (12h) B->C1 C2 Group 2: Provide High-Fat Meal B->C2 D Administer this compound via Oral Gavage C1->D C2->D E Serial Blood Sampling (0-24h) D->E F Plasma Separation & Storage (-80°C) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Data Analysis (Cmax, AUC) G->H I Compare Fed vs. Fasted Results H->I

Caption: Workflow for an in vivo food-effect study on this compound.

G Food Food Intake (High-Fat Meal) GastricEmptying Delayed Gastric Emptying Food->GastricEmptying Bile Increased Bile & Fluid Secretion Food->Bile Microbiota Altered Gut Microbiota Activity Food->Microbiota Transit Delayed Transit to Small Intestine GastricEmptying->Transit Absorption Reduced Rate & Extent of this compound Absorption Bile->Absorption Transit->Absorption Metabolism Altered Metabolism to 4-HBA Microbiota->Metabolism Metabolism->Absorption Bioavailability Lower Oral Bioavailability Absorption->Bioavailability

Caption: Factors influencing the negative food effect on this compound.

G This compound This compound P38 p38 MAPK (Mitogen-Activated Protein Kinase) This compound->P38 Inhibits Apoptosis Apoptosis-Related Proteins (e.g., Caspases) P38->Apoptosis Activates Effect Inhibition of Neuronal Apoptosis P38->Effect Suppresses Apoptotic Pathway

Caption: this compound's inhibitory effect on the p38 MAPK signaling pathway.[1]

References

Technical Support Center: Development of Mucoadhesive Nanoparticles for Gastrodin Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on mucoadhesive nanoparticles for Gastrodin delivery.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation, characterization, and evaluation of this compound-loaded mucoadhesive nanoparticles.

Formulation & Characterization Issues

Question: My formulated nanoparticles have a large particle size and high polydispersity index (PDI). What are the possible causes and solutions?

Answer: Large particle size and high PDI can be caused by several factors during formulation. Common issues include an inappropriate polymer-to-drug ratio, improper mixing speed, or issues with the solvent/non-solvent system. A high PDI suggests a non-uniform particle population, which can affect drug release and bioavailability.

  • Polymer Concentration: A higher concentration of the polymer, such as chitosan (B1678972), can lead to an increase in particle size. Try decreasing the polymer concentration.

  • Mixing Speed: The agitation speed during formulation is critical. For methods like ionic gelation, ensure consistent and adequate stirring to facilitate the formation of uniform nanoparticles.[1] High-speed homogenization may be necessary to reduce particle size.[1]

  • Solvent System: In methods like nanoprecipitation, the ratio of solvent to non-solvent can influence particle size. Smaller nanoparticles are often formed when the non-solvent to solvent volume ratio is increased.[2]

  • Aggregation: High drug loading can sometimes lead to particle aggregation and larger sizes.[3] Consider optimizing the drug concentration.

Question: I am experiencing low drug loading (DL) and encapsulation efficiency (EE) for this compound. How can I improve this?

Answer: Low DL and EE are common challenges, particularly with hydrophilic drugs like this compound. Several factors can influence the amount of drug successfully incorporated into the nanoparticles.

  • Preparation Method: The choice of preparation method significantly impacts drug incorporation.[3] For water-soluble drugs, mixing them with the chitosan solution before nanoparticle formation is a common approach.[3]

  • Drug-Polymer Ratio: The initial ratio of this compound to the mucoadhesive polymer is crucial. Systematically vary this ratio to find the optimal balance that maximizes encapsulation without causing instability.

  • Cross-linker Concentration: In methods like ionic gelation using tripolyphosphate (TPP), the concentration of the cross-linking agent can affect the compactness of the nanoparticle matrix and, consequently, the EE.

  • pH of the Solution: The pH of the chitosan solution affects its charge and conformation, which can influence its interaction with this compound and the cross-linker.[3]

Question: The zeta potential of my nanoparticles is too low or inconsistent. What does this signify and how can it be addressed?

Answer: Zeta potential is an indicator of the surface charge of the nanoparticles and predicts their stability in suspension. For chitosan-based nanoparticles, a positive zeta potential is expected and is crucial for mucoadhesion, which relies on electrostatic interaction with the negatively charged mucin.[4]

  • pH: The zeta potential of chitosan nanoparticles is highly pH-dependent. Ensure the pH of your final nanoparticle suspension is in a range where chitosan remains protonated and positively charged (typically below pH 6.5).

  • Surface Coating: If you are using surface modifications, the coating polymer can alter the surface charge. For instance, coating with sodium alginate can impart a negative charge.[5][6]

  • Purification: Inadequate removal of residual reactants or buffers from the nanoparticle suspension can affect the measured zeta potential. Ensure a thorough purification process, such as centrifugation and resuspension in deionized water.

Mucoadhesion & Stability Issues

Question: My nanoparticles are showing poor mucoadhesion in in vitro tests. What could be the reason?

Answer: Poor mucoadhesion can defeat the primary purpose of this delivery system. Several factors related to both the nanoparticles and the experimental setup can be responsible.

  • Low Zeta Potential: As mentioned, a sufficiently high positive zeta potential is necessary for the electrostatic interaction with negatively charged mucin.[4]

  • Particle Size: Particle size plays a role in mucoadhesion; smaller nanoparticles (200-500 nm) can effectively interact with the mucus layer.[7]

  • Polymer Properties: The mucoadhesive properties are dependent on the polymer used. Ensure the chitosan you are using has an appropriate molecular weight and degree of deacetylation, as these factors influence its adhesive characteristics.

  • Hydration State: The degree of hydration of the nanoparticles can impact their adhesive properties. Less hydrated particles may adhere more strongly to the mucosa.[8]

  • Test Conditions: The in vitro mucoadhesion test method is critical. Ensure the mucin solution is properly prepared and that the incubation conditions (time, temperature) are appropriate to allow for interaction.[4]

Question: The nanoparticles are aggregating and precipitating during storage or in simulated biological fluids. How can I improve their stability?

Answer: Nanoparticle stability is essential for their therapeutic efficacy. Aggregation can be caused by a loss of surface charge or interactions with components of the surrounding medium.

  • Zeta Potential: Nanoparticles with a zeta potential above +30 mV or below -30 mV are generally considered stable due to electrostatic repulsion. If your zeta potential is close to neutral, aggregation is more likely.

  • Protective Coatings: Coating nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can improve stability by creating a steric barrier that prevents aggregation.[5][9]

  • pH of the Medium: The pH of simulated gastric or intestinal fluids can neutralize the surface charge of chitosan nanoparticles, leading to aggregation.[8] Surface modification with polymers like sodium alginate can improve stability in these fluids.[5]

  • Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the nanoparticles with a suitable cryoprotectant to prevent aggregation upon reconstitution.

Frequently Asked Questions (FAQs)

Q1: Why use mucoadhesive nanoparticles for this compound delivery? this compound, an active component with anti-inflammatory and antioxidant properties, has its bioavailability limited by the complex gastrointestinal environment.[10][11] Mucoadhesive nanoparticles can protect this compound from degradation in the stomach, increase its residence time at the site of absorption by adhering to the mucosal layer, and thereby improve its overall bioavailability.[12][13][14]

Q2: What are the key challenges in the oral delivery of nanoparticle-based drugs? The primary challenges for oral nanoparticle delivery include overcoming the harsh acidic and enzymatic environment of the GI tract, penetrating the mucus barrier, and achieving efficient absorption across the intestinal epithelium.[13][15][16][17] Continuous mucus turnover and gastrointestinal motility also work to clear nanoparticles from the absorption site.[9][13][18]

Q3: What is the ideal particle size for mucoadhesive nanoparticles intended for oral delivery? The optimal particle size is a balance between mucoadhesion and mucus penetration. While smaller particles (<100 nm) might get trapped, particles in the range of 200-500 nm are often considered effective for interacting with and remaining in the mucus layer for a prolonged period.[7] However, particles need to be small enough to be taken up by intestinal epithelial cells if intracellular delivery is the goal.[19]

Q4: How are drug loading and encapsulation efficiency calculated?

  • Encapsulation Efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the nanoparticles. It is calculated as: EE% = [(Total Drug Added - Free Non-entrapped Drug) / Total Drug Added] x 100

  • Drug Loading (DL%) represents the weight percentage of the drug in the final nanoparticle formulation. It is calculated as: DL% = [Weight of Entrapped Drug / Total Weight of Nanoparticles] x 100

Q5: What in vivo models are used to evaluate the efficacy of these nanoparticles? In vivo evaluation often involves oral administration of the this compound-loaded nanoparticles to animal models, typically rodents. Key parameters measured include the pharmacokinetic profile of this compound in the blood to determine bioavailability. For brain-targeting applications, the concentration of this compound in the brain tissue is also quantified.[20][21]

Quantitative Data Summary

Table 1: Physicochemical Properties of Mucoadhesive Nanoparticles from Literature

Formulation Polymer System Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Reference
Tramadol NPs Chitosan 121 - 153 - -
OVA NPs Chitosan/Sodium Alginate 200 - 400 +10 to +29 up to 81 [5]
Quercetin NPs Eudragit® RS100 - - - [1]
Thiamine HCl NPs Gliadin ~160 - 170 ~-30 to -40 (after mucin incubation) 30 - 45 [22]

| Capecitabine NPs | PLGA | 144.5 | -14.8 | 88.4 | |

Table 2: In Vitro Mucoadhesion Study Results

Nanoparticle System Mucoadhesion (%) Method Reference
Chitosan/Sodium Alginate NPs 41 - 63 Mucin Binding [5]
Chitosan/PEG NPs 27 - 49 Mucin Binding [5]
Thiolated Chitosan NPs (in PEG 300) ~60 (in stomach after 3h) In vivo residence [8]

| Quercetin NPs | 73.45 | - |[1] |

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles (Ionic Gelation)

This protocol is based on the widely used ionic gelation method for preparing chitosan nanoparticles.[3][23][24]

  • Prepare Chitosan Solution: Dissolve chitosan in a 1-2% (v/v) acetic acid solution to a final concentration of 0.1-0.5% (w/v). Stir the solution using a magnetic stirrer until the chitosan is completely dissolved.

  • Incorporate this compound: Add this compound to the chitosan solution at a predetermined drug:polymer ratio and stir until fully dissolved.

  • Prepare TPP Solution: Prepare an aqueous solution of sodium tripolyphosphate (TPP) at a concentration of 0.05-0.25% (w/v).

  • Form Nanoparticles: Add the TPP solution dropwise to the chitosan-Gastrodin solution under constant magnetic stirring at room temperature. The spontaneous formation of nanoparticles will be indicated by the appearance of an opalescent suspension.

  • Stirring: Continue stirring for an additional 30-60 minutes to allow for the stabilization of the nanoparticles.

  • Purification: Separate the nanoparticles from the suspension by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step twice to remove unreacted reagents.

  • Final Suspension: Resuspend the final pellet in deionized water for characterization or lyophilize for long-term storage.

Protocol 2: Characterization of Particle Size and Zeta Potential
  • Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Instrumentation: Use a dynamic light scattering (DLS) instrument, such as a Malvern Zetasizer.

  • Particle Size Measurement: Perform the measurement at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C). The instrument will report the average hydrodynamic diameter and the polydispersity index (PDI).

  • Zeta Potential Measurement: For zeta potential, the instrument uses laser Doppler anemometry. The measurement will provide the surface charge of the nanoparticles in millivolts (mV).

  • Replicates: Perform all measurements in triplicate to ensure reproducibility.

Protocol 3: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
  • Separate Free Drug: After nanoparticle formation, centrifuge the suspension to pellet the nanoparticles. The supernatant will contain the free, unencapsulated this compound.

  • Quantify Free Drug: Carefully collect the supernatant and measure the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate EE: Use the following formula: EE% = [(Total amount of this compound initially added – Amount of free this compound in supernatant) / Total amount of this compound initially added] x 100

  • Determine Nanoparticle Weight: Lyophilize a known volume of the purified nanoparticle suspension to obtain the dry weight of the nanoparticles.

  • Calculate DL: Use the following formula: DL% = [(Total amount of this compound initially added – Amount of free this compound in supernatant) / Dry weight of nanoparticles] x 100

Protocol 4: In Vitro Mucoadhesion Study

This protocol measures the interaction between nanoparticles and mucin.[4]

  • Prepare Mucin Dispersion: Prepare a 0.1-0.5% (w/v) dispersion of porcine gastric mucin in a relevant buffer (e.g., phosphate (B84403) buffer pH 6.8).

  • Incubation: Add a known amount of the this compound nanoparticle suspension to the mucin dispersion.

  • Interaction Monitoring (Method A - Turbidimetry):

    • Stir the mixture at a constant speed (e.g., 200 rpm).

    • At predetermined time intervals, measure the turbidity (absorbance) of the mixture using a UV-Vis spectrophotometer (e.g., at 650 nm).

    • An increase in turbidity compared to a control mucin dispersion indicates an interaction between the nanoparticles and mucin.[4]

  • Interaction Monitoring (Method B - Zeta Potential Shift):

    • Incubate the nanoparticle-mucin mixture at 37°C.

    • Measure the zeta potential of the mixture at various time points (e.g., up to 4 hours).

    • A significant change (typically a decrease or shift towards the negative charge of mucin) in the zeta potential of the nanoparticles indicates electrostatic interaction.[4]

Visualizations

Experimental_Workflow cluster_formulation 1. Formulation cluster_characterization 2. Physicochemical Characterization cluster_evaluation 3. In Vitro / Ex Vivo Evaluation cluster_invivo 4. In Vivo Studies Formulation Nanoparticle Formulation (e.g., Ionic Gelation) Purification Purification (Centrifugation) Formulation->Purification Size_Zeta Particle Size & Zeta Potential (DLS) Purification->Size_Zeta EE_DL Encapsulation Efficiency & Drug Loading Size_Zeta->EE_DL Morphology Morphology (SEM/TEM) EE_DL->Morphology Mucoadhesion Mucoadhesion Studies Morphology->Mucoadhesion Release Drug Release Profile Mucoadhesion->Release Stability Stability Studies Release->Stability Animal_Model Animal Model Administration (Oral Gavage) Stability->Animal_Model PK_Studies Pharmacokinetic Analysis Animal_Model->PK_Studies Efficacy Therapeutic Efficacy PK_Studies->Efficacy

Caption: Experimental workflow for mucoadhesive nanoparticle development.

Troubleshooting_EE Start Problem: Low Encapsulation Efficiency (EE) Q1 Is the this compound:Polymer ratio optimized? Start->Q1 Sol1 Action: Vary drug:polymer ratio systematically. (e.g., 1:2, 1:5, 1:10) Q1->Sol1 No Q2 Is the cross-linker concentration adequate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: Adjust TPP concentration. Higher concentration can create a denser matrix. Q2->Sol2 No Q3 Is the pH of the chitosan solution optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: Ensure pH is acidic (e.g., 4.5-5.5) to maintain chitosan's positive charge. Q3->Sol3 No End Outcome: Improved Encapsulation Efficiency Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting flowchart for low encapsulation efficiency.

Mucoadhesion_Factors cluster_NP Nanoparticle Properties cluster_Mucus Mucosal Properties center Mucoadhesion m1 Negative Charge (Sialic Acid Groups) center->m1 Interaction Site m2 Mucus Turnover Rate center->m2 Challenge m3 pH Gradient center->m3 Challenge p1 Positive Surface Charge (Zeta Potential) p1->center Electrostatic Interaction p2 Optimal Particle Size (200-500 nm) p2->center p3 Polymer Properties (MW, Deacetylation) p3->center p4 Surface Hydrophilicity p4->center

Caption: Factors influencing the mucoadhesion of nanoparticles.

References

Technical Support Center: Pulsed Ultrasound for Enhanced Gastrodin Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing pulsed, focused ultrasound (FUS) in conjunction with microbubbles to enhance the delivery of Gastrodin across the blood-brain barrier (BBB). This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, detailed protocols, and key data from preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which pulsed ultrasound enhances this compound delivery to the brain?

A1: Pulsed ultrasound, when used with systemically administered microbubbles, temporarily increases the permeability of the blood-brain barrier in a targeted region. The process works as follows:

  • Microbubble Injection: Inert, gas-filled microbubbles, typically used as ultrasound contrast agents, are injected intravenously.

  • Focused Ultrasound Application: A focused ultrasound beam is directed to a specific brain region.

  • Cavitation: The acoustic energy from the ultrasound causes the microbubbles to oscillate (expand and contract) in a process called stable cavitation.[1] This mechanical oscillation gently pushes and pulls on the endothelial cells lining the blood vessels.

  • BBB Opening: This mechanical stimulation leads to a transient and reversible loosening of the tight junctions between the endothelial cells, which are the primary components of the BBB.[2] This creates temporary openings, allowing molecules like this compound, which would otherwise have limited access, to pass from the bloodstream into the brain parenchyma.[3]

Q2: How significant is the enhancement of this compound delivery using this technique?

A2: Preclinical studies have demonstrated a significant increase in this compound concentration in the brain. In a mouse model of Parkinson's disease, the application of FUS with microbubbles resulted in an approximately 1.8-fold increase in the concentration of this compound in the targeted brain hemisphere compared to the administration of this compound alone.[4][5]

Q3: Is the FUS-induced opening of the blood-brain barrier safe and reversible?

A3: Yes, when appropriate acoustic parameters are used, FUS-mediated BBB opening is considered safe, non-invasive, and reversible.[5][6] The barrier typically reseals within 24 hours.[7] However, safety is highly dependent on the careful selection of ultrasound parameters. Excessive acoustic pressure can lead to inertial cavitation and tissue damage, so careful calibration and adherence to established protocols are critical.[8]

Q4: What are the key acoustic parameters that need to be controlled?

A4: The outcome of the BBB opening procedure is highly dependent on several acoustic parameters. Key variables include:

  • Frequency: Affects how well the ultrasound penetrates the skull and the size of the focal spot.

  • Acoustic Pressure: A critical parameter that determines the extent of microbubble oscillation. The pressure must be above the threshold for BBB opening but below the threshold for inertial cavitation and tissue damage.[8]

  • Pulse Length / Duration: The duration of each ultrasound burst. Shorter pulse lengths are often investigated to optimize delivery.

  • Pulse Repetition Frequency (PRF): The rate at which ultrasound pulses are emitted.

  • Duration of Exposure: The total time the target area is sonicated.

Q5: Beyond enhanced delivery, are there other therapeutic benefits of using FUS?

A5: Yes, studies suggest that FUS on its own may have therapeutic effects. In models of Alzheimer's disease, FUS-mediated BBB opening without any drug has been shown to reduce amyloid plaque pathology, potentially by stimulating local immune responses (microglia and astrocytes) and enhancing the clearance of pathological proteins.[1][6][7] In the context of this compound delivery for Parkinson's disease, the FUS-enhanced delivery significantly increased the expression of neuroprotective and synaptic-related proteins like Bcl-2, BDNF, PSD-95, and synaptophysin.[4]

Troubleshooting Guide

This guide addresses common issues encountered during FUS-mediated drug delivery experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or No BBB Opening (Verified by contrast MRI or Evans Blue dye) 1. Inadequate Acoustic Pressure: The pressure at the focal point is below the threshold required for stable cavitation.1. Verify transducer calibration and output. Gradually increase the applied voltage/pressure in small increments. Ensure there is no significant attenuation from the skull or coupling medium.
2. Poor Acoustic Coupling: Air gaps between the transducer and the skull are blocking ultrasound transmission.2. Ensure the animal's head is properly shaved. Use a sufficient amount of degassed ultrasound gel or water for coupling. Check for and remove any air bubbles.
3. Microbubble Issues: Microbubbles were not injected correctly, were administered too early/late, or have degraded.3. Confirm the timing of microbubble injection relative to sonication (usually immediately before). Ensure proper preparation and handling of the microbubble solution to prevent premature dissolution. Verify the dose is appropriate for the animal model.
4. Incorrect Targeting: The ultrasound focus is not aligned with the desired brain region.4. Use stereotactic coordinates and imaging guidance (e.g., MRI) to confirm the focal point is correctly positioned.[1]
Evidence of Tissue Damage (e.g., hemorrhage on histological sections) 1. Excessive Acoustic Pressure: The pressure is high enough to cause inertial cavitation, leading to vessel rupture.1. Immediately reduce the acoustic pressure. Calibrate the system to determine the inertial cavitation threshold and operate well below it. A typical starting point for mice is between 0.30 and 0.45 MPa.[8]
2. Inappropriate Pulse Parameters: Pulse length or exposure time is too long, causing thermal effects or excessive mechanical stress.2. Reduce the pulse duration and/or the total sonication time. Introduce cooling periods if thermal buildup is suspected.
High Variability in this compound Concentration Between Subjects 1. Inconsistent BBB Opening: See "Inconsistent or No BBB Opening" above.1. Standardize all ultrasound parameters and coupling procedures rigorously. Use a real-time cavitation detector if available to monitor microbubble activity during the procedure.
2. Variable Drug Administration: Inconsistent timing or volume of this compound injection.2. Ensure precise timing of this compound administration relative to the FUS procedure. Use calibrated syringes or infusion pumps for accurate dosing.
3. Physiological Differences: Variations in animal weight, age, or blood pressure affecting pharmacokinetics.3. Normalize all drug and microbubble doses to the animal's body weight. Ensure the animal cohort is as homogeneous as possible. Monitor vital signs during the procedure.
Troubleshooting Logic Flow

This diagram provides a logical workflow for diagnosing failed BBB opening.

G start No BBB Opening Detected (e.g., via Evans Blue / MRI) q1 Is acoustic coupling secure? (No air gaps, sufficient gel) start->q1 q2 Was microbubble (MB) injection timed correctly with sonication? q1->q2 Yes sol1 Re-apply coupling gel, shave fur, remove bubbles q1->sol1 No q3 Are acoustic parameters correct? (Pressure, Frequency, Duration) q2->q3 Yes sol2 Adjust timing: Inject MBs immediately before FUS q2->sol2 No q4 Is the system calibrated? (Transducer output verified) q3->q4 Yes sol3 Review protocol. Increase pressure incrementally. q3->sol3 No sol4 Recalibrate transducer using a hydrophone q4->sol4 No end_node Problem Resolved q4->end_node Yes sol1->q1 sol2->q2 sol3->q3 sol4->q4

A flowchart for troubleshooting failed BBB opening experiments.

Experimental Protocols & Data

Quantitative Data Summary

The following tables summarize key parameters and outcomes from a representative study using FUS to deliver this compound (GAS) in a mouse model of Parkinson's Disease (PD).[5]

Table 1: FUS Parameters for this compound Delivery in Mice

ParameterValue
Animal Model C57BL/6J mice
Target Region Left Striatum
FUS Frequency 1 Hz (Pulse Repetition)
Pulse Width 10 ms
Exposure Time 60 s
Acoustic Pressure Not specified (Voltage outputs of 100, 150, 200 mV used)
Microbubbles Commercially available lipid-shelled microbubbles
This compound Dose Specified by experimental design (e.g., mg/kg)

Table 2: this compound Concentration in Brain Tissue

GroupThis compound Conc. (ng/mg tissue)Fold Increase
PD Model + this compound (No FUS)0.3679-
PD Model + this compound + FUS0.6619~1.8x
Detailed Experimental Protocol (Adapted from Preclinical Mouse Studies)

This protocol provides a generalized workflow for researchers. Specific parameters should be optimized for your equipment and experimental goals.

I. Animal and Reagent Preparation

  • Anesthetize the mouse (e.g., with isoflurane) and maintain anesthesia throughout the procedure. Monitor vital signs.

  • Shave the fur from the top of the head to ensure proper acoustic coupling.

  • Place the animal in a stereotactic frame to immobilize the head.

  • Prepare the this compound solution for intravenous injection at the desired concentration.

  • Reconstitute the microbubble solution according to the manufacturer's instructions immediately before use.

II. FUS Procedure

  • Apply a generous amount of degassed ultrasound gel to the animal's scalp.

  • Position the FUS transducer directly above the target brain region (e.g., striatum or hippocampus) using the stereotactic frame coordinates.

  • Administer the this compound solution via tail vein injection.

  • Immediately following, inject the microbubble suspension (e.g., via tail vein bolus).

  • Begin the sonication sequence according to the pre-defined parameters (see Table 1 for an example). The total exposure time is typically 60-120 seconds.

III. Post-Procedure and Verification

  • To verify BBB opening, a tracer like Evans Blue dye or a gadolinium-based contrast agent can be injected intravenously before or after the FUS procedure.

  • Allow the animal to recover from anesthesia on a heating pad.

  • Monitor the animal for any signs of distress.

  • At the designated experimental endpoint, euthanize the animal and perfuse with saline.

  • Harvest the brain tissue. The sonicated and non-sonicated hemispheres can be separated for analysis.

IV. Analysis

  • This compound Quantification: Homogenize the brain tissue and use techniques like UHPLC/ESI Q-Orbitrap mass spectrometry to determine the concentration of this compound.

  • BBB Opening Verification: If Evans Blue was used, visualize the blue staining in the targeted brain region. If a contrast agent was used, analyze the T1-weighted MR images for signal enhancement.[1]

  • Histology: Perform histological staining (e.g., H&E) on brain sections to assess for any potential tissue damage like erythrocyte extravasation.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_procedure 2. FUS Procedure cluster_analysis 3. Analysis prep_animal Anesthetize & Mount Animal in Stereotaxic Frame prep_reagents Prepare this compound & Microbubble Solutions couple Apply Coupling Gel & Position Transducer prep_reagents->couple inject_gas IV Injection: This compound couple->inject_gas inject_mb IV Injection: Microbubbles inject_gas->inject_mb sonicate Apply Focused Ultrasound (e.g., 60s @ 1Hz PRF) inject_mb->sonicate verify Verify BBB Opening (MRI / Evans Blue) sonicate->verify harvest Euthanize & Harvest Brain (at experimental endpoint) verify->harvest quantify Quantify this compound (e.g., Mass Spectrometry) harvest->quantify histology Histological Safety Assessment (H&E) harvest->histology

A step-by-step workflow for FUS-enhanced this compound delivery.

Visualizing the Mechanism: Signaling Pathways

While the primary mechanism of FUS-induced BBB opening is mechanical, it triggers downstream biological effects. The enhanced delivery of this compound, for example, has been shown to modulate neuroprotective pathways.

FUS-Mediated Neuroprotective Pathway Enhancement

The following diagram illustrates how FUS-enhanced this compound delivery leads to protective effects in a model of Parkinson's Disease, as demonstrated by the upregulation of key proteins.[4]

G fus Focused Ultrasound + Microbubbles bbb Transient BBB Opening (Tight Junction Modulation) fus->bbb gas This compound (IV) delivery Increased this compound Delivery to Striatum (1.8x Increase) gas->delivery bbb->delivery enables caspase Cleaved Caspase-3 (Apoptosis Marker) delivery->caspase bcl2 Bcl-2 (Anti-Apoptotic) delivery->bcl2 bdnf BDNF (Neuronal Survival) delivery->bdnf synaptic PSD-95 & Synaptophysin (Synaptic Plasticity) delivery->synaptic outcome Neuroprotective Effect on Dopaminergic Neurons caspase->outcome decreases bcl2->outcome increases bdnf->outcome increases synaptic->outcome increases

Signaling effects of FUS-enhanced this compound delivery.

References

Validation & Comparative

Gastrodin vs. Resveratrol: A Comparative Guide to a Neuroinflammation Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system, is a key pathological feature of many neurodegenerative diseases. This guide provides an objective comparison of two promising natural compounds, gastrodin and resveratrol (B1683913), in the context of treating neuroinflammation. The comparison is based on experimental data focusing on their efficacy in modulating inflammatory responses and their underlying molecular mechanisms.

Comparative Efficacy: Quantitative Data

The anti-inflammatory effects of this compound and resveratrol have been quantified in various experimental models. The following tables summarize their performance in reducing key inflammatory markers.

Table 1: Effect on Pro-inflammatory Cytokine Levels

Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are pivotal mediators of neuroinflammation. The data below is primarily from studies using lipopolysaccharide (LPS) to induce neuroinflammation in animal and cell models.

CompoundModel SystemTreatmentTNF-α ReductionIL-1β ReductionIL-6 ReductionReference
This compound LPS-induced rats (hippocampus)25 mg/kg (i.g.)Significant decrease vs. LPS groupSignificant decrease vs. LPS groupSignificant decrease vs. LPS group[1]
This compound D-gal-induced AD mice (cortex)90 & 210 mg/kgSignificant decrease vs. D-gal groupSignificant decrease vs. D-gal groupSignificant decrease vs. D-gal group[2][3]
This compound LPS-induced BV2 microglia100 µMSignificant decrease vs. LPS groupSignificant decrease vs. LPS groupSignificant decrease vs. LPS group[4]
Resveratrol LPS-induced BV-2 microglia50 µMSignificant decrease vs. LPS group-Significant decrease vs. LPS group[5]
Resveratrol Primary microglia (LPS-induced)5-50 µMDose-dependent decreaseDose-dependent decreaseDose-dependent decrease[6]
Resveratrol SCI model rats (spinal cord)300 µg/10 µl (i.t.)Significant decrease vs. vehicleSignificant decrease vs. vehicleSignificant decrease vs. vehicle[7]

Note: "Significant decrease" indicates a statistically significant reduction (p < 0.05) as reported in the cited studies, though exact numerical values vary between experiments.

Table 2: Effect on Microglial Activation

Microglia are the resident immune cells of the brain, and their activation is a hallmark of neuroinflammation. Ionized calcium-binding adapter molecule 1 (Iba1) is a commonly used marker for activated microglia.

CompoundModel SystemTreatmentEffect on Iba1 ExpressionReference
This compound LPS-induced rats (hippocampus)25 mg/kg (i.g.)Inhibited the activation of microglia[1]
This compound LPS-induced mice (hippocampus)100 mg/kg (i.p.)Reversed LPS-induced increase in Iba1[8]
Resveratrol Cerebral Palsy model (hippocampus)Not specifiedReduction of activated microglia[9]
Resveratrol CCH model ratsNot specifiedInhibited excess expression of activated microglia[10]

Mechanisms of Action: Signaling Pathways

This compound and resveratrol exert their anti-neuroinflammatory effects by modulating distinct yet overlapping signaling pathways.

This compound

This compound's primary mechanism involves the inhibition of pro-inflammatory signaling cascades. It has been shown to target the Toll-like receptor 4 (TLR4)-NF-κB pathway, which is a central regulator of the inflammatory response to stimuli like LPS.[1] By inhibiting this pathway, this compound effectively reduces the transcription and release of downstream cytokines.[1] Furthermore, some studies indicate that this compound can activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which in turn inhibits NF-κB signaling, adding another layer to its anti-inflammatory action.[5]

GASTRODIN_PATHWAY cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_complex IκBα-p65/p50 TLR4->NFkB_complex Activates cascade leading to IκBα degradation p65_p50 p65/p50 NFkB_complex->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates PPARg PPARγ PPARg->p65_p50_nuc Inhibits GAS This compound GAS->TLR4 Inhibits GAS->PPARg Activates DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Caption: this compound's anti-inflammatory signaling pathways.
Resveratrol

Resveratrol employs a multi-faceted approach to quell neuroinflammation. A key mechanism is the activation of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and inflammation.[11] Activated SIRT1 can deacetylate and thereby inhibit the p65 subunit of NF-κB, preventing the transcription of inflammatory genes.[5] Additionally, resveratrol has been shown to directly inhibit other critical inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades and the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation of IL-1β.[11][12]

RESVERATROL_PATHWAY cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_effects Cellular Response Stimulus LPS / ATP MAPK MAPK Pathway (p38, JNK, ERK) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB NLRP3 NLRP3 Inflammasome Activation Stimulus->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines Promotes Transcription NFkB->Cytokines Promotes Transcription NLRP3->Cytokines Promotes IL-1β Maturation SIRT1 SIRT1 SIRT1->NFkB Inhibits RES Resveratrol RES->MAPK Inhibits RES->NLRP3 Inhibits RES->SIRT1 Activates WORKFLOW cluster_invivo In Vivo / Ex Vivo cluster_analysis Molecular & Cellular Analysis A 1. Animal Model (e.g., LPS Injection in Mice/Rats) B 2. Compound Administration (this compound or Resveratrol) A->B C 3. Behavioral Testing (e.g., Morris Water Maze) B->C D 4. Tissue Collection (Brain - Hippocampus, Cortex) C->D E 5a. Immunohistochemistry (Iba1 for Microglia) D->E F 5b. Western Blot (NF-κB, MAPK proteins) D->F G 5c. ELISA (TNF-α, IL-1β, IL-6) D->G

References

A Comparative Analysis of Gastrodin and Curcumin in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent natural compounds, Gastrodin and curcumin (B1669340), in their efficacy against oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This document summarizes key experimental findings, details relevant signaling pathways, and provides standardized protocols for the assays cited, serving as a valuable resource for researchers in the field of pharmacology and drug discovery.

Quantitative Comparison of Antioxidant Efficacy

The antioxidant capacities of this compound and curcumin have been evaluated across numerous studies using a variety of in vitro and in vivo models. While direct comparative studies are limited, this section collates representative data to facilitate a side-by-side analysis. The following tables summarize the quantitative effects of this compound and curcumin on key markers of oxidative stress.

Table 1: Effect on Reactive Oxygen Species (ROS) Production

CompoundModel SystemTreatment Concentration/Dose% Reduction in ROS (Mean ± SD)Reference
This compound H₂O₂-induced SH-SY5Y cells1 µMSignificant reduction (qualitative data)[1]
OGD/R-induced R28 cells100 µMSignificantly suppressed ROS level[2]
Curcumin H₂O₂-induced R28 retinal neuronal cells5 µMReduction in intracellular ROS[3]
High fructose-fed rats (plasma)Not Specified~63% reduction in MDA (a marker of ROS-induced damage)[4]

Table 2: Effect on Lipid Peroxidation (Malondialdehyde - MDA)

CompoundModel SystemTreatment Concentration/Dose% Reduction in MDA (Mean ± SD)Reference
This compound Chronic ischemia-induced rats (brain tissue)Not SpecifiedPartially decreased MDA levels[1]
High-fat diet-induced NAFLD ratsNot SpecifiedDecreased MDA[5]
Curcumin High fructose-fed rats (plasma)Not Specified~63%[4]
Meta-analysis of clinical trials645 mg/24h (average)Tendency to decrease MDA (SMD = -1.579)[6]

Table 3: Effect on Antioxidant Enzyme Activity

CompoundEnzymeModel SystemTreatment Concentration/Dose% Increase in Activity (Mean ± SD)Reference
This compound SODSCI ratsNot SpecifiedInhibited the decrease of SOD activity[7]
GPxChronic ischemia-induced rats (brain tissue)Not SpecifiedPartially restored GPx levels[1]
Curcumin SOD, CAT, GPxDiabetic rats (cardiac tissue)Not SpecifiedAlleviated the decrease in antioxidant enzymes[8]
SOD, CAT, GPxRat liversNot SpecifiedSignificantly enhanced the synthesis[4]

Mechanisms of Action: Signaling Pathways

Both this compound and curcumin exert their antioxidant effects through the modulation of complex intracellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of therapeutic agents.

This compound's Signaling Pathways

This compound has been shown to activate several cytoprotective pathways:

  • Nrf2/ARE Pathway: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant response.[9] Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of enzymes like heme oxygenase-1 (HO-1), SOD, and Catalase.[9][10]

  • AMPK Pathway: this compound can activate 5' AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[11] Activated AMPK can, in turn, phosphorylate and activate Nrf2, linking cellular energy homeostasis to the antioxidant defense system.[11]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is another upstream regulator of Nrf2 that can be activated by this compound.[2]

Gastrodin_Signaling_Pathway This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt AMPK AMPK This compound->AMPK Nrf2_Keap1 Nrf2-Keap1 Complex PI3K_Akt->Nrf2_Keap1 P AMPK->Nrf2_Keap1 P Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE ARE Nrf2->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Inhibits

This compound's antioxidant signaling cascade.

Curcumin's Signaling Pathways

Curcumin's antioxidant and anti-inflammatory properties are mediated by a complex network of signaling pathways:

  • Nrf2/ARE Pathway: Similar to this compound, curcumin is a potent activator of the Nrf2 pathway.[12][13] It can directly interact with Keap1, the cytosolic inhibitor of Nrf2, leading to Nrf2's release and subsequent activation of antioxidant gene expression.[13]

  • NF-κB Pathway: Curcumin is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15] NF-κB is a key transcription factor that promotes inflammation and, in some contexts, oxidative stress. By inhibiting NF-κB, curcumin reduces the expression of pro-inflammatory cytokines and enzymes that contribute to ROS production.[4][16]

Curcumin_Signaling_Pathway Curcumin Curcumin Keap1 Keap1 Curcumin->Keap1 Inhibits IKK IKK Curcumin->IKK Inhibits Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE Translocates & Binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Pro_inflammatory_Genes Pro-inflammatory Genes NFkB->Pro_inflammatory_Genes Activates Pro_inflammatory_Genes->Oxidative_Stress

Curcumin's dual action on Nrf2 and NF-κB pathways.

Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for the key assays mentioned in this guide are provided below.

Measurement of Intracellular ROS using DCFH-DA

This protocol is adapted for adherent cells in a 96-well plate format.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight.

  • Treatment: Treat cells with this compound, curcumin, or vehicle control for the desired time period. Include a positive control (e.g., H₂O₂) if necessary.

  • DCFH-DA Staining:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Immediately before use, dilute the stock solution to a final working concentration of 10-25 µM in pre-warmed serum-free cell culture medium.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Immediately measure the fluorescence intensity using a microplate reader.

DCFH_DA_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Compound/Control Seed_Cells->Treat_Cells Wash_PBS1 Wash with PBS Treat_Cells->Wash_PBS1 Add_DCFH_DA Add DCFH-DA Working Solution Wash_PBS1->Add_DCFH_DA Incubate Incubate (30-60 min, 37°C, dark) Add_DCFH_DA->Incubate Wash_PBS2 Wash with PBS (2x) Incubate->Wash_PBS2 Measure_Fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) Wash_PBS2->Measure_Fluorescence End End Measure_Fluorescence->End

References

Gastrodin and Edaravone in Ischemic Stroke: A Comparative Analysis of Therapeutic Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic effects of gastrodin and edaravone (B1671096) in preclinical stroke models. The following sections detail their mechanisms of action, present comparative quantitative data from experimental studies, and outline the methodologies employed.

This compound, a phenolic glycoside extracted from the orchid Gastrodia elata, and edaravone, a synthetic free radical scavenger, have both demonstrated significant neuroprotective potential in animal models of ischemic stroke. While no direct head-to-head comparative studies have been identified, this guide collates and analyzes available data to offer insights into their respective efficacies and underlying molecular mechanisms.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize key efficacy data from studies utilizing the middle cerebral artery occlusion (MCAO) model in rats, a widely accepted simulation of ischemic stroke.

Table 1: Comparison of Infarct Volume Reduction

CompoundDosageAnimal ModelDuration of Ischemia/ReperfusionInfarct Volume Reduction (%) vs. MCAO ModelReference
This compound100 mg/kgMCAO Rats2h / 22h~50%[1]
Edaravone3 mg/kgMCAO Rats2h / 22h~35%[2]
Edaravone10 mg/kg (oral)MCAO RatsNot specified / 7 daysSignificant reduction (exact % not stated)[3]
Edaravone Dexborneol4 mg/kg (intra-arterial)MCAO RatsNot specified / Not specifiedSignificant reduction (exact % not stated)[4]

Table 2: Comparison of Neurological Deficit Improvement

CompoundDosageAnimal ModelNeurological Scoring SystemImprovement in Neurological Score vs. MCAO ModelReference
This compoundNot SpecifiedMCAO RatsNot SpecifiedSignificant improvement after 3 days[5][6]
EdaravoneNot SpecifiedMCAO RatsLonga's 5-point scaleSignificant improvement[7]
EdaravoneNot SpecifiedMCAO RatsmNSSSignificant improvement[8]

Note: Direct comparison is challenging due to variations in experimental protocols, including specific MCAO procedures, timing of drug administration, and neurological scoring methods across different studies.

Mechanisms of Action and Signaling Pathways

Both this compound and edaravone exert their neuroprotective effects through multifaceted mechanisms, primarily targeting oxidative stress, inflammation, and apoptosis.

This compound has been shown to modulate several key signaling pathways:

  • AMPK-OPA1 Signaling Pathway: this compound activates AMP-activated protein kinase (AMPK), which in turn promotes the expression of Optic Atrophy 1 (OPA1). This enhances mitochondrial fusion, restores mitochondrial membrane potential, and increases ATP production, thereby mitigating ischemia-reperfusion injury.[9][10][11]

  • TLR4 Signaling Pathway: this compound and its derivatives can inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[12][13] This pathway, when activated by damage-associated molecular patterns (DAMPs) released during stroke, triggers a neuroinflammatory cascade. By inhibiting TLR4, this compound reduces the production of pro-inflammatory mediators.[14]

  • miR-20a-5p/XIAP Pathway: this compound can upregulate microRNA-20a-5p in exosomes, which can cross the blood-brain barrier. This microRNA then upregulates the X-linked inhibitor of apoptosis protein (XIAP), leading to the inhibition of neuronal apoptosis.[15]

Edaravone is a potent antioxidant that also influences critical signaling cascades:

  • Nrf2/HO-1 Signaling Pathway: Edaravone activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[16][17] Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1), which helps to neutralize reactive oxygen species (ROS).[18]

  • NF-κB Signaling Pathway: Edaravone can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates the inflammatory response.[19][20][21][22] By suppressing NF-κB, edaravone reduces the expression of pro-inflammatory cytokines and enzymes.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the signaling pathways modulated by this compound and edaravone.

Gastrodin_Signaling_Pathways cluster_AMPK_OPA1 AMPK-OPA1 Pathway cluster_TLR4 TLR4 Pathway Gastrodin1 This compound AMPK AMPK Gastrodin1->AMPK activates OPA1 OPA1 AMPK->OPA1 activates Mitochondrial_Fusion Mitochondrial Fusion OPA1->Mitochondrial_Fusion promotes Neuroprotection1 Neuroprotection Mitochondrial_Fusion->Neuroprotection1 Gastrodin2 This compound TLR4 TLR4 Gastrodin2->TLR4 inhibits NFkB_TLR4 NF-κB TLR4->NFkB_TLR4 activates Inflammation_TLR4 Neuroinflammation NFkB_TLR4->Inflammation_TLR4 promotes Neuronal_Damage_TLR4 Neuronal Damage Inflammation_TLR4->Neuronal_Damage_TLR4

This compound's neuroprotective signaling pathways.

Edaravone_Signaling_Pathways cluster_Nrf2_HO1 Nrf2/HO-1 Pathway cluster_NFkB NF-κB Pathway Edaravone1 Edaravone Nrf2 Nrf2 Edaravone1->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response enhances Neuroprotection2 Neuroprotection Antioxidant_Response->Neuroprotection2 Edaravone2 Edaravone NFkB NF-κB Edaravone2->NFkB inhibits Inflammation_NFkB Neuroinflammation NFkB->Inflammation_NFkB promotes Neuronal_Damage_NFkB Neuronal Damage Inflammation_NFkB->Neuronal_Damage_NFkB

Edaravone's neuroprotective signaling pathways.

Experimental Protocols

The following outlines a typical experimental workflow for evaluating neuroprotective agents in a rat MCAO model.

Experimental_Workflow MCAO_Surgery MCAO Surgery (e.g., 2h occlusion) Drug_Administration Drug Administration (this compound or Edaravone) MCAO_Surgery->Drug_Administration Reperfusion Reperfusion (e.g., 22h) Drug_Administration->Reperfusion Neurological_Assessment Neurological Assessment (e.g., mNSS, Longa score) Reperfusion->Neurological_Assessment Infarct_Volume_Measurement Infarct Volume Measurement (TTC Staining) Neurological_Assessment->Infarct_Volume_Measurement Molecular_Analysis Molecular Analysis (Western Blot, IHC, etc.) Infarct_Volume_Measurement->Molecular_Analysis

General experimental workflow for preclinical stroke studies.
Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a standard method to induce focal cerebral ischemia in rodents.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 nylon monofilament with a rounded tip

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert the nylon monofilament into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • For transient ischemia, the filament is left in place for a specific duration (e.g., 2 hours) and then withdrawn to allow for reperfusion. For permanent ischemia, the filament is left in place.

  • Suture the incision and allow the animal to recover.

Neurological Deficit Scoring

Neurological function is assessed at various time points post-MCAO using a standardized scoring system.

Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, balance, and reflex functions. The total score ranges from 0 (no deficit) to 18 (severe deficit).

Longa's 5-Point Scale:

  • 0: No neurological deficit.

  • 1: Failure to extend the contralateral forelimb fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

Infarct Volume Measurement

2,3,5-Triphenyltetrazolium chloride (TTC) staining is commonly used to visualize the infarct area.

Procedure:

  • Euthanize the animal at the end of the experiment.

  • Harvest the brain and slice it into coronal sections (e.g., 2 mm thick).

  • Incubate the slices in a 2% TTC solution in the dark at 37°C for 30 minutes.

  • Viable tissue stains red, while the infarcted tissue remains white.

  • Capture images of the stained sections and quantify the infarct volume using image analysis software.

Conclusion

Both this compound and edaravone demonstrate substantial neuroprotective effects in preclinical models of ischemic stroke, albeit through distinct yet overlapping mechanisms. This compound's multifaceted influence on mitochondrial function, inflammation, and apoptosis via pathways like AMPK-OPA1 and TLR4 inhibition highlights its potential as a multi-target therapeutic agent. Edaravone, a potent free radical scavenger, effectively mitigates oxidative stress and inflammation through the Nrf2/HO-1 and NF-κB pathways.

References

Gastrodin as an Adjunctive Therapy for Epilepsy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gastrodin as an adjunctive therapeutic agent for epilepsy with conventional anticonvulsant monotherapy. It synthesizes preclinical experimental data to evaluate the efficacy, mechanisms of action, and potential synergistic effects of this compound when used in combination with standard anticonvulsant drugs.

Comparative Efficacy of this compound as an Adjunctive Therapy

Recent preclinical studies have demonstrated that the extract of Gastrodia elata, of which this compound is the principal active constituent, exhibits a synergistic anticonvulsant effect when administered with the conventional anticonvulsant valproic acid (VPA). Co-treatment has been shown to enhance the therapeutic efficacy of VPA, suggesting that this compound may serve as a valuable adjunct by increasing the brain concentration of the conventional drug and providing neuroprotective benefits.[1]

Quantitative Analysis of Synergistic Effects

The following table summarizes the key findings from a study investigating the co-administration of Gastrodia elata extract and VPA in a pilocarpine-induced epilepsy rat model.

Treatment GroupSeizure Score (Mean ± SD)Neuronal Survival in Hippocampus (%)Brain VPA Concentration (ng/mL)
Control (Pilocarpine only)5.0 ± 0.045.3 ± 5.8N/A
VPA (100 mg/kg)3.5 ± 0.562.1 ± 7.315.2 ± 2.1
G. elata Extract (1 g/kg) + VPA (100 mg/kg)2.0 ± 0.085.4 ± 4.225.6 ± 3.5

Data adapted from Tsai et al., 2022.[1]

These data indicate that the combination therapy not only significantly reduces seizure severity but also enhances neuronal survival in the hippocampus to a greater extent than VPA monotherapy. The increased brain concentration of VPA in the presence of G. elata extract suggests a pharmacokinetic interaction, potentially involving organic anion transporter peptides (OATPs) at the blood-brain barrier.[1]

Efficacy of this compound Monotherapy in Preclinical Models

While direct adjunctive therapy studies are limited, numerous preclinical investigations have established the anticonvulsant properties of this compound alone. These studies provide a basis for its potential use in combination therapies.

Experimental ModelThis compound DosageKey FindingsReference
Pentylenetetrazole (PTZ)-induced seizures (mice)50, 100, 200 mg/kgDose-dependent increase in seizure latency and decrease in seizure score.[2]Chen et al., 2017
Lithium-pilocarpine-induced status epilepticus (rats)Not specifiedReduced severity of status epilepticus and termination of bursting discharge in medial entorhinal cortex neurons.[3]Zhu et al., 2017
Kainic acid-induced seizures (rats)0.5, 1.0 g/kg (G. elata extract)Significant reduction in wet dog shakes, paw tremor, and facial myoclonia.[4]Hsieh et al., 2001
Pentylenetetrazole (PTZ)-induced seizures (zebrafish larvae)Not specifiedDecreased seizure-like behavior and extended latency to seizure onset in a concentration-dependent manner.[5]Jin et al., 2018

Mechanistic Insights: Signaling Pathways of this compound

This compound's anticonvulsant and neuroprotective effects are attributed to its modulation of multiple signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Proposed Anticonvulsant Signaling Pathway of this compound

This compound This compound GABA_A GABA-A Receptor Degradation ↓ This compound->GABA_A MAPK MAPK Pathway (ERK1/2, JNK, p38) Phosphorylation ↓ This compound->MAPK Nav1_6 Nav1.6 Sodium Currents ↓ This compound->Nav1_6 AMPK_PPARa AMPK/PPARα Pathway Activation This compound->AMPK_PPARa GABAergic Enhanced GABAergic Transmission GABA_A->GABAergic Neuronal_Excitability Neuronal Hyperexcitability ↓ GABAergic->Neuronal_Excitability Inflammation Neuroinflammation ↓ (↓ IL-1β, ↓ TNF-α, ↑ IL-10) MAPK->Inflammation Anticonvulsant_Effect Anticonvulsant Effect Inflammation->Anticonvulsant_Effect Nav1_6->Neuronal_Excitability Neuronal_Excitability->Anticonvulsant_Effect Neuroprotection Neuroprotection AMPK_PPARa->Neuroprotection Neuroprotection->Anticonvulsant_Effect

Caption: Key signaling pathways modulated by this compound leading to its anticonvulsant effects.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the cited findings.

Synergistic Effect of Gastrodia elata Extract with Valproic Acid
  • Animal Model: Male Sprague-Dawley rats with pilocarpine-induced epilepsy.[1]

  • Drug Administration:

    • VPA group: Valproic acid (100 mg/kg) administered intraperitoneally (i.p.).[1]

    • Combination group: Gastrodia elata extract (1 g/kg) administered orally, followed by VPA (100 mg/kg, i.p.) 30 minutes later.[1]

  • Seizure Severity Assessment: Seizures were scored according to the Racine scale for 2 hours post-pilocarpine injection.[1]

  • Neuroprotection Analysis: Neuronal survival in the hippocampal CA1 region was quantified using histological staining.[1]

  • Pharmacokinetic Analysis: Brain VPA concentrations were measured using in vivo microdialysis.[1]

This compound in the Pentylenetetrazole (PTZ)-Induced Seizure Model
  • Animal Model: Male Kunming mice.[2]

  • Drug Administration: this compound (50, 100, or 200 mg/kg) or normal saline was administered i.p. 24 hours after the initial PTZ injection (90 mg/kg, i.p.).[2]

  • Behavioral Assessment: Seizure activity was observed for 30 minutes post-PTZ injection and scored based on seizure severity. The latency to myoclonic jerks and generalized tonic-clonic seizures was recorded.[2]

  • Electroencephalography (EEG): EEG recordings were taken from freely moving mice to assess epileptiform discharges.[2]

  • Molecular Analysis: Levels of pro-inflammatory (IL-1β, TNF-α) and anti-inflammatory (IL-10) cytokines, as well as the phosphorylation of MAPK pathway proteins (ERK1/2, JNK, p38), were measured in brain tissue.[2]

Experimental Workflow for Preclinical Evaluation of this compound

A Animal Model Induction (e.g., PTZ, Pilocarpine, Kainic Acid) B Treatment Groups: - Vehicle Control - Conventional Anticonvulsant - this compound - this compound + Anticonvulsant A->B C Behavioral & EEG Assessment B->C D Post-mortem Tissue Analysis B->D E Seizure Scoring & Latency Measurement C->E F EEG Analysis of Spike Discharges C->F G Histology for Neuronal Damage D->G H Western Blot/ELISA for Signaling Pathways & Cytokines D->H I Data Analysis & Comparison E->I F->I G->I H->I

Caption: A generalized workflow for the preclinical evaluation of this compound's anticonvulsant properties.

Conclusion

The available preclinical evidence strongly suggests that this compound possesses significant anticonvulsant and neuroprotective properties. Its multifaceted mechanism of action, involving the enhancement of GABAergic transmission, modulation of inflammatory pathways, and inhibition of sodium channels, makes it a promising candidate for further investigation.[3][6][7] The synergistic effects observed with valproic acid are particularly compelling, indicating that this compound could be developed as an effective adjunctive therapy to improve seizure control and reduce neuronal damage in epilepsy patients.[1] Further clinical trials are warranted to validate these preclinical findings in human subjects and to establish optimal dosing and safety profiles for its use in combination with conventional anticonvulsants.

References

A Comparative Guide to the Efficacy of Gastrodin and Other Nootropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nootropic agent Gastrodin with other prominent neuroprotective compounds. The analysis is based on available preclinical data, focusing on quantitative outcomes in established experimental models of cognitive impairment and neurological disorders. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate a comprehensive understanding of their respective mechanisms of action and therapeutic potential.

Quantitative Efficacy in Preclinical Models

The following tables summarize the quantitative data from preclinical studies, offering a comparative perspective on the efficacy of this compound and other nootropic agents. It is important to note that direct head-to-head comparative studies for all agents are limited. Therefore, some of the data presented is from separate studies using similar animal models and experimental paradigms. This indirect comparison should be interpreted with caution.

Alzheimer's Disease Models

A direct comparison between this compound and Huperzine A has been conducted in a rat model of Alzheimer's disease induced by intra-hippocampal Aβ1-40 injection.[1]

Table 1: Comparison of this compound and Huperzine A in an Aβ-induced Alzheimer's Disease Rat Model [1]

Nootropic AgentDosageAnimal ModelKey Findings in Morris Water Maze
This compound 200 mg/kg (i.g. for 27 days)Sprague-Dawley rats with intra-hippocampal Aβ1-40 injectionSignificantly shorter escape latency compared to the saline group on the 2nd test day (P<0.05), indicating improved learning.
Huperzine A 300 µg/kg (i.g. for 27 days)Sprague-Dawley rats with intra-hippocampal Aβ1-40 injectionEscape latency was observed to be longer than the normal group (P<0.01), suggesting a different mechanism of action or efficacy profile in this model.
Ischemic Stroke Models

While direct comparative studies are scarce, data from similar preclinical models of ischemic stroke (e.g., Middle Cerebral Artery Occlusion - MCAO) allow for an indirect assessment of this compound and Edaravone (B1671096).

Table 2: Indirect Comparison of this compound and Edaravone in Preclinical Stroke Models

Nootropic AgentDosageAnimal ModelKey Findings
This compound 100 mg/kgMCAO miceEnhanced neuroprotective defense mechanisms through antioxidant pathways and attenuated cerebral ischemic injury.[2]
Edaravone 3 mg/kgNot specifiedIn a meta-analysis of clinical trials, Edaravone was associated with significantly improved neurological deficits in patients with acute ischemic stroke.[3] Preclinically, it is a potent free radical scavenger.[4][5]
General Cognitive Enhancement Models (Indirect Comparison)

The following table presents data on Piracetam and Aniracetam from studies on cognitive impairment, which can be indirectly compared to the findings on this compound in various cognitive deficit models.

Table 3: Indirect Comparison of this compound, Piracetam, and Aniracetam in Cognitive Impairment Models

Nootropic AgentDosageAnimal ModelKey Findings
This compound 90 and 210 mg/kgD-galactose-induced AD model miceReversed memory dysfunction and suppressed the reduction of neurons in the cerebral cortex and hippocampus.[6]
Piracetam Not specifiedNot specifiedImproves the efficiency of higher telencephalic functions involved in cognitive processes like learning and memory.
Aniracetam 100 mg/kg, p.o.Rats with scopolamine-induced amnesiaProlonged retention time in passive avoidance tests, indicating an anti-amnesic effect.

Mechanisms of Action and Signaling Pathways

The neuroprotective and nootropic effects of these agents are mediated by distinct and sometimes overlapping signaling pathways.

This compound

This compound exerts its neuroprotective effects through multiple mechanisms, primarily by activating antioxidant and anti-inflammatory pathways.[7] It modulates the NF-κB, NLRP3, and AKT/Nrf2 signaling pathways.[7] In models of cerebral ischemia-reperfusion injury, this compound has been shown to enhance mitochondrial fusion by activating the AMPK-OPA1 signaling pathway .

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#FBBC05", fontcolor="#202124"]; OPA1 [label="OPA1", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrial_Fusion [label="Mitochondrial Fusion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Response [label="Antioxidant Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> AMPK [label="activates"]; AMPK -> OPA1 [label="activates"]; OPA1 -> Mitochondrial_Fusion [label="promotes"]; this compound -> Nrf2 [label="activates"]; Nrf2 -> Antioxidant_Response [label="induces"]; this compound -> NF_kB [label="inhibits"]; this compound -> NLRP3 [label="inhibits"]; NF_kB -> Inflammation [label="mediates"]; NLRP3 -> Inflammation [label="mediates"]; } .dot Caption: this compound's neuroprotective signaling pathways.

Piracetam

The precise mechanism of action for Piracetam is not fully elucidated, but it is thought to enhance cognitive function by increasing the fluidity of neuronal and mitochondrial membranes, particularly in aging brains.[8] This may improve signal transduction.[8] It is also suggested to facilitate cholinergic neurotransmission.[9]

// Nodes Piracetam [label="Piracetam", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane_Fluidity [label="↑ Neuronal & Mitochondrial\nMembrane Fluidity", fillcolor="#FBBC05", fontcolor="#202124"]; Signal_Transduction [label="Improved Signal\nTransduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cholinergic_Neurotransmission [label="Facilitated Cholinergic\nNeurotransmission", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cognitive_Enhancement [label="Cognitive Enhancement", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Piracetam -> Membrane_Fluidity; Membrane_Fluidity -> Signal_Transduction; Piracetam -> Cholinergic_Neurotransmission; Signal_Transduction -> Cognitive_Enhancement; Cholinergic_Neurotransmission -> Cognitive_Enhancement; } .dot Caption: Proposed mechanisms of action for Piracetam.

Aniracetam

Aniracetam is known to modulate the glutamatergic system, particularly by acting as a positive allosteric modulator of AMPA receptors, which enhances synaptic transmission.[10] It also influences cholinergic, dopaminergic, and serotonergic systems and may increase the production of brain-derived neurotrophic factor (BDNF).[10][11]

// Nodes Aniracetam [label="Aniracetam", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPA_Receptors [label="AMPA Receptors", fillcolor="#FBBC05", fontcolor="#202124"]; Synaptic_Transmission [label="↑ Synaptic Transmission", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cholinergic_System [label="Cholinergic System", fillcolor="#FBBC05", fontcolor="#202124"]; Dopaminergic_System [label="Dopaminergic System", fillcolor="#FBBC05", fontcolor="#202124"]; Serotonergic_System [label="Serotonergic System", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotransmitter_Modulation [label="Neurotransmitter\nModulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; BDNF [label="↑ BDNF Production", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aniracetam -> AMPA_Receptors [label="modulates"]; AMPA_Receptors -> Synaptic_Transmission; Aniracetam -> Cholinergic_System; Aniracetam -> Dopaminergic_System; Aniracetam -> Serotonergic_System; Cholinergic_System -> Neurotransmitter_Modulation; Dopaminergic_System -> Neurotransmitter_Modulation; Serotonergic_System -> Neurotransmitter_Modulation; Aniracetam -> BDNF; } .dot Caption: Aniracetam's modulation of neurotransmitter systems.

Huperzine A

Huperzine A is a potent and reversible inhibitor of acetylcholinesterase (AChE), which increases the levels of acetylcholine (B1216132) in the brain.[12] Beyond its cholinergic effects, it exhibits neuroprotective properties by attenuating oxidative stress, regulating apoptotic proteins, and protecting mitochondria.[12][13]

// Nodes Huperzine_A [label="Huperzine A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE [label="Acetylcholinesterase (AChE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetylcholine [label="↑ Acetylcholine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidative_Stress [label="↓ Oxidative Stress", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Regulation [label="Apoptosis Regulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Huperzine_A -> AChE [label="inhibits"]; AChE -> Acetylcholine [dir=none, style=dashed, label="breaks down"]; Huperzine_A -> Oxidative_Stress; Huperzine_A -> Apoptosis_Regulation; Acetylcholine -> Neuroprotection; Oxidative_Stress -> Neuroprotection; Apoptosis_Regulation -> Neuroprotection; } .dot Caption: Dual mechanism of Huperzine A.

Edaravone

Edaravone is a potent free radical scavenger that readily crosses the blood-brain barrier.[5] Its primary mechanism of action is the inhibition of lipid peroxidation and reduction of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[4] It also exhibits anti-inflammatory properties.[4]

// Nodes Edaravone [label="Edaravone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Free_Radicals [label="Free Radicals (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipid_Peroxidation [label="Lipid Peroxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Damage [label="Oxidative Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Edaravone -> Free_Radicals [label="scavenges"]; Free_Radicals -> Lipid_Peroxidation [label="causes"]; Lipid_Peroxidation -> Oxidative_Damage [label="leads to"]; Edaravone -> Lipid_Peroxidation [label="inhibits"]; Oxidative_Damage -> Neuroprotection [dir=none, style=dashed, label="counteracted by"]; } .dot Caption: Edaravone's antioxidant mechanism.

Experimental Protocols

The following are detailed methodologies for key behavioral experiments cited in the comparative analysis.

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

// Nodes Apparatus [label="Apparatus:\nCircular pool (120-200 cm diameter)\nfilled with opaque water.\nSubmerged escape platform.", fillcolor="#F1F3F4", fontcolor="#202124"]; Acquisition_Phase [label="Acquisition Phase (e.g., 5 days):\nMultiple trials per day.\nRodent starts from different quadrants.\nTime to find the platform (escape latency) is recorded.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Probe_Trial [label="Probe Trial:\nPlatform is removed.\nTime spent in the target quadrant\nand number of platform crossings are measured.", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis:\nComparison of escape latencies across days.\nAnalysis of time in target quadrant\nand platform crossings.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Apparatus -> Acquisition_Phase; Acquisition_Phase -> Probe_Trial; Probe_Trial -> Data_Analysis; } .dot Caption: Experimental workflow for the Morris Water Maze.

  • Apparatus: A circular tank (typically 120-200 cm in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface. Distal visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: The rodent is placed in the water facing the wall from one of four starting positions. The animal swims until it finds the hidden platform. If it fails to find the platform within a set time (e.g., 60-120 seconds), it is guided to it. This is repeated for several trials per day over multiple days. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located and the number of times the animal crosses the former platform location are measured to assess spatial memory retention.

Passive Avoidance Test

The passive avoidance test is used to evaluate learning and memory in which the animal learns to avoid an aversive stimulus.

// Nodes Apparatus [label="Apparatus:\nTwo-compartment box.\nOne is brightly lit, the other is dark.\nA gate separates the compartments.", fillcolor="#F1F3F4", fontcolor="#202124"]; Training_Phase [label="Training Phase:\nRodent is placed in the light compartment.\nWhen it enters the dark compartment,\nit receives a mild foot shock.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Retention_Test [label="Retention Test (e.g., 24h later):\nRodent is placed back in the light compartment.\nThe latency to enter the dark compartment is measured.", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis:\nLonger latency to enter the dark compartment\nindicates better memory retention of the aversive stimulus.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Apparatus -> Training_Phase; Training_Phase -> Retention_Test; Retention_Test -> Data_Analysis; } .dot Caption: Experimental workflow for the Passive Avoidance Test.

  • Apparatus: A box with two compartments, one brightly lit and one dark, separated by a door. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.

  • Procedure:

    • Training Phase: The rodent is placed in the lit compartment. Rodents have a natural aversion to bright light and will typically move to the dark compartment. When the animal enters the dark compartment, the door closes, and a mild foot shock is delivered.

    • Retention Test: After a specific interval (e.g., 24 hours), the rodent is placed back in the lit compartment, and the door to the dark compartment is opened. The time it takes for the animal to enter the dark compartment (step-through latency) is recorded. A longer latency is indicative of better memory of the aversive experience.

Conclusion

This compound demonstrates significant neuroprotective and cognitive-enhancing effects in preclinical models, primarily through its potent antioxidant and anti-inflammatory activities mediated by pathways such as Nrf2 and NF-κB. Direct comparative data with Huperzine A in an Alzheimer's model suggests a potentially different efficacy profile. While direct head-to-head studies with other major nootropics like Piracetam, Aniracetam, and Edaravone are lacking, indirect comparisons based on similar experimental paradigms indicate that this compound's multi-target mechanism of action positions it as a promising candidate for further investigation in the context of various neurological disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing future comparative studies to further elucidate the relative efficacy of these nootropic agents.

References

A Comparative Guide to Gastrodin: A Systematic Review and Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers researchers, scientists, and drug development professionals a comprehensive analysis of Gastrodin's clinical efficacy and mechanisms of action, drawing from existing systematic reviews and meta-analyses. This compound, the primary bioactive constituent of the traditional Chinese herb Gastrodia elata Blume, has been clinically utilized for various conditions, particularly neurological disorders such as headache, dizziness, and epilepsy.[1][2] This document synthesizes quantitative data from multiple studies, details relevant experimental protocols, and visualizes key biological pathways to provide an objective comparison of this compound's performance.

Systematic Review and Meta-Analysis Workflow

The data presented in this guide is derived from systematic reviews and meta-analyses, which follow a structured protocol to identify, select, and synthesize all relevant evidence. The diagram below illustrates a generalized workflow, commonly based on the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) statement.

cluster_0 Identification cluster_1 Screening cluster_2 Eligibility cluster_3 Inclusion db_search Database Searching (PubMed, Embase, etc.) records_screened Records Screened db_search->records_screened other_sources Other Sources other_sources->records_screened records_excluded Records Excluded records_screened->records_excluded full_text_assessed Full-text Articles Assessed for Eligibility records_screened->full_text_assessed full_text_excluded Full-text Articles Excluded (with reasons) full_text_assessed->full_text_excluded studies_included Studies Included in Qualitative Synthesis full_text_assessed->studies_included meta_analysis Studies Included in Quantitative Synthesis (Meta-Analysis) studies_included->meta_analysis

Generalized workflow for a systematic review and meta-analysis.

Quantitative Data Summary from Meta-Analyses

The following tables summarize the quantitative results from meta-analyses evaluating this compound's efficacy across various conditions.

Table 1: Efficacy of this compound Injection for Hypertension (Combined Therapy) This meta-analysis included 13 studies involving 1,525 patients, comparing conventional therapy alone versus this compound injection combined with conventional therapy.[3]

Outcome MetricResult95% Confidence Interval (CI)Reference
Systolic Blood Pressure WMD: -6.67 mmHg-10.30 to -3.04[3][4]
Diastolic Blood Pressure WMD: -4.52 mmHg-7.79 to -1.26[3][4]
Clinical Efficacy RR: 1.181.10 to 1.26[3][4]
(WMD: Weighted Mean Difference; RR: Relative Risk)

Table 2: Efficacy of this compound for Migraine This meta-analysis included 16 Randomized Controlled Trials (RCTs) with a total of 1,332 subjects.[1]

Outcome MetricResult95% Confidence Interval (CI)Reference
Overall Efficacy RR: 1.211.17 to 1.27[1]
Pain Degree Reduction MD: -1.65-2.28 to -1.02[1]
Attack Frequency Reduction SMD: -2.77-3.92 to -1.62[1]
Attack Duration Shortening SMD: -1.64-2.35 to -0.93[1]
(RR: Relative Risk; MD: Mean Difference; SMD: Standardized Mean Difference)

Table 3: Efficacy of this compound for Tension-Type Headache This meta-analysis included 8 studies with a total sample size of 1,091 cases.[5]

Outcome MetricResult95% Confidence Interval (CI)Reference
Headache Frequency MD: -2.90-3.76 to -2.03[5]
Overall Effective Rate RR: 1.471.29 to 1.68[5]
Effective Rate (Capsules) RR: 1.421.08 to 1.88[5]
Effective Rate (Injection) RR: 1.501.26 to 1.77[5]
(MD: Mean Difference; RR: Relative Risk)

Experimental Protocols

Methodologies from key meta-analyses and clinical trials are detailed below to provide insight into the evidence base.

1. Protocol: Meta-Analysis of this compound for Hypertension [3][4]

  • Search Strategy : A systematic search was conducted across seven databases: PubMed, Cochrane Library, Embase, Wanfang, China Biomedical Literature Service System (SinoMed), VIP, and China National Knowledge Infrastructure (CNKI), up to February 15, 2020.

  • Inclusion Criteria : Studies included were randomized controlled trials assessing the efficacy and safety of this compound injection as a supplementary treatment for hypertension.

  • Data Extraction & Analysis : Two researchers independently selected literature, extracted data, and evaluated the risk of bias using the Cochrane handbook. The meta-analysis was performed with Stata 14.0 software to calculate weighted mean differences (WMD) and relative risks (RR).

2. Protocol: Meta-Analysis of this compound for Migraine [1]

  • Search Strategy : Ten electronic databases, including Cochrane Library, Embase, PubMed, Web of Science, CNKI, and WanFang, were searched for studies published before September 2021.

  • Inclusion Criteria : The analysis included randomized controlled trials (RCTs) that evaluated the efficacy and safety of this compound in the treatment of migraine.

  • Data Extraction & Analysis : Data were analyzed using RevMan 5.3 software. Outcomes measured included overall effectiveness (RR), pain degree (Mean Difference), and frequency and duration of migraine attacks (Standardized Mean Difference).

3. Protocol: EASTERN Trial for Medication Overuse Headache (MOH) [6][7]

  • Study Design : A multicenter, randomized, double-blind, parallel, placebo-controlled trial.

  • Participants : A target of 186 patients fulfilling the ICHD-3 criteria for MOH were recruited.

  • Intervention : Following a 28-day screening period, patients were randomly assigned to receive either oral this compound (600 mg/day) or a placebo for a 12-week double-blind phase.

  • Primary Endpoint : The primary outcome measured was the mean change in the frequency of monthly headache days.

  • Secondary Endpoints : Included the proportion of remitted MOH, change in headache pain intensity, monthly acute medication intake, and scores on health surveys (HIT-6, SF-36).

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects, particularly its neuroprotective properties, through the modulation of multiple signaling pathways. Its mechanisms primarily involve anti-inflammatory, anti-oxidative, and anti-apoptotic actions.[8][9]

Key molecular actions include:

  • Anti-Inflammation : this compound inhibits inflammatory responses by modulating pathways such as the NF-κB and NLRP3 inflammasome pathways.[10][11][12] It can suppress the activation of microglia and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[11]

  • Anti-Oxidative Stress : It activates the Akt/Nrf2 signaling pathway, which increases the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[11] This helps to mitigate neurological damage caused by oxidative stress.

  • Neuroprotection and Regeneration : this compound promotes neural regeneration and synaptic plasticity through pathways like the PKA/CREB/BDNF and PDE9-cGMP-PKG pathways.[2][10][12] It has also been shown to inhibit neuronal apoptosis.[11]

  • Inhibition of Cell Death : Recent studies show this compound can inhibit ferroptosis (an iron-dependent form of cell death) by activating the Nrf2/Keap1-GPx4 signaling pathway and suppress pyroptosis by inhibiting the NLRP3 inflammasome.[8][13]

The diagram below illustrates the interplay of these key signaling pathways modulated by this compound.

cluster_pathways Signaling Pathways Modulated by this compound cluster_effects Cellular & Physiological Effects This compound This compound akt_nrf2 Akt/Nrf2 Pathway This compound->akt_nrf2 activates nfkb NF-κB Pathway This compound->nfkb inhibits nlrp3 NLRP3 Inflammasome This compound->nlrp3 inhibits pka_creb PKA/CREB/BDNF Pathway This compound->pka_creb activates antiox Anti-Oxidation (↑ HO-1, SOD) akt_nrf2->antiox antiinflam Anti-Inflammation (↓ TNF-α, IL-1β) nfkb->antiinflam nlrp3->antiinflam antiapop Reduced Apoptosis & Pyroptosis nlrp3->antiapop neuroregen Neuroprotection & Neural Regeneration pka_creb->neuroregen

Key signaling pathways modulated by this compound.

References

A Head-to-Head Comparison of Synthetic vs. Natural Gastrodin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and natural sources of a bioactive compound is critical for experimental design and therapeutic application. This guide provides a comprehensive comparison of synthetic and natural Gastrodin, focusing on their sourcing, physicochemical properties, biological activities, and the signaling pathways they modulate. While direct head-to-head comparative studies on the biological efficacy of this compound from different origins are limited in publicly available literature, this guide synthesizes the existing knowledge to provide a clear and objective overview, supported by experimental protocols and pathway diagrams.

This compound, the main bioactive component of the traditional Chinese medicine Gastrodia elata Blume, is a phenolic glucoside with a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and antioxidant properties.[1][2] It is available for research and pharmaceutical use from both natural extraction and chemical synthesis.[3][4]

Sourcing and Physicochemical Properties: A Comparative Overview

The primary difference between natural and synthetic this compound lies in their origin and the implications for purity, cost, and environmental impact.

FeatureNatural this compoundSynthetic this compound
Source Extracted from the dried tubers of Gastrodia elata Blume.[3]Produced through chemical synthesis or biosynthesis (microbial fermentation).[1][3]
Purity & Impurities Purity can vary depending on the extraction and purification methods. May contain other naturally occurring compounds from the plant.Generally high purity. Impurities are related to starting materials and by-products of the chemical reactions. Biosynthesis may have impurities from the fermentation process.
Cost Can be more expensive due to the low natural content in the plant and the costs associated with cultivation and extraction.[3][5]Chemical synthesis can be costly and involve toxic reagents.[5] Biosynthesis is emerging as a more cost-effective and environmentally friendly alternative.[3]
Environmental Impact Over-harvesting of wild G. elata can be a concern. Cultivation requires specific conditions.Chemical synthesis can generate hazardous waste.[5] Biosynthesis is considered a more sustainable method.[3]
Physicochemical Identity The chemical structure of pure natural this compound (C13H18O7) is identical to its synthetic counterpart.[1]The chemical structure of pure synthetic this compound (C13H18O7) is identical to its natural counterpart.[1]

Biological Activity and Therapeutic Potential

While direct comparative studies are lacking, the vast body of research on this compound's biological activities generally does not differentiate between its sources, suggesting that the pure compound, regardless of its origin, is responsible for the observed effects. This compound has been shown to exert a multitude of therapeutic effects, primarily centered around its neuroprotective capabilities.[2][4]

Biological ActivityDescriptionKey Signaling Pathways Involved
Neuroprotection Protects neurons from damage, enhances cognitive function, and shows potential in models of Alzheimer's, Parkinson's, and cerebral ischemia.[2]PI3K/Akt, Nrf2, NF-κB[6][7][8]
Anti-inflammatory Mitigates inflammation by suppressing the expression of pro-inflammatory cytokines.[2]NF-κB, MAPK[8]
Antioxidant Protects cells from oxidative stress by scavenging free radicals and upregulating antioxidant enzymes.[2]Nrf2, AMPK[9][10]
Anti-apoptotic Inhibits programmed cell death in various cell types.[2]PI3K/Akt[7]

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical regulator of cell survival, growth, and proliferation. This compound has been shown to activate this pathway, leading to neuroprotective and anti-apoptotic effects.[6][7]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Cell Survival, Growth, Proliferation mTOR->Downstream

Caption: this compound activates the PI3K/Akt/mTOR signaling pathway.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. This compound can activate Nrf2, leading to the expression of antioxidant enzymes and protection against oxidative stress.[9][10]

Nrf2_Pathway This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Promotes transcription

Caption: this compound activates the Nrf2 antioxidant response pathway.

NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the inflammatory response. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators.[8]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates to nucleus and promotes transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB inflammatory pathway.

Experimental Protocols

To aid researchers in studying the effects of this compound, detailed methodologies for key experiments are provided below.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol describes the detection of phosphorylated (activated) forms of PI3K and Akt in cell lysates.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-PI3K, total PI3K, phospho-Akt, and total Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nrf2 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound as required.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 1% BSA in PBST for 30 minutes. Incubate with an anti-Nrf2 primary antibody overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB using a luciferase reporter system.

  • Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After 24 hours, treat the cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound for a specified period.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Experimental Workflow for Comparing this compound Sources

The following diagram outlines a generalized workflow for a head-to-head comparison of natural and synthetic this compound.

Experimental_Workflow cluster_0 Source Characterization cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Data Analysis Natural Natural this compound (from G. elata) Analysis Purity & Identity Analysis (HPLC, NMR, MS) Natural->Analysis Synthetic Synthetic this compound Synthetic->Analysis Cell_Culture Cell Culture Model (e.g., Neuronal cells) Analysis->Cell_Culture Animal_Model Animal Model of Disease (e.g., Cerebral Ischemia) Analysis->Animal_Model Bioassays Biological Assays (e.g., Viability, Apoptosis, Cytokine production) Cell_Culture->Bioassays Signaling Signaling Pathway Analysis (Western Blot, Reporter Assays) Cell_Culture->Signaling Comparison Comparative Analysis of Efficacy and Potency Bioassays->Comparison Signaling->Comparison Treatment Treatment with Natural vs. Synthetic this compound Animal_Model->Treatment Outcome Behavioral & Histological Outcome Measures Treatment->Outcome Outcome->Comparison

Caption: A generalized workflow for comparing natural and synthetic this compound.

Conclusion

References

A Comparative Guide to Gastrodin and Metformin for Diabetic Neuropathy: An Objective Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comparative analysis of gastrodin and metformin (B114582) for the potential treatment of diabetic neuropathy, based on available preclinical and clinical data. It is intended for an audience of researchers and drug development professionals. The information contained herein should not be interpreted as medical advice. Currently, there are no direct clinical or preclinical studies evaluating the combination of this compound and metformin for diabetic neuropathy. This guide will, therefore, assess each compound individually and compare them with established standard-of-care treatments.

Executive Summary

Diabetic neuropathy is a common and debilitating complication of diabetes, with current treatments primarily focused on symptomatic relief. This guide provides a comparative overview of two investigational compounds, this compound and metformin, for the potential treatment of diabetic neuropathy, benchmarked against current standard-of-care medications. While this compound shows promise in preclinical models by modulating neuronal excitability, metformin presents a more complex profile with both potential neuroprotective effects and concerns regarding vitamin B12 deficiency. This analysis aims to provide a data-driven resource to inform future research and drug development in this area.

Current Standard of Care for Diabetic Neuropathy

The management of painful diabetic neuropathy primarily involves pharmacological agents aimed at reducing pain. The choice of treatment is often guided by efficacy, side-effect profiles, and patient comorbidities.

First-line treatments typically include:

  • Anticonvulsants: Pregabalin and Gabapentin

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Duloxetine

  • Tricyclic Antidepressants (TCAs): Amitriptyline[1][2][3]

Second-line treatments may include other SNRIs (e.g., venlafaxine), other TCAs, and topical agents like capsaicin.[1] Opioids are generally considered third-line options due to their side-effect profile and potential for dependence.[1]

Comparative Efficacy and Safety

The following tables summarize the available quantitative data for this compound, metformin, and standard-of-care treatments. It is crucial to note that the data for this compound is derived from preclinical studies, which may not be directly comparable to the clinical trial data for metformin and standard-of-care drugs.

Table 1: Comparison of Efficacy in Preclinical and Clinical Studies
Treatment Study Type Key Efficacy Findings Dosage Reference
This compound Preclinical (Rat Model)Significantly attenuated mechanical allodynia and thermal hyperalgesia. Increased mechanical pain threshold in a dose-dependent manner.5, 10, 20 mg/kg (i.p.)[4][5]
Metformin Preclinical (Rat Model)Attenuated diabetes-induced mechanical allodynia.Not Specified[6][7]
Observational (Human)Associated with superior nerve structure and reduced neuropathy symptom severity.Not Specified[8]
Observational (Human)Associated with an increased risk of DPN admission, particularly at higher doses.>2.0 g/day Not Specified
Pregabalin Clinical Trial (Human)Significantly reduced pain scores compared to placebo. 47% of patients on 600 mg/day reported ≥50% pain reduction.150, 300, 600 mg/day[9]
Duloxetine Clinical Trial (Human)Significantly decreased pain severity compared to placebo. 53% of patients on 60 mg BID achieved a 50% reduction in pain.60 mg QD or BID[10]
Amitriptyline Clinical Trial (Human)Superior to placebo in relieving pain. Greater relief at higher tolerated doses.Up to 150 mg/night[11][12]
Gabapentin Clinical Trial (Human)Significantly reduced the intensity of pain from diabetic neuropathy compared to placebo.Up to 3600 mg/day[13]
Table 2: Comparison of Mechanism of Action and Side Effects
Treatment Primary Mechanism of Action Common Side Effects Reference
This compound Decreases excitability of nociceptive primary sensory neurons by modulating sodium and potassium currents.[4][5] May also activate the AMPK pathway.[14]Not established in humans for diabetic neuropathy.[4][5][14]
Metformin Activates AMP-activated protein kinase (AMPK), which may lead to reduced neuroinflammation and oxidative stress.[6][7][[“]]Gastrointestinal disturbances, lactic acidosis (rare), potential for vitamin B12 deficiency with long-term use.[16][17][6][7][[“]][16][17]
Pregabalin Binds to the α2-δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.Dizziness, somnolence, peripheral edema.[9][9]
Duloxetine Serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, enhancing descending inhibitory pain pathways.[18]Nausea, dry mouth, constipation, decreased appetite, fatigue.[19]
Amitriptyline Tricyclic antidepressant that blocks the reuptake of serotonin and norepinephrine. Also has sodium channel blocking effects.[2]Dry mouth, sedation, dizziness, constipation, weight gain.[20]
Gabapentin Structurally related to GABA but does not bind to GABA receptors. Its mechanism is thought to involve binding to the α2-δ subunit of voltage-gated calcium channels.Dizziness, somnolence, fatigue, imbalance.[21][21]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed and known signaling pathways for this compound and metformin in the context of diabetic neuropathy.

gastrodin_pathway cluster_neuron Nociceptive Neuron This compound This compound ion_channels Voltage-gated Na+ & K+ Channels This compound->ion_channels Modulates neuronal_excitability Neuronal Hyperexcitability ion_channels->neuronal_excitability Regulates pain_sensation Pain Sensation neuronal_excitability->pain_sensation Leads to metformin_pathway cluster_cell Neuronal/Glial Cell metformin Metformin ampk AMPK Activation metformin->ampk Activates inflammation Neuroinflammation (NF-κB) ampk->inflammation Inhibits oxidative_stress Oxidative Stress ampk->oxidative_stress Reduces neuroprotection Neuroprotection ampk->neuroprotection Promotes experimental_workflow animal_model Induction of Diabetes in Rodents (e.g., STZ injection) neuropathy_dev Development of Diabetic Neuropathy (4-8 weeks) animal_model->neuropathy_dev baseline_testing Baseline Behavioral Testing (Mechanical & Thermal Sensitivity) neuropathy_dev->baseline_testing treatment_admin Treatment Administration (e.g., this compound, Metformin, Vehicle) baseline_testing->treatment_admin post_treatment_testing Post-treatment Behavioral Testing treatment_admin->post_treatment_testing tissue_collection Tissue Collection (DRG, Sciatic Nerve, Spinal Cord) post_treatment_testing->tissue_collection molecular_analysis Molecular Analysis (Western Blot, IHC, PCR) tissue_collection->molecular_analysis

References

A Comparative Guide to Validating Gastrodin's Molecular Targets: A Case for CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The natural compound Gastrodin, a primary bioactive component of the orchid Gastrodia elata, has demonstrated significant therapeutic potential across a range of neurological and systemic disorders.[1] Computational approaches, primarily network pharmacology and molecular docking, have been instrumental in predicting a wide array of molecular targets for this compound, suggesting a multi-target mechanism of action.[2] However, the translation of these in silico predictions into clinically relevant drug development pipelines hinges on robust experimental validation. This guide provides a comparative overview of target validation methodologies, with a special focus on the transformative potential of CRISPR-Cas9 technology. We will use the predicted targets of this compound as a case study to contrast CRISPR-Cas9 with established techniques, providing researchers with a framework for designing rigorous validation studies.

Predicted Molecular Targets of this compound

Bioinformatics and network pharmacology studies have identified several potential targets for this compound. These computational methods analyze gene expression data, protein-protein interaction networks, and compound-target databases to generate hypotheses about a drug's mechanism of action. Molecular docking is then often used to predict the binding affinity between this compound and these putative targets.

Predicted Target Associated Disease/Pathway Prediction Method In Silico Validation
DRD2, DRD4 Dopaminergic Synapse, ADHDNetwork PharmacologyMolecular Docking[2]
PI3K/Akt Neuroprotection, Myelinogenesis, Insulin SignalingNetwork Pharmacology, Experimental EvidenceMolecular Docking, Western Blot[3][4][5][6]
TNF, IL6 Inflammatory ResponseNetwork PharmacologyMolecular Docking[2]
CHRNA3 Cholinergic Synapse, ADHDNetwork PharmacologyMolecular Docking[2]
KCNJ3 GIRK Channel, ADHDNetwork PharmacologyMolecular Docking[2]
Nrf2 Oxidative Stress ResponseExperimental EvidenceWestern Blot[4][5]

Comparing Target Validation Methodologies

The gold standard for target validation is the demonstration that modulating a specific target protein recapitulates the phenotypic effects of the compound . While computational methods are excellent for hypothesis generation, they must be followed by rigorous experimental validation. Below, we compare CRISPR-Cas9 with other common target validation techniques.

Methodology Principle Advantages Disadvantages Data Output
CRISPR-Cas9 Knockout Permanent gene disruption via targeted DNA double-strand breaks, leading to loss of protein function.Complete and permanent loss of target protein; high specificity; versatile (knockout, knock-in, activation, inhibition).Potential for off-target effects; can be lethal if the target is essential for cell survival; technically more demanding than RNAi.Abolished protein expression (Western Blot); altered phenotype (e.g., cell viability, signaling pathway activity).
RNA interference (RNAi) Transient gene silencing by siRNA-mediated degradation of target mRNA.Technically simpler and faster than CRISPR-Cas9 for initial screens; suitable for essential genes as the knockdown is transient.Incomplete knockdown; transient effect; potential for off-target effects.Reduced mRNA and protein levels (qPCR, Western Blot); altered phenotype.
Small-Molecule Inhibitors Use of selective chemical compounds to block the activity of the target protein.Mimics the action of a therapeutic drug; allows for dose-response and temporal control.Inhibitors may lack specificity (off-target effects); availability can be limited; may not be suitable for all target classes.Inhibition of protein activity (e.g., enzymatic assays); changes in downstream signaling and cellular phenotype.
Molecular Docking Computational simulation of the binding of a ligand to a target protein's active site.Fast and cost-effective for initial screening; provides structural insights into binding.Predictive, not a direct measure of biological interaction; results are highly dependent on the quality of protein structures and algorithms.Binding energy (kcal/mol); predicted binding pose and interacting residues.

Experimental Protocols

CRISPR-Cas9 Mediated Gene Knockout for Target Validation

This protocol provides a general framework for validating a predicted target of this compound (e.g., DRD2) in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

Objective: To determine if the genetic knockout of a predicted target protein abolishes or reduces the phenotypic response to this compound treatment.

Methodology:

  • gRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the target gene using an online design tool.

    • Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., a lentiviral vector co-expressing Cas9 and the gRNA).

  • Cell Transfection/Transduction:

    • Deliver the Cas9/gRNA expression vector into the chosen cell line using an appropriate method (e.g., lentiviral transduction or lipid-based transfection).

  • Selection and Clonal Isolation:

    • Select for successfully transduced/transfected cells using an appropriate marker (e.g., puromycin (B1679871) resistance).

    • Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal cell lines.

  • Validation of Knockout:

    • Expand clonal populations and extract genomic DNA and protein lysates.

    • Confirm the presence of insertions or deletions (indels) at the target site by Sanger sequencing or a mismatch cleavage assay (e.g., T7 Endonuclease I assay).

    • Verify the absence of the target protein by Western blot.

  • Phenotypic Analysis:

    • Treat both the wild-type and knockout cell lines with this compound at various concentrations.

    • Assess a relevant phenotype that is known to be modulated by this compound (e.g., protection against MPP+-induced apoptosis for dopaminergic neurons).

    • If the protective effect of this compound is diminished or absent in the knockout cells compared to the wild-type cells, this provides strong evidence that the knocked-out gene is a target of this compound.

RNAi-Mediated Gene Silencing

Objective: To assess if the transient knockdown of a target gene attenuates the cellular response to this compound.

Methodology:

  • siRNA Design and Synthesis:

    • Design and synthesize at least two independent small interfering RNAs (siRNAs) targeting the mRNA of the gene of interest. A non-targeting scrambled siRNA should be used as a negative control.

  • siRNA Transfection:

    • Transfect the chosen cell line with the siRNAs using a lipid-based transfection reagent. Optimize transfection conditions to achieve high knockdown efficiency with minimal cytotoxicity.

  • Validation of Knockdown:

    • Harvest cells 48-72 hours post-transfection.

    • Assess the reduction in target mRNA levels by quantitative real-time PCR (qRT-PCR).

    • Confirm the reduction in target protein levels by Western blot.

  • Phenotypic Analysis:

    • Following confirmation of knockdown, treat the cells with this compound and assess the relevant phenotype as described in the CRISPR-Cas9 protocol. A diminished response in the siRNA-treated cells compared to the scrambled control suggests the target's involvement.

Validation Using Small-Molecule Inhibitors

Objective: To determine if pharmacological inhibition of a predicted target mimics or occludes the effect of this compound.

Methodology:

  • Inhibitor Selection:

    • Select a well-characterized, potent, and selective small-molecule inhibitor for the target of interest (e.g., a selective DRD2 antagonist).

  • Cell Treatment:

    • Pre-treat the cells with the selective inhibitor at a concentration known to effectively block the target's activity.

    • Subsequently, treat the cells with this compound.

  • Phenotypic Analysis:

    • Assess the relevant cellular phenotype. If the inhibitor prevents the this compound-induced effect, it suggests that this compound acts through that target.

Network Pharmacology and Molecular Docking (for comparison)

Objective: To predict potential targets and their binding interactions with this compound in silico.

Methodology:

  • Target Prediction:

    • This compound-related targets are identified from databases such as the Encyclopedia of Traditional Chinese Medicine (ETCM), PubChem, and SwissTargetPrediction.

    • Disease-associated genes (e.g., for ADHD) are collected from databases like DrugBank, OMIM, and KEGG DISEASE.

    • Potential therapeutic targets are identified by intersecting the this compound-related targets with the disease-associated genes.

  • Network Construction and Analysis:

    • A protein-protein interaction (PPI) network of the potential targets is constructed using the STRING database to identify key hub proteins.

    • Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify the biological processes and signaling pathways associated with the targets.

  • Molecular Docking:

    • The 3D structure of this compound is obtained from a chemical database (e.g., PubChem).

    • The crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB).

    • Molecular docking software (e.g., AutoDock Vina) is used to predict the binding pose and calculate the binding affinity between this compound and the target proteins. A lower binding energy indicates a more stable interaction.

Visualizing Workflows and Pathways

To better illustrate the logical flow of these validation strategies and the biological context of this compound's action, the following diagrams are provided.

G cluster_0 Target Prediction cluster_1 Network Analysis cluster_2 In Silico Validation Databases (PubChem, SwissTarget) Databases (PubChem, SwissTarget) This compound Targets This compound Targets Databases (PubChem, SwissTarget)->this compound Targets Potential Targets Potential Targets This compound Targets->Potential Targets Disease Databases (OMIM, KEGG) Disease Databases (OMIM, KEGG) Disease Genes Disease Genes Disease Databases (OMIM, KEGG)->Disease Genes Disease Genes->Potential Targets PPI Network PPI Network Potential Targets->PPI Network GO & KEGG Analysis GO & KEGG Analysis Potential Targets->GO & KEGG Analysis Molecular Docking Molecular Docking Potential Targets->Molecular Docking Hub Genes Hub Genes PPI Network->Hub Genes Hub Genes->Molecular Docking Enriched Pathways Enriched Pathways GO & KEGG Analysis->Enriched Pathways Binding Affinity Binding Affinity Molecular Docking->Binding Affinity

Caption: Workflow for Network Pharmacology and Molecular Docking.

G gRNA Design gRNA Design Vector Cloning Vector Cloning gRNA Design->Vector Cloning Cell Transfection Cell Transfection Vector Cloning->Cell Transfection Clonal Selection Clonal Selection Cell Transfection->Clonal Selection KO Validation KO Validation Clonal Selection->KO Validation Phenotypic Assay Phenotypic Assay KO Validation->Phenotypic Assay Western Blot Western Blot KO Validation->Western Blot Protein Level Sanger Sequencing Sanger Sequencing KO Validation->Sanger Sequencing Genomic Level Compare WT vs KO Compare WT vs KO Phenotypic Assay->Compare WT vs KO Target Validated Target Validated Compare WT vs KO->Target Validated Wild-type Cells Wild-type Cells Wild-type Cells->Phenotypic Assay This compound Treatment This compound Treatment This compound Treatment->Phenotypic Assay

Caption: CRISPR-Cas9 Knockout Experimental Workflow.

G This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 activates ARE ARE Nrf2->ARE binds to Neuroprotection Neuroprotection ARE->Neuroprotection promotes

Caption: this compound's Activation of the PI3K/Akt/Nrf2 Signaling Pathway.

Conclusion

While bioinformatics and network pharmacology have provided a valuable roadmap for understanding the multifaceted effects of this compound, these predictions require rigorous experimental validation. CRISPR-Cas9 technology stands out as a powerful tool for this purpose, offering the ability to create permanent, specific genetic modifications that can unequivocally link a molecular target to a cellular phenotype. By comparing the effects of this compound in wild-type versus target-knockout cells, researchers can build a strong case for a direct drug-target interaction. While other methods like RNAi and the use of small-molecule inhibitors are also valuable, CRISPR-Cas9 provides a higher level of certainty due to the complete and permanent ablation of the target gene. For drug development professionals, integrating CRISPR-Cas9 into the target validation workflow for natural products like this compound can significantly de-risk downstream development and accelerate the journey from traditional medicine to modern therapeutics.

References

Cross-Species Compass: A Comparative Guide to the Metabolic Pathways of Gastrodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of Gastrodin, a primary bioactive component of the traditional Chinese herb Gastrodia elata, across various species, including humans, rats, mice, and dogs. Understanding the cross-species differences and similarities in drug metabolism is crucial for the preclinical evaluation and clinical development of this compound-based therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to facilitate a deeper understanding of this compound's pharmacokinetic profile.

Quantitative Comparison of this compound Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters of this compound and its primary metabolite, p-hydroxybenzyl alcohol (4-HBA), across different species. These parameters are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

SpeciesDosage and RouteTmax (h)Cmax (µg/mL)AUC (µg·h/mL)T1/2 (h)Primary MetaboliteReference
Human Oral~1.5~1.3~6.53.78 (distribution)4-HBA[1]
Rat 100 mg/kg (oral)0.5 - 1.010 - 2020 - 401.5 - 2.54-HBA[2]
Mouse 50 mg/kg (i.v.)----4-HBA[3]
Dog 10 mg/kg (oral)~1.0~2.0~5.0~2.04-HBA[1]

Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions, analytical methods, and formulations used.

Metabolic Pathways of this compound

The primary metabolic pathway of this compound across the studied species involves the hydrolysis of the glycosidic bond to yield its aglycone, p-hydroxybenzyl alcohol (4-HBA). This biotransformation is significantly influenced by the intestinal microbiota.

Gastrodin_Metabolism This compound This compound HBA p-hydroxybenzyl alcohol (4-HBA) This compound->HBA Hydrolysis (Intestinal Microbiota) Excretion Excretion HBA->Excretion

Caption: Primary metabolic pathway of this compound to p-hydroxybenzyl alcohol (4-HBA).

Experimental Protocols

A general workflow for investigating the cross-species metabolism of this compound is outlined below. This workflow combines in vivo pharmacokinetic studies with in vitro metabolism assays to provide a comprehensive understanding of the drug's fate in the body.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Dosing Animal Dosing (Human, Rat, Mouse, Dog) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis Plasma Sample Preparation (Protein Precipitation) Blood_Sampling->Plasma_Analysis UPLC_MSMS_InVivo UPLC-MS/MS Analysis (this compound & 4-HBA Quantification) Plasma_Analysis->UPLC_MSMS_InVivo PK_Analysis Pharmacokinetic Analysis UPLC_MSMS_InVivo->PK_Analysis Metabolite_ID Metabolite Identification (UPLC-Q-TOF-MS) PK_Analysis->Metabolite_ID Inform Incubation Incubation of this compound with: - Intestinal Microbiota - Liver Microsomes Enzyme_Kinetics Enzyme Kinetics

Caption: General experimental workflow for studying this compound metabolism.

Key Experimental Methodologies

1. In Vivo Pharmacokinetic Studies

  • Animal Models: Studies have been conducted in Sprague-Dawley rats, beagle dogs, and various strains of mice.[4] Human data is derived from clinical trials.[1]

  • Administration: this compound is typically administered orally (gavage) or intravenously.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration via methods such as tail vein or retro-orbital plexus bleeding in rodents and cephalic vein puncture in dogs.

  • Sample Preparation: Plasma is separated by centrifugation. Protein precipitation is a common method for sample clean-up, often using acetonitrile (B52724) or methanol, before analysis.[5]

  • Analytical Method: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the most widely used method for the simultaneous quantification of this compound and 4-HBA in plasma.[5][6]

    • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of acetonitrile and water (often with formic acid as a modifier).[6]

    • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

2. In Vitro Metabolism Studies

  • Intestinal Microbiota Metabolism:

    • Fecal contents from the species of interest are collected and incubated with this compound under anaerobic conditions.[7][8]

    • The reaction is quenched at different time points, and the samples are analyzed by UPLC-MS/MS to determine the rate of this compound metabolism and the formation of 4-HBA.[7][8]

  • Liver Microsome Metabolism:

    • This compound is incubated with liver microsomes from different species (e.g., human, rat, dog, mouse) in the presence of NADPH-regenerating systems.

    • The disappearance of this compound and the formation of metabolites are monitored over time using UPLC-MS/MS. This helps to identify the role of hepatic enzymes in this compound metabolism.

Discussion and Conclusion

The metabolism of this compound is primarily characterized by its conversion to 4-HBA, a process largely driven by intestinal microbiota.[7][8] This suggests that the gut microbiome plays a critical role in the overall pharmacokinetics and potential therapeutic efficacy of orally administered this compound. While the fundamental metabolic pathway appears conserved across species, there are notable differences in pharmacokinetic parameters such as Cmax, Tmax, and half-life, which can be attributed to interspecies variations in drug absorption, distribution, and elimination processes.

For researchers and drug developers, these findings underscore the importance of considering the gut microbiome in preclinical models and in the interpretation of pharmacokinetic data. Further studies are warranted to fully elucidate the specific enzymes involved in this compound metabolism within the liver and other tissues across different species. A deeper understanding of these cross-species differences will be invaluable for the successful translation of this compound from a traditional remedy to a modern therapeutic agent.

References

Gastrodin in Migraine Prophylaxis: A Comparative Clinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative analysis of Gastrodin against established prophylactic treatments for migraine. The data is compiled from a meta-analysis of clinical trials and compared with findings from placebo-controlled studies of other common migraine medications.

Efficacy and Safety of this compound

A meta-analysis of 16 randomized controlled trials (RCTs) involving 1,332 participants suggests that this compound is effective and safe for treating migraine.[1][2][3] The analysis showed that this compound significantly reduced the frequency, pain degree, and duration of migraine attacks.[1][3] However, it is important to note that most of these studies evaluated this compound in combination with conventional treatments rather than as a monotherapy against a placebo.

Key Findings from the Meta-Analysis:

  • Improved Clinical Efficacy: this compound combined with conventional treatment showed a significantly higher effective rate compared to conventional treatment alone.[1]

  • Pain Reduction: The use of this compound led to a notable decrease in pain scores.[1]

  • Reduced Attack Frequency and Duration: A significant reduction in the number of migraine attacks and their duration was observed with this compound treatment.[1]

Currently, a multicenter, randomized, double-blind, placebo-controlled trial, known as the EASTERN study, is underway to evaluate the efficacy and tolerability of oral this compound for medication overuse headache, which frequently presents with migraine-like features.[4][5][6][7] The results of this study will provide more definitive evidence on the role of this compound as a standalone prophylactic treatment.

Comparative Efficacy of Migraine Prophylaxis Treatments

To provide a clear comparison, the following tables summarize the efficacy data from placebo-controlled trials of this compound (meta-analysis data) and other commonly prescribed migraine prophylactic medications.

Table 1: Reduction in Mean Monthly Migraine Days

TreatmentDosageChange from Baseline (vs. Placebo)Source
This compound Varies (often adjunctive)Statistically significant reduction in frequency[1]
Topiramate 100 mg/day-1.0 days
Propranolol 160 mg/day-1.3 days
Amitriptyline 25-50 mg/dayStatistically significant reduction in frequency
Erenumab 70 mg/month-2.9 days
Erenumab 140 mg/month-3.2 days

Table 2: Responder Rate (≥50% Reduction in Migraine Frequency)

TreatmentDosageResponder RatePlacebo Responder RateSource
This compound Varies (often adjunctive)Significantly higher than controlVaries[1]
Topiramate 100 mg/day47%23%
Propranolol 160 mg/day44%22%
Amitriptyline 25-50 mg/day38%24%
Erenumab 70 mg/month43.3%26.6%
Erenumab 140 mg/month50.0%26.6%

Experimental Protocols

A well-designed placebo-controlled clinical trial is crucial for determining the efficacy and safety of a new treatment. The following protocol is based on the EASTERN study for oral this compound.[4][5][6][7]

EASTERN Trial Protocol Summary:

  • Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled trial.

  • Participants: Patients meeting the International Classification of Headache Disorders, 3rd edition (ICHD-3) criteria for medication overuse headache.

  • Intervention:

    • Treatment Group: Oral this compound

    • Control Group: Placebo

  • Phases:

    • Screening Period (28 days): Patient eligibility is assessed.

    • Double-blind Phase (12 weeks): Patients receive either this compound or a placebo.

    • Follow-up Period (to week 24): Post-treatment effects are monitored.

  • Primary Endpoint: Mean change in the frequency of monthly headache days.

  • Secondary Endpoints:

    • Proportion of patients with remitted medication overuse headache.

    • Change in headache pain intensity.

    • Headache Impact Test (HIT-6) score.

    • 50% responder rate.

    • Monthly acute medication intake days.

    • Short Form 36-Item Health Survey (SF-36) score.

Below is a visual representation of a typical placebo-controlled clinical trial workflow.

G cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Double-Blind Treatment Phase cluster_analysis Data Analysis & Follow-up PatientRecruitment Patient Recruitment InclusionExclusion Inclusion/Exclusion Criteria Assessment PatientRecruitment->InclusionExclusion BaselineData Baseline Data Collection (Headache Diary) InclusionExclusion->BaselineData Randomization Randomization (1:1) BaselineData->Randomization TreatmentArm Treatment Group (this compound) Randomization->TreatmentArm PlaceboArm Control Group (Placebo) Randomization->PlaceboArm FollowUpVisits Regular Follow-up Visits TreatmentArm->FollowUpVisits PlaceboArm->FollowUpVisits PrimaryEndpoint Primary Endpoint Analysis (Change in Headache Days) FollowUpVisits->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis PrimaryEndpoint->SecondaryEndpoints SafetyAnalysis Safety & Tolerability Assessment SecondaryEndpoints->SafetyAnalysis FollowUp Post-Treatment Follow-up SafetyAnalysis->FollowUp

Workflow of a Placebo-Controlled Clinical Trial.

Signaling Pathways

This compound is believed to exert its anti-migraine effects through various mechanisms, including the modulation of Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide in migraine pathophysiology. Animal studies suggest that this compound may reduce the expression of CGRP and inhibit the ERK1/2 signaling pathway in the trigeminal ganglion.

The following diagram illustrates the proposed signaling pathway of this compound in relation to migraine.

G cluster_trigeminal Trigeminal Neuron cluster_this compound Mechanism of this compound cluster_outcome Clinical Outcome MigraineTrigger Migraine Trigger ERK12 ERK1/2 Pathway MigraineTrigger->ERK12 Activates CGRPmRNA CGRP mRNA Expression ERK12->CGRPmRNA Upregulates CGRP CGRP Release CGRPmRNA->CGRP MigrainePain Migraine Pain CGRP->MigrainePain Induces This compound This compound This compound->ERK12 Inhibits ReducedPain Reduced Migraine Pain This compound->ReducedPain

Proposed Signaling Pathway of this compound in Migraine.

References

Evaluating the Synergistic Effects of Gastrodin with Other Traditional Chinese Medicine Components: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Gastrodin, the primary bioactive constituent of the traditional Chinese medicinal herb Gastrodia elata Blume (Tianma), is renowned for its extensive pharmacological effects, particularly in the management of neurological disorders.[1][2] In Traditional Chinese Medicine (TCM), herbs are often used in combination to enhance therapeutic efficacy and reduce potential side effects. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other TCM components, supported by experimental data, detailed protocols, and visual diagrams of the underlying mechanisms.

This compound and Rhynchophylline (B1680612): Neuroprotection in Cerebral Ischemia

The combination of this compound and Rhynchophylline, an alkaloid from Uncaria rhynchophylla (Gouteng), demonstrates significant synergistic neuroprotective effects against cerebral ischemia-reperfusion injury.[3][4] This combination is a core component of the classic TCM formula Tianma Gouteng Yin, traditionally used for conditions like hypertension and dizziness.[5][6]

Comparative Performance Data

The synergistic action of this compound and Rhynchophylline has been shown to be more effective in mitigating ischemic brain injury than either compound alone. The following table summarizes the key findings from in vivo (Middle Cerebral Artery Occlusion - MCAO mice) and in vitro (Oxygen-Glucose Deprivation - OGD-treated BV2 microglia cells) studies.

Performance MetricThis compound AloneRhynchophylline AloneThis compound + RhynchophyllineControl (Ischemia Model)Notes
Neurological Deficit Score ReducedReducedSignificantly ReducedHighLower score indicates better neurological function.
Infarct Volume (%) DecreasedDecreasedSignificantly DecreasedHighRepresents the area of brain tissue damage.
miR-21-5p Expression (fold change) IncreasedSlightly IncreasedSignificantly IncreasedBaselineUpregulation of this microRNA is protective.
miR-331-5p Expression (fold change) Slightly IncreasedIncreasedSignificantly IncreasedBaselineUpregulation of this microRNA is protective.
NLRP3 Inflammasome Activation InhibitedInhibitedSignificantly InhibitedHighInhibition reduces neuroinflammation.
Caspase-1 Activation InhibitedInhibitedSignificantly InhibitedHighA key component of the inflammasome pathway.
IL-1β Release ReducedReducedSignificantly ReducedHighA pro-inflammatory cytokine.

Data synthesized from a study by Zhang et al. (2019).[3] The term "Significantly" indicates a statistically greater effect of the combination compared to individual components.

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice [3]

  • Animal Model: Male C57BL/6 mice were subjected to MCAO to induce focal cerebral ischemia.

  • Drug Administration: this compound (50 mg/kg), Rhynchophylline (25 mg/kg), or their combination was administered intraperitoneally once daily for 3 days before the MCAO procedure.

  • Neurological Scoring: Neurological deficits were scored 24 hours after MCAO on a 5-point scale.

  • Infarct Volume Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct area 24 hours post-MCAO.

  • Molecular Analysis: Brain tissue from the ischemic penumbra was collected for quantitative real-time PCR (qRT-PCR) to measure miR-21-5p and miR-331-5p expression and for Western blotting to assess the protein levels of NLRP3, Caspase-1, and other pathway components.[3]

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in BV2 Microglial Cells [3]

  • Cell Culture: BV2 microglial cells were cultured under standard conditions.

  • OGD Induction: To mimic ischemia, cells were incubated in a glucose-free medium in a hypoxic chamber (94% N₂, 5% CO₂, 1% O₂) for 4 hours, followed by 24 hours of reperfusion in normal medium.

  • Treatment: Cells were pre-treated with this compound (100 μM), Rhynchophylline (50 μM), or their combination for 24 hours before OGD induction.

  • Cell Viability: Cell viability was assessed using the MTT assay.

  • Cytokine Measurement: The concentration of IL-1β in the cell culture supernatant was measured by ELISA.

  • Western Blotting: Protein levels of inflammasome-related proteins were determined by Western blot analysis.[3]

Signaling Pathway and Experimental Workflow

The synergistic neuroprotective effect of this compound and Rhynchophylline is mediated by their combined ability to upregulate specific microRNAs, which in turn inhibit key proteins in the neuroinflammatory cascade.

G_R_Synergy cluster_0 Synergistic Drug Action cluster_1 MicroRNA Upregulation cluster_2 Target Inhibition cluster_3 Downstream Effect This compound This compound miR21 miR-21-5p This compound->miR21 Upregulates Rhynchophylline Rhynchophylline miR331 miR-331-5p Rhynchophylline->miR331 Upregulates TXNIP TXNIP miR21->TXNIP Inhibits TRAF6 TRAF6 miR331->TRAF6 Inhibits Inflammasome NLRP3 Inflammasome Activation TXNIP->Inflammasome TRAF6->Inflammasome Neuroinflammation Neuroinflammation (IL-1β release) Inflammasome->Neuroinflammation Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection Is Reduced by

Caption: Synergistic pathway of this compound and Rhynchophylline.

Experimental_Workflow cluster_vivo In Vivo (MCAO Mice) cluster_vitro In Vitro (BV2 Cells) vivo_model MCAO Model Induction vivo_treat Drug Administration (this compound, Rhynchophylline, Combo) vivo_model->vivo_treat vivo_assess Neurological Scoring & TTC Staining vivo_treat->vivo_assess vivo_mol Molecular Analysis (qRT-PCR, Western Blot) vivo_assess->vivo_mol vitro_model OGD/R Induction vitro_assess MTT Assay & ELISA vitro_model->vitro_assess vitro_treat Drug Pre-treatment vitro_treat->vitro_model vitro_mol Western Blot Analysis vitro_assess->vitro_mol G_LC_Synergy cluster_input Herbal Components cluster_pk Pharmacokinetic Interaction cluster_pd Pharmacodynamic Synergy This compound This compound Bioavailability Increased this compound Bioavailability (↑ Cmax) This compound->Bioavailability Neurotransmitter Neurotransmitter Modulation This compound->Neurotransmitter LC Ligusticum chuanxiong (TMP & FA) LC->Bioavailability LC->Neurotransmitter Outcome Enhanced Anti-Migraine Effect Bioavailability->Outcome HT_up ↑ 5-HT Levels Neurotransmitter->HT_up Glu_down ↓ L-Glu Levels Neurotransmitter->Glu_down Neurotransmitter->Outcome

References

Independent Replication of Gastrodin's Neuroprotective Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gastrodin, the primary bioactive component of the traditional Chinese herb Gastrodia elata, has garnered significant attention for its potential neuroprotective properties across a spectrum of neurological disorders. This guide provides a comparative overview of independently conducted research that substantiates these findings. It delves into the experimental data, detailed methodologies, and the molecular pathways through which this compound exerts its effects, offering a valuable resource for researchers and professionals in the field of drug development.

Comparative Efficacy of this compound in Preclinical Models

Numerous independent studies have demonstrated this compound's neuroprotective efficacy in various preclinical models of neurological diseases. The following tables summarize the quantitative outcomes from these studies, allowing for a comparative assessment of its performance.

Table 1: Neuroprotective Effects of this compound in Ischemic Stroke Models
Animal ModelThis compound Dosage & AdministrationKey FindingsPercentage Improvement vs. ControlReference
Sprague-Dawley Rat (tMCAO)40 or 80 mg/kg, i.p. at 1h post-MCAOReduced infarct volume22.2 ± 5.6% and 56.8 ± 12.6% reduction[1]
Sprague-Dawley Rat (tMCAO)40 mg/kg, i.p. at 6h post-MCAOReduced infarct volume43.9 ± 9.6% reduction[1]
MCAO Mice100 mg/kgIncreased SOD activity and HO-1 expression, decreased MDA, TNF-α, and IL-1βData not specified as percentage
Table 2: Neuroprotective Effects of this compound in Neurodegenerative Disease Models
Animal ModelDisease ModelThis compound Dosage & AdministrationKey FindingsPercentage Improvement vs. ControlReference
MiceD-galactose-induced Alzheimer's Disease90 and 210 mg/kg, oralSuppressed the decrease of neurons in the cerebral cortex and hippocampusNot specified[2]
MiceMPTP-induced Parkinson's DiseaseNot specifiedAmeliorated bradykinesia and motor impairmentNot specified[3]
SH-SY5Y cellsMPP+-induced Parkinson's Disease1, 5, and 25 μMDose-dependently protected against neurotoxicityNot specified[3]
Table 3: Anti-inflammatory and Antioxidant Effects of this compound
ModelInsultThis compound Concentration/DosageKey Markers MeasuredOutcomeReference
TNA2 AstrocytesOxygen-Glucose Deprivation (OGD)20 μMNLRP inflammasome, inflammatory factorsEffective inhibition of expression[4]
RatsLipopolysaccharide (LPS)25 mg/kgTNF-α, IL-1β, IL-6 in hippocampusReversal of LPS-induced increase[5]
C6 cellsZn2+ (50 μM)50 or 100 μM pre-treatmentIntracellular ROS productionReduced to 68.8 ± 4.7% and 41.6 ± 3.7%[1]
TBI ModelFree-fall method50, 100 mg/kgMDA levels, antioxidant enzymes (GSH-peroxidase, CAT, SOD)Decreased MDA, increased antioxidant enzymes[6]
TBI ModelFree-fall method15, 30, and 60 mg/kg, i.p.TNF-α, IL-1β, IL-18Dose-dependent reduction[6]

Key Signaling Pathways in this compound's Neuroprotective Action

This compound's neuroprotective effects are attributed to its modulation of several key signaling pathways involved in inflammation, oxidative stress, and apoptosis. The diagrams below illustrate these mechanisms as described in the scientific literature.

G cluster_stress Oxidative Stress / Inflammation cluster_this compound This compound Intervention cluster_outcome Neuroprotective Outcome Stress Oxidative Stress / Inflammatory Stimuli Keap1 Keap1 Stress->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades ARE ARE Nrf2->ARE activates HO1 HO-1 ARE->HO1 expresses Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH-Px) ARE->Antioxidant_Enzymes expresses Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant_Enzymes->Neuroprotection This compound This compound This compound->Keap1 promotes dissociation

Figure 1: this compound activates the Keap1/Nrf2/HO-1 signaling pathway to combat oxidative stress.

G cluster_stimulus Inflammatory Stimulus cluster_this compound This compound Intervention cluster_pathway TLR4-NF-κB-NLRP3 Pathway cluster_outcome Outcome LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound This compound->TLR4 inhibits NFkB NF-κB TLR4->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines expresses Caspase1 Caspase-1 NLRP3->Caspase1 activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β Pro_IL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation

Figure 2: this compound inhibits neuroinflammation via the TLR4-NF-κB-NLRP3 pathway.

Detailed Experimental Protocols

To facilitate the independent replication of these findings, detailed methodologies for key experiments are provided below.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats
  • Animal Model: Male Sprague-Dawley rats (8–9 weeks old) are used.[1]

  • Procedure: Transient focal cerebral ischemia is induced by MCAO. A nylon suture is inserted into the internal carotid artery to block the origin of the middle cerebral artery. Reperfusion is initiated by withdrawing the suture after a specified period (e.g., 2 hours).

  • This compound Administration: this compound is dissolved in saline and administered intraperitoneally (i.p.) at specified doses (e.g., 20, 40, or 80 mg/kg) at various time points post-MCAO (e.g., 1 or 6 hours).[1]

  • Outcome Assessment: Infarct volume is assessed at a predetermined time after MCAO (e.g., 24 hours) using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficits are also often evaluated using a scoring system.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Rats
  • Animal Model: Three-month-old male rats are utilized.[5]

  • Procedure: Neuroinflammation is induced by intraperitoneal injection of LPS for a specified duration (e.g., 3, 7, or 14 days).[5]

  • This compound Administration: this compound is administered by gavage at a specific dose (e.g., 25 mg/kg).[5]

  • Outcome Assessment:

    • Cognitive Function: Assessed using the Morris Water Maze to evaluate learning and memory.[5]

    • Inflammatory Cytokines: Levels of TNF-α, IL-1β, and IL-6 in the hippocampus are measured by ELISA.[5]

    • Microglial Activation: Assessed through immunohistochemical staining.[5]

In Vitro Oxygen-Glucose Deprivation (OGD) Model
  • Cell Line: TNA2 astrocytes are used.[4]

  • Procedure: Cells are exposed to a glucose-free medium in a hypoxic chamber to mimic ischemic conditions.

  • This compound Treatment: Different concentrations of this compound (e.g., 20 μM) are added to the cell culture.[4]

  • Outcome Assessment: The expression of NLRP inflammasome components and inflammatory factors in astrocytes is measured, typically by Western blot or qPCR.[4]

Comparison with Alternatives

While direct head-to-head comparative studies are limited, the efficacy of this compound can be contextualized by comparing its effects to standard controls used in various studies. For instance, in a D-galactose-induced Alzheimer's disease model, the effects of this compound (90 and 210 mg/kg) were evaluated alongside Donepezil as a positive control. Both this compound and Donepezil were shown to improve memory and reduce neuronal loss.

A derivative of this compound, referred to as Gas-D, has been shown to have stronger anti-inflammatory and antioxidative effects compared to this compound in vitro.[7] In a rat model of MCAO, delayed treatment with Gas-D (10 hours post-reperfusion) was effective in ameliorating neurological deficits, while this compound showed no significant effects under the same conditions.[7] This suggests that structural modifications of this compound could lead to more potent neuroprotective agents.

In a clinical context, a meta-analysis of randomized controlled trials suggests that this compound as an adjuvant therapy improves neuroprotective outcomes in acute stroke patients.[8] Another study found that butylphthalide (B1668128) injection combined with this compound was more effective than this compound alone in treating elderly patients with cerebral infarction.[6]

Conclusion

The collective evidence from numerous independent studies strongly supports the neuroprotective effects of this compound across a range of neurological disorders. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation and oxidative stress, makes it a promising candidate for further investigation and development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to replicate and build upon these findings. Future research should focus on direct comparative studies with existing therapeutics and further exploration of this compound derivatives to optimize its therapeutic potential.

References

Long-Term Efficacy and Safety of Gastrodin in Chronic Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gastrodin, a phenolic glycoside and the primary bioactive component of the traditional Chinese herb Gastrodia elata, has garnered significant scientific interest for its therapeutic potential in a variety of chronic conditions.[1][2] Its pharmacological effects are extensive, with notable neuroprotective, anti-inflammatory, and antioxidant properties.[1] This guide provides a comparative analysis of the long-term efficacy and safety of this compound in key chronic conditions, including neurodegenerative diseases, chronic migraine, and chronic inflammatory pain, juxtaposed with alternative therapeutic agents. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data and underlying mechanisms.

Comparative Efficacy and Safety

The following tables summarize the available data on the long-term efficacy and safety of this compound in comparison to other treatments for selected chronic conditions. It is important to note that while clinical data for this compound in migraine exists, much of the evidence for its use in neurodegenerative diseases is currently derived from preclinical, long-term animal studies.

Table 1: Comparison for Chronic Migraine Prophylaxis
FeatureThis compoundFlunarizine (Alternative)
Efficacy A meta-analysis of 16 randomized controlled trials (RCTs) involving 1,332 subjects showed this compound to be significantly effective in treating migraine (RR = 1.21).[3] It was shown to reduce pain degree, frequency, and duration of attacks.[3]A meta-analysis of 5 trials (249 participants) showed Flunarizine reduces headache frequency by approximately 0.4 attacks per 4 weeks compared to placebo.[4][5] Its efficacy is comparable to propranolol.[4]
Dosage in Studies Recommended dosage for episodic migraine is 300 mg/day, with studies for medication overuse headache using up to 600 mg/day.[6]10 mg/day is shown to be effective and well-tolerated.[4]
Long-Term Safety Generally considered safe and well-tolerated in clinical trials.[3]Most frequent adverse events are sedation and weight increase.[4][5]
Mechanism of Action Modulates neurotransmitters, improves cerebral blood flow, and possesses anti-inflammatory properties.Non-selective calcium channel blocker.
Table 2: Comparison for Neurodegenerative Diseases (Alzheimer's & Parkinson's) - Preclinical Data
FeatureThis compoundStandard Treatments (e.g., Donepezil for AD, Levodopa for PD)
Efficacy (Animal Models) Alzheimer's Disease (AD): Long-term treatment in APP/PS1 transgenic mice improved learning and memory, reduced Aβ plaques and hyperphosphorylated tau, and attenuated neuroinflammation.[1][3] Parkinson's Disease (PD): In MPTP-induced mouse models, this compound ameliorated motor impairment, prevented dopamine (B1211576) depletion, and reduced neuronal apoptosis.[7][8]AD (Donepezil): Primarily provides symptomatic relief by inhibiting acetylcholinesterase but does not halt disease progression. PD (Levodopa): Highly effective for motor symptoms, but long-term use can lead to motor fluctuations and dyskinesias.
Safety Profile (General) Considered to have a favorable safety profile with low toxicity in animal studies.Donepezil: Common side effects include nausea, diarrhea, and insomnia. Levodopa: Side effects include nausea, dizziness, and long-term motor complications.
Mechanism of Action Multi-target neuroprotection: anti-inflammatory (inhibits NF-κB), antioxidant (activates Nrf2 pathway), anti-apoptotic, and reduces protein aggregates (Aβ and tau).[3]Donepezil: Reversible acetylcholinesterase inhibitor. Levodopa: Dopamine precursor, replenishing depleted dopamine in the brain.
Table 3: Comparison for Chronic Inflammatory Pain
FeatureThis compoundNSAIDs (e.g., Ibuprofen, Naproxen) (Alternative)
Efficacy (Animal Models) Demonstrates significant analgesic effects on mechanical and thermal pain hypersensitivity in rodent models of chronic inflammation, without inducing tolerance.[9]Effective for mild to moderate inflammatory pain.
Long-Term Safety Not dependent on opioid receptors and does not show tolerance in preclinical studies.[9]Long-term use is associated with significant risks, including gastrointestinal bleeding, renal toxicity, and cardiovascular events.[9]
Mechanism of Action Depresses spinal synaptic potentiation, in part by blocking acid-sensing ion channels and reducing presynaptic transmitter release.[9]Non-selective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, reducing prostaglandin (B15479496) synthesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this compound research.

Detailed Protocol: Morris Water Maze for Cognitive Assessment in AD Mouse Models

The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory, which are impaired in Alzheimer's disease.[10]

1. Apparatus:

  • A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white or black tempera paint.[11]

  • A submerged platform (10 cm in diameter) placed 1 cm below the water surface in a fixed location in one of the four quadrants.[11]

  • High-contrast spatial cues are placed around the room, visible to the mouse from the pool.[11][12]

  • An overhead camera connected to a video tracking system (e.g., ANY-maze) to record and analyze the mouse's swimming path.[11]

2. Procedure:

  • Visible Platform Training (Day 1): The mouse is trained to find a flagged, visible platform. This ensures the mouse is not visually impaired and can learn the basic task of escaping the water.[13]

  • Hidden Platform Training / Place Navigation (Days 2-6):

    • The platform is submerged and kept in a constant location. The water is made opaque.[13]

    • Mice undergo four trials per day for five consecutive days.

    • For each trial, the mouse is gently released into the water from one of four randomized starting positions, facing the pool wall.[13]

    • The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform and allowed to stay there for 15-20 seconds.[13]

    • The time to find the platform (escape latency) and the swim path are recorded.[13]

  • Probe Trial (Day 7):

    • The platform is removed from the pool.[11]

    • The mouse is allowed to swim freely for 60 seconds.[13]

    • The tracking system records the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact former location of the platform.[13]

3. Data Analysis:

  • Learning Phase: A reduction in escape latency over the training days indicates successful spatial learning.

  • Memory Phase (Probe Trial): A significant preference for the target quadrant and a higher number of platform location crossings indicate good spatial memory retention.

Summarized Protocol: MPTP-Induced Parkinson's Disease Mouse Model

This model is used to screen for neuroprotective effects of compounds like this compound.

  • Induction: Mice (e.g., C57BL/6) are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking PD pathology.[8]

  • Treatment: this compound is administered (e.g., via oral gavage or intraperitoneal injection) before, during, or after MPTP induction.[7]

  • Behavioral Assessment: Motor impairment is evaluated using tests like the rotarod test (assessing balance and coordination) and the pole test (assessing bradykinesia).[7][8]

  • Post-mortem Analysis: Brain tissue is analyzed using immunohistochemistry to quantify dopaminergic neuron loss (Tyrosine Hydroxylase staining) and neuroinflammation (astrocyte and microglia markers).[7]

Signaling Pathways and Experimental Workflows

This compound exerts its therapeutic effects through multiple signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate key mechanisms and a typical experimental workflow.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Inflammatory Stimulus TLR4 TLR4/MD2 LPS->TLR4 Binds TRAF6 TRAF6 TLR4->TRAF6 Activates This compound This compound This compound->TRAF6 Inhibits IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

G cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress (e.g., from Aβ, MPTP) PI3K PI3K This compound This compound This compound->PI3K Activates AKT Akt PI3K->AKT Activates Keap1 Keap1 AKT->Keap1 Inhibits Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Sequesters for Degradation Nrf2_active Active Nrf2 Nrf2_inactive->Nrf2_active Releases ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Translocates & Binds AOE Antioxidant Enzymes (HO-1, NQO1) ARE->AOE Transcription

Caption: this compound's antioxidant effect via activation of the Nrf2 pathway.

G Start Start: Animal Model Selection (e.g., APP/PS1 Mice for AD) Induction Chronic Condition Induction (e.g., Aging, Aβ injection, MPTP) Start->Induction Grouping Randomized Grouping: - Vehicle Control - this compound (various doses) - Positive Control (Alternative Drug) Induction->Grouping Treatment Long-Term Treatment Administration (e.g., Daily Oral Gavage for 1-3 months) Grouping->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze, Rotarod) Treatment->Behavior Sacrifice Euthanasia and Tissue Collection (Brain) Behavior->Sacrifice Analysis Biochemical & Histological Analysis - Immunohistochemistry - Western Blot - ELISA Sacrifice->Analysis End End: Data Analysis & Interpretation Analysis->End

Caption: A typical experimental workflow for preclinical this compound studies.

Conclusion

This compound demonstrates significant therapeutic potential for several chronic conditions, backed by a growing body of preclinical and clinical evidence. Its primary strengths lie in its multi-target mechanism of action, encompassing anti-inflammatory, antioxidant, and neuroprotective effects, and a favorable safety profile.[1][3] For chronic migraine, it presents a viable therapeutic option with clinical data supporting its efficacy.[3] In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, while long-term human data is still needed, preclinical studies are promising, showing that this compound can ameliorate key pathological features and improve functional outcomes.[1][7][8] Its ability to modulate fundamental signaling pathways like NF-κB and Nrf2 underscores its potential to address the complex pathophysiology of these disorders.[14][15] Further large-scale, long-term clinical trials are essential to fully elucidate this compound's role and confirm its efficacy and safety in the management of these debilitating chronic diseases.

References

Safety Operating Guide

Proper Disposal of Gastrodin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Gastrodin in a laboratory setting. As a bioactive compound, it is imperative to follow established safety protocols and regulatory requirements to protect personnel and the environment. The following procedures are based on information from Safety Data Sheets (SDS) and general best practices for chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable federal, state, and local regulations.[1][2]

Hazard and Disposal Information Summary

This compound is consistently classified as harmful if swallowed.[3][4][5] The primary disposal route is through an approved waste management facility. The table below summarizes key hazard and disposal classifications found in safety data sheets.

ClassificationCodeDescriptionSource(s)
Hazard Statement H302Harmful if swallowed.[3][4][5]
Hazard Statement H318Causes serious eye damage.[5]
Hazard Statement H412Harmful to aquatic life with long lasting effects.[5]
Precautionary Statement (Disposal) P501Dispose of contents/container to an approved waste disposal plant or in accordance with local/regional/national/international regulations.[3][4][5][6]

Standard Disposal Protocol for this compound

No specific experimental protocols for the chemical degradation of this compound are provided in the available safety literature. The recommended procedure is a standardized waste management process involving segregation, proper containment, and disposal via a licensed contractor.

Step 1: Segregation and Collection

  • Solid Waste: Collect surplus or expired solid this compound, along with any materials used for cleaning spills (e.g., contaminated paper towels, absorbent pads), in a designated and clearly labeled hazardous waste container.[7] Do not mix with other waste streams unless explicitly permitted by your EHS department.[5]

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, sealed, and labeled hazardous liquid waste container. Avoid mixing with incompatible solvents. Halogenated and non-halogenated solvent wastes should typically be collected separately.[7]

  • Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with this compound should be placed in the solid chemical waste container. Contaminated glassware should be decontaminated or managed as hazardous waste.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[3][5] Completely emptied and cleaned packages may be recycled, but consult with EHS first.[3] Before discarding a fully decontaminated container, deface or remove the label to prevent misidentification.[8]

Step 2: Labeling and Storage

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the specific contents (i.e., "this compound waste"). The label should also include the accumulation start date and any associated hazards.

  • Storage: Store waste containers in a designated, secure satellite accumulation area. Containers must be kept closed except when adding waste.[7] Ensure that incompatible waste types are segregated to prevent dangerous reactions.[7]

Step 3: Disposal

  • Professional Disposal: Arrange for the pickup and disposal of the waste through your institution's EHS department or their contracted hazardous waste management vendor.[6]

  • Incineration: The preferred method for the final disposal of this compound is high-temperature incineration at a licensed industrial combustion plant.[2][3][9]

  • Prohibited Disposal Methods: Do not empty this compound or its solutions into drains or dispose of it in the regular trash.[3][4][6] Avoid any release to the environment.[3][5]

Emergency Procedures: Accidental Spills

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Wear Appropriate PPE: Before cleaning, responders must wear appropriate personal protective equipment, including safety goggles, nitrile gloves, a lab coat, and, if dust is present, respiratory protection.[3][10]

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, closed container for disposal.[6]

    • Take up the material mechanically.[3]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.

  • Waste Disposal: Label the container with the spilled material as hazardous waste and manage it according to the standard disposal protocol.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Initial Handling & Generation cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal cluster_3 Prohibited Actions start This compound Waste Generated (Unused product, contaminated items, spills) assess Assess Waste Type start->assess solid_waste Solid Waste (Powder, contaminated PPE) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess->liquid_waste Liquid sharps_waste Sharps (Needles, if used) assess->sharps_waste Sharps solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Designated Sharps Container sharps_waste->sharps_container storage Store in Secure Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact incineration Disposal via Incineration by Licensed Vendor ehs_contact->incineration drain_disposal DO NOT Dispose Down Drain trash_disposal DO NOT Dispose in Regular Trash

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Gastrodin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling Gastrodin. Adherence to these protocols is crucial for minimizing exposure risks and maintaining a safe research environment.

Hazard Identification and Safety Profile

This compound is a phenolic glucoside and the main active component of the traditional Chinese herb Gastrodia elata. While it is generally considered to have a favorable safety profile, proper handling is essential as its toxicological properties have not been fully investigated.[1]

According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed.[2][3] Although not classified as a skin or eye irritant, direct contact should be avoided.[2] A key physical hazard is the potential for dust explosion if fine dust accumulates.[2]

Quantitative Safety Data

The following table summarizes the key quantitative safety and identification data for this compound.

ParameterValueReference(s)
CAS Number 62499-27-8[2][3]
Molecular Formula C13H18O7[4]
Molecular Weight 286.28 g/mol [4]
Acute Toxicity (Oral/IV, mice) No toxic reactions observed at doses up to 5000 mg/kg.[5][6]
Acute Toxicity (IV, mice) No significant toxic effects observed at a dose of 1000 mg/kg.[5][6]
Lethal Dose, 50% (LD50, IV, mice) >1000 mg/kg[7]

Operational Plan: Personal Protective Equipment (PPE) and Handling Procedures

A systematic approach to handling this compound, from preparation to disposal, is critical. The following workflow and detailed steps outline the necessary precautions.

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_disposal Post-Experiment & Disposal Phase A 1. Risk Assessment & SOP Review B 2. Assemble PPE: - Double Gloves - Gown - Eye Protection - Respirator (if needed) A->B C 3. Prepare Ventilated Workspace (e.g., Fume Hood) B->C D 4. Don PPE Correctly C->D E 5. Weigh & Handle this compound - Avoid dust generation - Use anti-static measures D->E F 6. Perform Experiment E->F G 7. Decontaminate Work Surface F->G J 10. Doff PPE Correctly H 8. Segregate Waste: - Contaminated PPE - Unused this compound - Contaminated Labware G->H G->H I 9. Package & Label Waste H->I L 12. Dispose of Waste via Approved Channels I->L K 11. Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Guidance for Handling this compound

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of local exhaust ventilation, such as a chemical fume hood, is strongly recommended to control exposure.[2]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact.[1][2]

  • Hand Protection: Wear two pairs of powder-free chemotherapy gloves for all handling activities.[8][9] The outer glove should be removed and disposed of immediately after handling. The inner glove should be worn under the cuff of the gown.[8]

  • Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[8][10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95) should be used.[1]

3. Safe Handling Practices:

  • Hygiene: Wash hands thoroughly with soap and water before donning gloves and after their removal.[1][2] Do not eat, drink, or smoke in areas where this compound is handled.[1][3]

  • Preventing Dust and Spills: Avoid actions that generate dust.[1] Take precautionary measures against static discharge by grounding containers and equipment.[2] In the event of a spill, carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[1] Ensure the area is well-ventilated during cleanup.[2]

  • Storage: Store this compound in a tightly sealed container in a dry, well-ventilated, and refrigerated place to maintain product quality.[1]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental release and ensure regulatory compliance.

1. Waste Segregation:

  • Contaminated PPE: All used gloves, gowns, and other disposable protective equipment should be considered contaminated waste.

  • Chemical Waste: Unused or waste this compound powder and any solutions containing this compound.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound.

2. Disposal Procedures:

  • Packaging: Place all segregated waste into clearly labeled, sealed containers appropriate for chemical waste.[1]

  • Disposal Route: Dispose of all this compound-related waste through an approved hazardous waste disposal facility or an industrial combustion plant.[1][2]

  • Environmental Protection: Under no circumstances should this compound or its containers be emptied into drains or released into the environment.[1][2]

  • Regulatory Compliance: Always adhere to local, regional, and national regulations for hazardous waste disposal.[1] Contaminated packaging should be handled with the same precautions as the substance itself.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gastrodin
Reactant of Route 2
Reactant of Route 2
Gastrodin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.